Sirtuin modulator 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H10N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H10N2O2S/c19-10-12(18-20-13-6-2-4-8-16(13)23-18)17(21)15-9-11-5-1-3-7-14(11)22-15/h1-9,12H |
InChI Key |
QKHIBBWTWNUTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Foundational & Exploratory
Sirtuin 4 (SIRT4): A Technical Guide to its Mechanism of Action and Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the NAD⁺-dependent sirtuin family of protein deacylases.[1][2] Unlike its more famous relatives, SIRT4's primary enzymatic activities include ADP-ribosyltransferase, lipoamidase, and deacylase functions, with a comparatively weak deacetylase activity.[1][3][4][5] Located in the mitochondrial matrix, SIRT4 acts as a critical regulator of cellular metabolism, particularly in the context of amino acid metabolism, fatty acid oxidation, and ATP homeostasis.[1][2][6] Its role as a tumor suppressor, primarily through the inhibition of glutamine metabolism, has made it an attractive target for therapeutic development in oncology and metabolic diseases.[1][3][5][7] This document provides a comprehensive overview of SIRT4's mechanism of action, its key molecular targets, and the current landscape of its modulators.
Core Enzymatic Functions and Molecular Mechanisms
SIRT4 exerts its influence by catalyzing post-translational modifications on key mitochondrial enzymes, thereby modulating major metabolic pathways.[1][4] Its functions are intrinsically linked to the cellular energy state through its dependence on NAD⁺.[2][8]
Regulation of Glutamine Metabolism
A primary and well-characterized function of SIRT4 is the suppression of glutamine metabolism.[1][5]
-
Mechanism: SIRT4 catalyzes the mono-ADP-ribosylation of Glutamate Dehydrogenase (GDH), a key enzyme that converts glutamate to the TCA cycle intermediate α-ketoglutarate.[2][6][9] This modification inhibits GDH activity.[2][5]
-
Consequence: By inhibiting GDH, SIRT4 reduces the anaplerotic influx of carbons from glutamine into the TCA cycle, which is crucial for the rapid proliferation of cancer cells.[4][6] This function is central to SIRT4's role as a tumor suppressor.[5][10] In response to DNA damage, SIRT4 expression increases, leading to cell-cycle arrest by inhibiting glutamine metabolism.[5]
Inhibition of Fatty Acid Oxidation (FAO)
SIRT4 acts as a negative regulator of fatty acid oxidation through multiple mechanisms in different tissues.[3][7][11]
-
Mechanism 1 (Muscle & Adipose Tissue): SIRT4 deacetylates and inhibits Malonyl-CoA Decarboxylase (MCD).[6][12] The inhibition of MCD leads to the accumulation of its substrate, malonyl-CoA, which is a potent allosteric inhibitor of Carnitine Palmitoyl-Transferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria.[6][9][12]
-
Mechanism 2 (Liver): In hepatocytes, SIRT4 deacetylates the mitochondrial trifunctional protein α-subunit (MTPα).[6][12] This deacetylation promotes the ubiquitination and subsequent proteasomal degradation of MTPα, thereby inhibiting FAO.[6][12]
-
Mechanism 3 (Transcriptional): SIRT4 can repress the activity of Peroxisome Proliferator-Activated Receptor α (PPARα), a key transcription factor for FAO genes.[4][6][11] It is suggested that SIRT4 disrupts the interaction between SIRT1 and PPARα, thus preventing the SIRT1-mediated activation of PPARα.[4]
Regulation of Glycolysis and Pyruvate Oxidation
SIRT4 links glycolysis to the TCA cycle by regulating the Pyruvate Dehydrogenase (PDH) complex.
-
Mechanism: SIRT4 possesses robust lipoamidase activity, enabling it to hydrolyze the lipoamide cofactor from the Dihydrolipoyl Lysine-Residue Acetyltransferase (DLAT) E2 component of the PDH complex.[1][5][6][9]
-
Consequence: The removal of this critical cofactor inhibits the overall activity of the PDH complex, reducing the conversion of pyruvate to acetyl-CoA and thus limiting the entry of glucose-derived carbons into the TCA cycle.[5][6]
Control of ATP Homeostasis and Retrograde Signaling
SIRT4 plays a crucial role in maintaining cellular ATP levels.
-
Mechanism: SIRT4 interacts with and inhibits Adenine Nucleotide Translocase 2 (ANT2), a protein in the inner mitochondrial membrane that can uncouple oxidative phosphorylation.[1][2][12]
-
Consequence: By inhibiting ANT2-dependent uncoupling, SIRT4 increases the efficiency of oxidative phosphorylation and raises cellular ATP levels.[1][12] This increase in ATP leads to reduced activity of AMP-activated protein kinase (AMPK).[12][13] The modulation of AMPK activity by mitochondrial SIRT4 constitutes a retrograde signaling pathway from the mitochondria to the nucleus, influencing the expression of genes involved in FAO and mitochondrial biogenesis, such as PGC-1α.[13]
Repression of Insulin Secretion
In pancreatic β-cells, SIRT4 acts as a negative regulator of insulin secretion.[1][2][3][7]
-
Mechanism: The SIRT4-mediated ADP-ribosylation and inhibition of GDH reduces ATP production in response to amino acids, a key signal for insulin release.[1][2][9] SIRT4 can also interact with the Insulin-Degrading Enzyme (IDE) to repress glucose-stimulated insulin secretion.[2][6][9]
SIRT4 Signaling Pathways and Interactions
The following diagram illustrates the central role of SIRT4 in mitochondrial metabolism, integrating its various enzymatic activities and their downstream effects on key metabolic pathways and cellular functions.
Caption: Overview of SIRT4's core mechanisms and metabolic targets.
Quantitative Data Summary
The development of specific SIRT4 modulators is an emerging field. While data on activators is scarce, recent studies have identified the first potent, selective small-molecule inhibitors.
Table 1: Key Enzymatic Activities and Substrates of SIRT4
| Enzymatic Activity | Substrate(s) | Post-Translational Modification | Consequence | Reference(s) |
| ADP-Ribosyltransferase | Glutamate Dehydrogenase (GDH) | ADP-Ribosylation | Inhibition of glutamine metabolism, decreased insulin secretion | [1],[6],[2],[5] |
| Lipoamidase | Pyruvate Dehydrogenase (PDH) - DLAT subunit | Delipoylation (hydrolysis of lipoamide) | Inhibition of PDH activity, reduced glucose oxidation | [1],[6],[5],[9] |
| Deacetylase | Malonyl-CoA Decarboxylase (MCD) | Deacetylation | Inhibition of MCD, leading to malonyl-CoA accumulation and FAO suppression | [6],[12] |
| Deacetylase | Mitochondrial Trifunctional Protein α (MTPα) | Deacetylation | Promotes MTPα ubiquitination and degradation, inhibiting FAO in the liver | [6],[12] |
| Deacylase | Various (e.g., long-chain acylation) | Deacylation | Regulation of leucine metabolism and insulin secretion | [1],[2] |
| Regulatory Interaction | ANT2, PPARα, IDE | Protein-protein interaction | ATP homeostasis, transcriptional repression of FAO, insulin secretion inhibition | [6],[2],[12],[4] |
Table 2: Characterized SIRT4 Small-Molecule Inhibitors
| Compound ID | Type | IC₅₀ (µM) | Selectivity Profile | Cellular Effect | Reference(s) |
| Compound 60 | Small-Molecule Inhibitor | 0.9 | ~3.5-5.5-fold selective for SIRT4 over SIRT1/SIRT2/SIRT3 | Increased PDH complex activity in C2C12 cells | [14] |
| Compound 69 | Small-Molecule Inhibitor | N/A (Potent) | Highly isoform selective | Increased PDH complex activity in C2C12 cells | [15],[14] |
Experimental Protocols and Methodologies
Validating the mechanism of action of SIRT4 modulators requires a multi-faceted approach combining biochemical, cell-based, and in vivo assays.
Biochemical Assays
-
Enzymatic Activity Assays: To measure the direct effect of a modulator on SIRT4's enzymatic functions.
-
Lipoamidase/Deacylase Assay: Typically involves incubating recombinant SIRT4 with a lipoylated or acylated peptide substrate (e.g., derived from DLAT or MCD) and NAD⁺. The reaction is quenched, and the extent of deacylation is quantified using HPLC or mass spectrometry to measure substrate and product levels.
-
ADP-Ribosylation Assay: Recombinant SIRT4 and its substrate (e.g., GDH) are incubated with radiolabeled NAD⁺ (³²P-NAD⁺). The transfer of the radiolabeled ADP-ribose to the substrate is detected by autoradiography after SDS-PAGE.
-
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzymatic assays are performed with varying concentrations of both the substrate and the inhibitor. Michaelis-Menten kinetics are used to calculate Kₘ and Vₘ values.[14]
Cell-Based Assays
-
Target Engagement Assays: To confirm the modulator interacts with SIRT4 in a cellular context. Cellular Thermal Shift Assays (CETSA) can be used to measure changes in SIRT4 thermal stability upon compound binding.
-
PDH Activity Assay: C2C12 myoblasts or other relevant cell lines are pre-treated with a PDH inhibitor to establish a baseline, followed by treatment with the SIRT4 inhibitor. Changes in PDH activity are then measured using commercial kits that quantify the conversion of pyruvate to acetyl-CoA.[14]
-
Metabolic Flux Analysis: Using stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine), researchers can trace the metabolic fate of these nutrients in cells treated with a SIRT4 modulator. Mass spectrometry is used to measure the incorporation of isotopes into TCA cycle intermediates and other metabolites, providing a direct readout of pathway activity.
-
Insulin Secretion Assay: Pancreatic β-cell lines (e.g., INS-1) are treated with the modulator, followed by stimulation with glucose or amino acids. The amount of insulin secreted into the media is quantified by ELISA.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and validation of novel SIRT4 inhibitors.
Caption: A logical workflow for SIRT4 inhibitor discovery and validation.
SIRT4-Mediated Retrograde Signaling
A key aspect of SIRT4's function is its role in a mitochondrial-to-nuclear signaling cascade that regulates gene expression in response to changes in cellular energy status.
Caption: SIRT4-ANT2 axis initiates a retrograde signal via AMPK to the nucleus.
Conclusion and Future Directions
SIRT4 is a multifaceted metabolic regulator with significant implications for cancer, metabolic disorders, and aging. Its distinct enzymatic activities—primarily ADP-ribosylation and lipoamidation—set it apart from other sirtuins and provide unique opportunities for therapeutic intervention. The recent development of the first potent and selective SIRT4 inhibitors marks a critical step forward, providing essential tools to further dissect its biological roles and validate it as a drug target. Future research should focus on developing specific SIRT4 activators, elucidating the full range of its substrates through advanced proteomics, and exploring the therapeutic potential of SIRT4 modulation in preclinical models of disease.
References
- 1. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 3. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 4. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 7. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. SIRT3 and SIRT4 are mitochondrial tumor suppressor proteins that connect mitochondrial metabolism and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Sirtuin 4 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the class III histone deacetylases (HDACs), which are dependent on nicotinamide adenine dinucleotide (NAD+) for their catalytic activity.[1][2] Unlike its more famous relatives, SIRT4 was for a long time considered an outlier with weak or undetectable deacetylase activity, posing a significant challenge to the discovery of chemical modulators.[3][4][5] However, recent breakthroughs have unveiled its diverse enzymatic repertoire, including robust deacylase, ADP-ribosyltransferase, and lipoamidase activities.[3][6][7][8] These functions position SIRT4 as a critical regulator of mitochondrial metabolism, including fatty acid oxidation, glutamine metabolism, and insulin secretion.[3][8][9][10] Its dysregulation is implicated in a range of age-related diseases, from type 2 diabetes to cancer, making it an increasingly attractive therapeutic target.[2][6]
This technical guide provides an in-depth overview of the discovery and synthesis of SIRT4 modulators, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling and experimental pathways.
Discovery of SIRT4 Modulators: From Challenge to Breakthrough
The journey to identify SIRT4 modulators was initially hampered by the lack of a robust enzymatic assay.[3][5] Early studies using standard histone deacetylase substrates showed little to no activity for SIRT4.[5][10] The turning point came with the discovery of its potent ability to remove complex, negatively-charged acyl groups, such as 3-hydroxy-3-methylglutaryl (HMG), from lysine residues.[3][11][12] This de-HMG-ylation activity proved to be a reliable and measurable enzymatic function, paving the way for the development of high-throughput screening assays.[3][5][13]
The first-in-class, specific inhibitors of SIRT4 were discovered through a combination of computational and chemical approaches.[14] Researchers employed virtual library screening against a SIRT4 homology model to identify initial hit compounds. These hits, featuring sulfur dioxide-containing polycyclic scaffolds, underwent subsequent structure-activity relationship (SAR) optimization to improve potency and selectivity, leading to the development of the first potent and selective small-molecule inhibitors of SIRT4.[14] Computational docking studies predict that these compounds bind in the acylated substrate binding cleft, and kinetic analyses confirm they act as competitive inhibitors with respect to the acylated substrate.[14]
While potent inhibitors have been identified, the discovery of specific SIRT4 activators is less advanced.[15] Some natural products, such as the polyphenol curcumin, have been reported to trigger the activation of SIRT4 in specific biological contexts, but potent, synthetic activators remain an area of active research.[16]
Quantitative Data: SIRT4 Inhibitor Potency and Selectivity
The following table summarizes the quantitative data for the first reported selective SIRT4 inhibitors. The data highlights their potency against SIRT4 and selectivity over other human sirtuin isoforms.
| Compound | SIRT4 IC50 (μM) | Selectivity Profile | Reference |
| Compound 60 | 0.9 | ~3.5–5.5-fold selective for SIRT4 over SIRT1/3/5/6 at 10 μM. Also inhibits SIRT2. | |
| Compound 69 | 16 | ~2–3-fold selective for SIRT4 over SIRT1/2/3/5/6 at 50 μM. |
Experimental Protocols
Detailed and reliable experimental protocols are the bedrock of drug discovery. Below are methodologies for a key screening assay that enabled the discovery of SIRT4 modulators and a proteomics approach for identifying its substrates.
Protocol 1: FRET-Based Assay for SIRT4 De-HMG-ylation Activity
This protocol describes a "mix-and-measure" Förster Resonance Energy Transfer (FRET)-based assay suitable for high-throughput screening of SIRT4 modulators.[13] The assay relies on a synthetic peptide substrate containing an HMG-modified lysine and a FRET pair (e.g., DABCYL/EDANS). SIRT4-mediated removal of the HMG group allows a developer enzyme (e.g., trypsin) to cleave the peptide, separating the FRET pair and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human SIRT4 enzyme
-
SIRT4 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5% BSA)
-
NAD+ solution (e.g., 10 mM stock in water)
-
FRET peptide substrate with HMG-lysine (e.g., Ac-Lys(HMG)-[FRET pair]-NH2)
-
Developer solution (e.g., Trypsin in appropriate buffer)
-
Test compounds dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for no inhibition, a known pan-sirtuin inhibitor like nicotinamide for full inhibition) into the 384-well plate.
-
Enzyme Preparation: Prepare a solution of recombinant SIRT4 in SIRT4 Assay Buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.
-
Reaction Initiation: Add the SIRT4 enzyme solution to each well. Immediately after, add a pre-mixed solution of the FRET peptide substrate and NAD+ to initiate the de-HMG-ylation reaction. The final concentrations should typically be around the Km for the substrate and NAD+ to ensure sensitivity to inhibitors.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.
-
Development: Add the developer solution (trypsin) to each well to stop the SIRT4 reaction and initiate cleavage of the de-HMG-ylated peptide.
-
Second Incubation: Incubate the plate at 37°C for a shorter period (e.g., 15-30 minutes) to allow for complete peptide cleavage.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen FRET pair.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Plot the results to determine IC50 values for active compounds.
Protocol 2: Immunoaffinity Purification of SIRT4 for Interaction Analysis
This protocol outlines a method to identify SIRT4-interacting proteins and potential substrates from isolated mitochondria, a crucial step for validating the cellular effects of modulators.[17]
Materials:
-
Human cell line (e.g., MRC5) stably expressing tagged SIRT4 (e.g., SIRT4-FLAG)
-
Control cell line (e.g., expressing EGFP)
-
Mitochondria isolation kit or protocol
-
IP Lysis Buffer (e.g., 10 mM Tris/HCl pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40) with protease and phosphatase inhibitors
-
Anti-FLAG magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 3xFLAG peptide solution or low pH glycine buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility
Procedure:
-
Cell Culture and Harvest: Grow SIRT4-FLAG and control cell lines to confluence. Harvest the cells.
-
Mitochondria Isolation: Isolate mitochondria from the harvested cells using a commercial kit or differential centrifugation protocol. This step is critical for enriching SIRT4 and its direct interaction partners.
-
Mitochondrial Lysis: Lyse the isolated mitochondria using ice-cold IP Lysis Buffer. Incubate on ice with gentle agitation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble debris. Collect the supernatant.
-
Immunoaffinity Purification (IP): Add the clarified mitochondrial lysate to pre-equilibrated anti-FLAG magnetic beads. Incubate overnight at 4°C with gentle rotation to allow for binding of the SIRT4-FLAG protein complex.
-
Washing: Pellet the magnetic beads and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specific protein associations.
-
Elution: Elute the bound protein complexes from the beads using a competitive elution with 3xFLAG peptide or by changing the pH.
-
Sample Preparation and Analysis: Concentrate the eluted proteins. Separate the proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that co-purified with SIRT4.
-
Bioinformatic Analysis: Compare the list of identified proteins from the SIRT4-FLAG IP to the control IP to identify specific SIRT4 interactors. Use bioinformatics tools to analyze for enriched functional categories and pathways.[17]
Visualizing SIRT4 Pathways and Discovery Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by SIRT4 and a typical workflow for inhibitor discovery.
Caption: Workflow for the discovery of SIRT4 inhibitors.
Caption: SIRT4 regulation of fatty acid metabolism.
Caption: SIRT4 control of insulin secretion.
Caption: SIRT4 role in the DNA damage response.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin 4 (SIRT4): A Comprehensive Technical Guide to its Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial enzyme belonging to the sirtuin family of NAD+-dependent protein deacylases. While initially characterized for its ADP-ribosyltransferase activity, SIRT4 is now recognized for its diverse enzymatic functions, including deacetylation, lipoamidase, and broader deacylation activities.[1][2] Located within the mitochondrial matrix, SIRT4 plays a pivotal role in cellular metabolism, influencing key pathways such as insulin secretion, fatty acid metabolism, amino acid catabolism, and ATP homeostasis.[3] Its dysregulation has been implicated in a variety of pathological conditions, including metabolic disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the known cellular targets and signaling pathways of SIRT4, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Cellular Targets of SIRT4
SIRT4 modulates the activity of several key metabolic enzymes through post-translational modifications. The primary cellular targets of SIRT4 are summarized below.
| Target Protein | Enzymatic Activity of SIRT4 | Functional Consequence of Modification |
| Glutamate Dehydrogenase (GDH) | ADP-ribosylation | Inhibition of GDH activity, leading to reduced glutamine metabolism and insulin secretion.[2][3] |
| Pyruvate Dehydrogenase (PDH) Complex (specifically DLAT) | Lipoamidase | Removal of lipoamide cofactors from the E2 component (DLAT), resulting in the inhibition of PDH activity and reduced entry of pyruvate into the TCA cycle.[1][2][4][5] |
| Malonyl-CoA Decarboxylase (MCD) | Deacetylation | Inhibition of MCD activity, leading to increased levels of malonyl-CoA, which in turn inhibits fatty acid oxidation. |
| 3-methylcrotonyl-CoA carboxylase (MCCC) | Deacylation | Regulation of leucine catabolism. |
| Adenine Nucleotide Translocator 2 (ANT2) | Deacylation | Regulation of mitochondrial uncoupling and ATP production. |
| Mitochondrial trifunctional protein α-subunit (MTPα) | Deacetylation | Destabilization of MTPα, leading to its ubiquitination and degradation, thereby inhibiting fatty acid oxidation. |
Signaling Pathways Modulated by SIRT4
SIRT4's influence on its cellular targets has cascading effects on several critical signaling pathways, impacting cellular energy homeostasis and response to stress.
Regulation of Insulin Secretion
SIRT4 acts as a negative regulator of insulin secretion in pancreatic β-cells. By ADP-ribosylating and inhibiting Glutamate Dehydrogenase (GDH), SIRT4 reduces the metabolism of glutamine, a key secretagogue for insulin release.[2][3] This leads to decreased ATP production, which is a critical signal for insulin exocytosis.
Control of Fatty Acid Metabolism
In skeletal muscle and white adipose tissue, SIRT4 inhibits fatty acid oxidation. It achieves this by deacetylating and inhibiting Malonyl-CoA Decarboxylase (MCD). The resulting accumulation of malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for beta-oxidation.
Regulation of Cellular Energy and Stress Response
SIRT4 plays a crucial role in the cellular response to DNA damage. Upon genotoxic stress, SIRT4 expression is upregulated, leading to the inhibition of glutamine metabolism.[2][6] This metabolic reprogramming is thought to be a protective mechanism to arrest the cell cycle and facilitate DNA repair.
References
- 1. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 3. Structure-based Mechanism of ADP-ribosylation by Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - OuluREPO [oulurepo.oulu.fi]
Sirtuin 4: A Key Modulator of Cellular Senescence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. A growing body of evidence points to the critical role of sirtuins, a family of NAD+-dependent deacylases, in modulating this complex process. Among the seven mammalian sirtuins, Sirtuin 4 (SIRT4), a mitochondrial sirtuin, has emerged as a pivotal regulator of cellular senescence through its influence on mitochondrial function, metabolism, and intracellular signaling pathways. This technical guide provides a comprehensive overview of the role of SIRT4 in cellular senescence, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and therapeutic development in this field.
Data Presentation: The Quantitative Impact of SIRT4 on Cellular Senescence
The modulation of SIRT4 expression has a quantifiable impact on the hallmarks of cellular senescence. The following tables summarize the key quantitative data from studies investigating the effects of SIRT4 knockdown and overexpression on senescence-associated markers and the senescence-associated secretory phenotype (SASP).
| Condition | Cell Type | Parameter | Fold Change (vs. Control) | Reference |
| SIRT4 Knockdown | Primary Mouse Chondrocytes | p16 mRNA | ~2.5 | [1] |
| p21 mRNA | ~3.0 | [1] | ||
| SA-β-Gal Positive Cells | ~3.5 | [1] | ||
| SIRT4 Overexpression | TBHP-induced Senescent Chondrocytes | p16 Protein | ~0.4 | [1] |
| p21 Protein | ~0.5 | [1] | ||
| SA-β-Gal Positive Cells | ~0.4 | [1] |
Table 1: Effect of SIRT4 Modulation on Senescence Markers. This table illustrates the significant changes in the expression of key senescence markers, p16 and p21, as well as in the activity of senescence-associated β-galactosidase (SA-β-Gal) following the manipulation of SIRT4 levels.
| Condition | Cell Type | SASP Factor | Fold Change in mRNA (vs. Control) | Reference |
| SIRT4 Knockdown | Primary Mouse Chondrocytes | IL-6 | ~4.0 | [1] |
| IL-8 (Cxcl10) | ~3.5 | [1] | ||
| SIRT4 Overexpression | TBHP-induced Senescent Chondrocytes | IL-6 | ~0.3 | [1] |
| IL-8 (Cxcl10) | ~0.4 | [1] |
Table 2: Effect of SIRT4 Modulation on Senescence-Associated Secretory Phenotype (SASP) Factors. This table highlights the influence of SIRT4 on the expression of pro-inflammatory cytokines IL-6 and IL-8, which are key components of the SASP.
Experimental Protocols
To facilitate the investigation of SIRT4's role in cellular senescence, this section provides detailed methodologies for key experiments.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol allows for the histochemical detection of β-galactosidase activity at pH 6.0, a characteristic feature of senescent cells.
Materials:
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.
-
Wash Buffer: Phosphate-buffered saline (PBS).
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution to the cells.
-
Incubate at 37°C in a dry incubator (no CO2) for 12-16 hours. Protect from light.
-
Observe cells under a microscope for the development of a blue color.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells in multiple random fields.
Western Blot Analysis of p16 and p21
This protocol describes the detection of the senescence markers p16 and p21 by immunoblotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p16, anti-p21, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This protocol details the use of the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of living cells.
Materials:
-
MitoSOX Red reagent (5 mM stock in DMSO).
-
Cell culture medium.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the MitoSOX Red working solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Analyze the cells immediately by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 reagent (stock solution in DMSO).
-
Cell culture medium.
-
Fluorescence microscope or plate reader.
Procedure:
-
Prepare a JC-1 working solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.
-
Incubate cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
Wash cells twice with warm PBS.
-
Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~550/600 nm).
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by SIRT4 in the context of cellular senescence and a general experimental workflow for investigating the role of a mitochondrial protein in this process.
Caption: SIRT4 negatively regulates Pink1-mediated mitophagy, a key mitochondrial quality control process.
Caption: SIRT4 can suppress the NF-κB pathway, a key driver of the SASP, by reducing mitochondrial ROS.
Caption: SIRT4 inhibits glutamine metabolism by ADP-ribosylating and inactivating glutamate dehydrogenase (GDH).
Caption: A generalized experimental workflow to study the role of a mitochondrial protein in cellular senescence.
Conclusion
SIRT4 has unequivocally been established as a significant modulator of cellular senescence. Its intricate involvement in mitochondrial quality control, redox signaling, and cellular metabolism places it at a critical juncture in the pathways that determine the senescent fate of a cell. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to further dissect the multifaceted role of SIRT4 and to explore its potential as a therapeutic target for aging and age-related pathologies. The continued investigation into the mechanisms governed by SIRT4 will undoubtedly yield valuable insights into the fundamental biology of senescence and pave the way for novel interventions to promote healthy aging.
References
Sirtuin 4: A Key Modulator of Mitochondrial Biogenesis and Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sirtuin 4 (SIRT4), a member of the NAD+-dependent sirtuin family of proteins, resides within the mitochondrial matrix and has emerged as a critical regulator of cellular metabolism and mitochondrial function.[1] Unlike its more extensively studied counterparts, SIRT1 and SIRT3, SIRT4 exhibits multifaceted enzymatic activities, including ADP-ribosyltransferase, deacetylase, lipoamidase, and deacylase functions.[1][2] These diverse catalytic activities allow SIRT4 to modulate a wide array of mitochondrial processes, including fatty acid oxidation, insulin secretion, ATP homeostasis, and the cellular response to oxidative stress.[3][4] Intriguingly, SIRT4 often acts as a negative regulator of mitochondrial biogenesis and oxidative metabolism, positioning it as a potential therapeutic target for metabolic diseases and cancer. This technical guide provides a comprehensive overview of the core functions of SIRT4 in mitochondrial biogenesis, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.
Introduction to Sirtuin 4
SIRT4 is ubiquitously expressed in various human tissues, with higher concentrations found in metabolically active organs such as the heart, liver, kidney, and muscle.[1][2] Its localization to the mitochondrial matrix places it at the epicenter of cellular energy production and metabolic regulation.[4] Initially identified for its ADP-ribosyltransferase activity, which inhibits glutamate dehydrogenase (GDH) and thereby suppresses insulin secretion, subsequent research has unveiled a broader enzymatic repertoire.[3][5] SIRT4's ability to deacetylate, delipoylate, and deacylate specific protein substrates underscores its complex role in fine-tuning mitochondrial metabolism in response to cellular energy status.[1][2]
SIRT4's Role in Mitochondrial Metabolism
SIRT4's influence on mitochondrial function is extensive, impacting key metabolic pathways through the modulation of various enzymes and signaling molecules.
Regulation of Fatty Acid Oxidation (FAO)
SIRT4 acts as a key suppressor of fatty acid oxidation in both liver and muscle cells.[6][7] In muscle and white adipose tissue, SIRT4 deacetylates and inhibits malonyl-CoA decarboxylase (MCD), an enzyme that converts malonyl-CoA to acetyl-CoA.[2][8] This leads to an accumulation of malonyl-CoA, which in turn allosterically inhibits carnitine palmitoyl-transferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for β-oxidation.[2]
In the liver, SIRT4-mediated inhibition of FAO is also linked to a retrograde signaling pathway that influences nuclear gene expression. Depletion of SIRT4 leads to an increase in the expression of genes involved in fatty acid oxidation.[7][9] This effect is dependent on SIRT1, a nuclear sirtuin that activates the transcriptional co-activator PGC-1α, a master regulator of mitochondrial biogenesis.[2][10] SIRT4 is thought to suppress SIRT1 activity, possibly by competing for their common co-substrate, NAD+.[2][10]
Control of Glucose Metabolism and Insulin Secretion
SIRT4 was first characterized by its ability to regulate insulin secretion in pancreatic β-cells.[3] It ADP-ribosylates and inhibits glutamate dehydrogenase (GDH), an enzyme that facilitates the entry of glutamine into the TCA cycle, a process that stimulates insulin secretion.[3][5] By inhibiting GDH, SIRT4 dampens amino acid-stimulated insulin release.[5]
Furthermore, SIRT4 can repress the activity of the pyruvate dehydrogenase (PDH) complex by removing lipoyl groups from the dihydrolipoyl lysine-residue acetyltransferase (DLAT) subunit.[2][11] This inhibition of PDH curtails the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glucose-derived carbons into the TCA cycle.[2][12]
Maintenance of ATP Homeostasis
SIRT4 plays a role in regulating cellular ATP levels. Studies have shown that overexpression of SIRT4 increases ATP levels, while its deletion leads to a decrease in ATP.[4] This function is mediated, at least in part, through its interaction with adenine nucleotide translocator 2 (ANT2), a protein responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[4][13] SIRT4 is believed to deacetylate ANT2, which reduces mitochondrial uncoupling and enhances ATP production.[4][13]
Modulation of Oxidative Stress and Mitochondrial Dynamics
The role of SIRT4 in regulating reactive oxygen species (ROS) production is complex and appears to be context-dependent.[2] Some studies suggest that SIRT4 can indirectly increase mitochondrial ROS by sequestering SIRT3, preventing it from activating the antioxidant enzyme manganese superoxide dismutase (MnSOD).[2] Conversely, other reports indicate that SIRT4 overexpression can reduce ROS production and protect against apoptosis.[3][14]
Recent evidence also implicates SIRT4 in the regulation of mitochondrial dynamics. Overexpression of SIRT4 has been shown to increase mitochondrial fusion and reduce fragmentation, potentially through its influence on key fusion and fission proteins like MFN2 and FIS1.[14]
Signaling Pathways Involving SIRT4
SIRT4 participates in intricate signaling networks that communicate mitochondrial status to the rest of the cell.
The SIRT4-SIRT1-PGC-1α Axis
A key signaling pathway involves a retrograde communication from the mitochondria to the nucleus, regulating mitochondrial biogenesis. SIRT4 in the mitochondria negatively impacts the activity of the nuclear sirtuin, SIRT1.[2] This, in turn, prevents the deacetylation and activation of PGC-1α, a master co-activator of genes involved in mitochondrial biogenesis and fatty acid oxidation.[2][15][16] The proposed mechanism involves competition for NAD+ between the mitochondrial SIRT4 and the nuclear SIRT1 pools.[2]
SIRT4's influence on the SIRT1-PGC-1α pathway.
Regulation of AMPK Signaling
SIRT4 deficiency has been shown to activate AMP-activated protein kinase (AMPK), a central energy sensor in the cell.[3][17] The depletion of SIRT4 leads to lower ATP levels, which in turn activates AMPK.[4][17] Activated AMPK can then phosphorylate and inhibit acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation.[2] This creates a feedback loop where SIRT4's influence on ATP levels directly impacts a key regulator of cellular energy homeostasis.
SIRT4's regulatory role in the AMPK signaling cascade.
Quantitative Data on SIRT4 Function
The following tables summarize key quantitative findings from studies investigating the role of SIRT4 in mitochondrial biogenesis and function.
| Experimental Model | SIRT4 Modulation | Parameter Measured | Observed Effect | Reference |
| Mouse Primary Hepatocytes | shRNA-mediated knockdown | Fatty Acid Oxidation (FAO) | ~2-fold increase | [7] |
| Mouse Primary Hepatocytes | shRNA-mediated knockdown | SIRT1 mRNA levels | >1.4-fold increase | [7] |
| In vivo (mouse liver) | shRNA-mediated knockdown | SIRT1 gene expression | ~4-fold increase | [7] |
| In vivo (mouse liver) | shRNA-mediated knockdown | SIRT3 gene expression | ~2-fold increase | [7] |
| HEK293T cells | Overexpression | pAMPK levels | Marked decrease | [17] |
| HEK293T cells | shRNA-mediated knockdown | pAMPK levels | Increase | [17] |
| Mouse oocytes | Overexpression | ATP content | ~30% reduction | [18] |
| SIRT4 Target | Enzymatic Activity | Effect of SIRT4 | Metabolic Consequence | Reference |
| Glutamate Dehydrogenase (GDH) | ADP-ribosylation | Inhibition | Decreased insulin secretion | [3][5] |
| Pyruvate Dehydrogenase (PDH) | Lipoamidase | Inhibition | Reduced glucose oxidation | [2][11] |
| Malonyl-CoA Decarboxylase (MCD) | Deacetylation | Inhibition | Decreased fatty acid oxidation | [2][8] |
| Adenine Nucleotide Translocator 2 (ANT2) | Deacetylation | Activation | Increased ATP production | [4][13] |
| Mitochondrial Trifunctional Protein α (MTPα) | Deacetylation | Promotes ubiquitination and degradation | Inhibition of fatty acid oxidation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of SIRT4. Below are outlines for key experimental procedures.
Generation of Stable SIRT4 Overexpressing Cell Lines
This protocol describes the use of retroviral transduction to create stable cell lines for studying SIRT4 protein interactions.[11]
Workflow:
References
- 1. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 3. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 4. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 6. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells | Semantic Scholar [semanticscholar.org]
- 7. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in Nonalcoholic Fatty Liver Disease: SIRT Family Regulates Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SIRT4 Protects Müller Glial Cells Against Apoptosis by Mediating Mitochondrial Dynamics and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Adaptations through the PGC-1α and SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model [frontiersin.org]
- 17. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT4 is essential for metabolic control and meiotic structure during mouse oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin 4 (SIRT4): A Key Mitochondrial Regulator in Aging and Longevity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sirtuin 4 (SIRT4), a member of the NAD+-dependent sirtuin family of protein deacylases, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Localized within the mitochondrial matrix, SIRT4's multifaceted enzymatic activities, including ADP-ribosylation, deacetylation, and lipoamidase activity, position it as a key player at the crossroads of cellular energy homeostasis and the aging process.[1][2][3] Research, particularly in model organisms like Drosophila melanogaster, has provided compelling evidence for SIRT4's role in modulating lifespan and healthspan.[4][5][6] This technical guide provides a comprehensive overview of SIRT4's function in aging and longevity research, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and exploring its potential as a therapeutic target for age-related diseases.
Core Functions and Enzymatic Activities of SIRT4
SIRT4 is one of seven mammalian sirtuins (SIRT1-7) and one of three located in the mitochondria (SIRT3, SIRT4, SIRT5).[1][6] Unlike other sirtuins, its enzymatic activities have been a subject of evolving research. Initially identified as a mitochondrial ADP-ribosyltransferase, it is now understood to possess robust deacylase activity, targeting various lysine modifications.[1][2][7]
Key Enzymatic Activities:
-
ADP-Ribosyltransferase: SIRT4 was first characterized by its ability to transfer ADP-ribose groups to target proteins. Its primary target for this activity is Glutamate Dehydrogenase (GDH), which it inhibits.[8][9]
-
Deacylase (including Deacetylase and Lipoamidase): SIRT4 removes various acyl groups from lysine residues. It deacetylates and inhibits Malonyl-CoA Decarboxylase (MCD), regulating fatty acid metabolism.[2][7] It also exhibits lipoamidase activity, removing lipoyl groups from the Pyruvate Dehydrogenase (PDH) complex, thereby repressing its activity.[2]
-
3-hydroxy-3-methyl-glutaryl (HMG) Deacylase: SIRT4 shows robust activity in removing HMG modifications from lysine residues.[2]
These diverse enzymatic functions allow SIRT4 to act as a crucial sensor and regulator of mitochondrial metabolism in response to cellular energy status.
SIRT4's Role in Cellular Metabolism
SIRT4's influence on aging is intrinsically linked to its role as a metabolic gatekeeper within the mitochondria. It modulates several key metabolic pathways to maintain cellular homeostasis.
Regulation of Amino Acid and Glutamine Metabolism
SIRT4 acts as a significant repressor of glutamine metabolism. By ADP-ribosylating and inhibiting Glutamate Dehydrogenase (GDH), SIRT4 reduces the conversion of glutamate to the TCA cycle intermediate α-ketoglutarate.[8][9] This function is particularly important in the context of DNA damage, where SIRT4 helps to inhibit glutamine catabolism, and in cancer, where it can act as a tumor suppressor by limiting the metabolic resources available for rapid cell proliferation.[1][10][11]
Regulation of Fatty Acid Metabolism
SIRT4 plays a pivotal role in lipid metabolism by inhibiting fatty acid oxidation (FAO).[1][3] It achieves this by deacetylating and thereby inhibiting Malonyl-CoA Decarboxylase (MCD) in tissues like skeletal muscle and white adipose tissue.[2][7] Inhibition of MCD leads to the accumulation of its substrate, malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyl-Transferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for β-oxidation.[2] This mechanism effectively puts a brake on FAO.
References
- 1. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 2. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 3. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt4 is a mitochondrial regulator of metabolism and lifespan in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Boosting Sirt4 gene activity extends healthy lifespan in fruit flies | Brown University [brown.edu]
- 7. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 9. JCI - The sirtuin family’s role in aging and age-associated pathologies [jci.org]
- 10. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin 4 (SIRT4): A Technical Guide to its Role in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial-localized member of the sirtuin family of NAD+-dependent enzymes. While initially characterized by its ADP-ribosyltransferase activity, emerging evidence has highlighted its crucial role as a modulator of cellular metabolism through the regulation of gene expression. This technical guide provides an in-depth overview of the effects of SIRT4 on gene expression, focusing on key signaling pathways and experimental methodologies. The information presented is intended to support researchers and professionals in the fields of molecular biology, drug discovery, and metabolic disease research.
Core Concepts: SIRT4's Influence on Gene Expression
SIRT4 primarily functions as a negative regulator of mitochondrial fatty acid oxidation and glutamine metabolism. Its impact on gene expression is largely indirect, occurring through the modulation of key signaling pathways that transduce signals from the mitochondria to the nucleus. The overarching effect of SIRT4 is to adapt cellular metabolism to nutrient availability, and its dysregulation has been implicated in various metabolic disorders and cancers.
Data Presentation: Quantitative Effects of SIRT4 Modulation on Gene Expression
The following tables summarize the quantitative changes in gene expression observed upon modulation of SIRT4 activity in various experimental models. The data is presented as fold changes relative to control conditions.
Table 1: Effect of SIRT4 Knockdown on Fatty Acid Oxidation and Mitochondrial Biogenesis Gene Expression in Mouse Primary Hepatocytes
| Gene | Gene Function | Fold Change (shSIRT4 vs. Control) | Reference |
| Acadvl (LCAD) | Long-chain acyl-CoA dehydrogenase | ~1.5 | [1] |
| Cpt1a | Carnitine palmitoyltransferase 1A | ~1.8 | [1] |
| Ppara | Peroxisome proliferator-activated receptor alpha | ~1.5 | [1] |
| Ppargc1a (PGC-1α) | PPARγ coactivator 1-alpha | ~1.7 | [1] |
| Sirt1 | Sirtuin 1 | ~2.0 | [1] |
| Tfam | Mitochondrial transcription factor A | ~1.6 | [2] |
| Nrf1 | Nuclear respiratory factor 1 | ~1.5 | [2] |
Data is approximated from graphical representations in the cited literature.
Table 2: Effect of SIRT4 Knockout on PPARα Target Gene Expression in Mouse Liver
| Gene | Gene Function | Fold Change (SIRT4 KO vs. Wild-Type) | Reference |
| Acot3 | Acyl-CoA thioesterase 3 | ~3.5 | [3] |
| Lipg | Endothelial lipase | ~2.5 | [3] |
| Pdk4 | Pyruvate dehydrogenase kinase 4 | ~2.0 | [3] |
| Acox1 | Acyl-CoA oxidase 1 | ~1.8 | [3] |
| Cpt1a | Carnitine palmitoyltransferase 1A | ~1.5 | [3] |
| Acadm | Medium-chain acyl-CoA dehydrogenase | ~1.3 | [3] |
Data is derived from quantitative real-time PCR analysis presented in the cited literature.
Table 3: Effect of SIRT4 Overexpression on Gene Expression in Human Cancer Cell Lines
| Gene | Cell Line | Gene Function | Fold Change (SIRT4 OE vs. Control) | Reference |
| MYC | MCF7, T47D | Transcription factor, oncogene | Decrease | [4] |
| CCND1 (Cyclin D1) | MCF7, T47D | Cell cycle regulator | Decrease | [4] |
| E-cadherin | 22RV1 | Cell adhesion | Increase | [5] |
| N-cadherin | 22RV1 | Cell adhesion | Decrease | [5] |
| MMP9 | 22RV1 | Matrix metallopeptidase 9 | Decrease | [5] |
| GLS1 | Siha, Hela | Glutaminase 1 | Decrease | [6] |
| GLS2 | Siha, Hela | Glutaminase 2 | Decrease | [6] |
Directional changes are indicated as the precise fold changes were not consistently reported in a tabular format.
Signaling Pathways Modulated by SIRT4
SIRT4 exerts its influence on nuclear gene expression through intricate signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: SIRT4-mediated regulation of fatty acid oxidation gene expression.
Caption: SIRT4's role in the ANT2/AMPK/PGC-1α signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to investigate the effects of SIRT4 on gene expression.
Protocol 1: shRNA-Mediated Knockdown of SIRT4 in Primary Hepatocytes
This protocol describes the use of adenoviral vectors to deliver short hairpin RNA (shRNA) targeting SIRT4 in primary mouse hepatocytes, a method extensively used to study SIRT4 function.[1][7]
1. Isolation and Culture of Primary Hepatocytes:
-
Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Allow cells to attach for 4-6 hours before proceeding with transduction.
2. Adenoviral Transduction:
-
Prepare adenoviral stocks expressing a validated shRNA sequence targeting SIRT4 (Ad-shSIRT4) and a non-targeting control shRNA (Ad-shControl).
-
On the day of transduction, replace the culture medium with fresh, serum-free medium.
-
Add the adenoviral particles to the cells at a multiplicity of infection (MOI) optimized for high transduction efficiency and minimal cytotoxicity.
-
Incubate the cells with the virus for 12-16 hours.
3. Post-Transduction and Cell Harvest:
-
After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Culture the cells for an additional 48-72 hours to allow for efficient knockdown of SIRT4.
-
Harvest the cells for downstream analysis of gene expression (qRT-PCR) and protein levels (Western blotting).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying mRNA levels of SIRT4 target genes following its modulation.
1. RNA Isolation:
-
Lyse the cultured cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).
-
Isolate total RNA using a silica-based column purification kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
The reaction is typically carried out at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes.
3. Real-Time PCR:
-
Prepare a PCR master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green), DNA polymerase, dNTPs, and gene-specific forward and reverse primers.
-
Add the diluted cDNA template to the master mix.
-
Perform the real-time PCR in a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each gene of interest and a housekeeping gene (e.g., Actb, Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the association of transcription factors, such as PPARα, with the promoter regions of SIRT4-regulated genes.
1. Cross-linking and Chromatin Preparation:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
2. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-PPARα) or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
3. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based purification kit.
5. DNA Analysis:
-
Analyze the purified DNA by qRT-PCR using primers specific to the promoter regions of target genes to quantify the enrichment of the transcription factor.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of a SIRT4 modulator on gene expression.
Caption: A typical workflow for analyzing SIRT4's effect on gene expression.
Conclusion
SIRT4 is a critical mitochondrial enzyme that plays a significant role in regulating cellular metabolism through its influence on gene expression. By modulating key signaling pathways, SIRT4 orchestrates a transcriptional response that adapts the cell to its energetic state. This technical guide provides a foundational understanding of SIRT4's effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this resource will be valuable for researchers and professionals seeking to further elucidate the multifaceted roles of SIRT4 and explore its potential as a therapeutic target.
References
- 1. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT4 Represses Peroxisome Proliferator-Activated Receptor α Activity To Suppress Hepatic Fat Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT4 enhances the sensitivity of ER‐positive breast cancer to tamoxifen by inhibiting the IL‐6/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT4 functions as a tumor suppressor during prostate cancer by inducing apoptosis and inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirtuin 4 (SIRT4): A Key Modulator at the Crossroads of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sirtuin 4 (SIRT4), a mitochondrial-localized member of the sirtuin family of NAD+-dependent enzymes, has emerged as a critical regulator of cellular metabolism. Initially characterized for its ADP-ribosyltransferase activity, SIRT4 is now recognized to possess multiple enzymatic functions, including weak deacetylase, lipoamidase, and deacylase activities. These diverse catalytic abilities allow SIRT4 to modulate a wide array of metabolic pathways, including insulin secretion, fatty acid metabolism, glucose homeostasis, and amino acid catabolism. Its dysregulation has been implicated in the pathophysiology of numerous metabolic disorders, such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the core biology of SIRT4, its role in metabolic diseases, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and drug development efforts in this field.
Introduction to Sirtuin 4 (SIRT4)
Sirtuins are a highly conserved family of proteins with seven members (SIRT1-7) in mammals, distinguished by their dependence on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activities.[1][2] SIRT3, SIRT4, and SIRT5 are primarily located within the mitochondria, where they act as key regulators of metabolic processes.[1][3] SIRT4 is expressed in various tissues with high metabolic activity, including the liver, heart, kidney, skeletal muscle, and pancreatic β-cells.[4]
Initially identified as a mitochondrial ADP-ribosyltransferase, SIRT4's enzymatic repertoire has expanded to include deacetylase, lipoamidase, and deacylase activities, although some of these activities are substrate-specific and may be weaker compared to other sirtuins.[5][6] This enzymatic plasticity allows SIRT4 to post-translationally modify and regulate the function of a diverse set of mitochondrial proteins, thereby influencing major metabolic pathways.
Enzymatic Activities and Substrates of SIRT4
SIRT4's multifaceted role in metabolism is dictated by its ability to catalyze different post-translational modifications on a variety of protein substrates.
ADP-Ribosyltransferase Activity
The first described enzymatic function of SIRT4 was its mono-ADP-ribosyltransferase activity. The primary and most well-characterized substrate for this activity is Glutamate Dehydrogenase (GDH) .[1][7][8] By ADP-ribosylating GDH, SIRT4 inhibits its enzymatic activity, thereby suppressing amino acid-stimulated insulin secretion in pancreatic β-cells.[1][7][8] This function highlights SIRT4 as a negative regulator of insulin release.[1]
Deacetylase Activity
While initially thought to lack significant deacetylase activity, subsequent studies have shown that SIRT4 can deacetylate specific substrates.[1][6] Key targets of its deacetylase activity include:
-
Malonyl-CoA Decarboxylase (MCD): SIRT4 deacetylates and inhibits MCD, an enzyme that converts malonyl-CoA to acetyl-CoA.[9] This leads to an accumulation of malonyl-CoA, which in turn inhibits fatty acid oxidation and promotes lipid synthesis.[9]
-
Mitochondrial Trifunctional Protein α-subunit (MTPα): In hepatocytes, SIRT4 deacetylates MTPα, a key enzyme in fatty acid β-oxidation.[4][10] This deacetylation marks MTPα for ubiquitination and degradation, leading to reduced fatty acid oxidation.[4][10]
Lipoamidase Activity
A significant discovery was the identification of SIRT4's robust lipoamidase activity, which is catalytically more efficient than its deacetylase activity.[11][12] The primary target of this activity is the Pyruvate Dehydrogenase (PDH) complex .[4][11] SIRT4 removes the lipoamide cofactor from the dihydrolipoyllysine acetyltransferase (DLAT) E2 component of the PDH complex, leading to its inactivation.[4][11] This action effectively gates the entry of pyruvate-derived acetyl-CoA into the TCA cycle.
Deacylase Activity
More recently, SIRT4 has been shown to possess deacylase activity against a range of dicarboxyacyl-lysine modifications, including methylglutaryl (MG)-, hydroxymethylglutaryl (HMG)-, and 3-methylglutaconyl (MGc)-lysine.[6][13] A key substrate for this activity is Methylcrotonyl-CoA Carboxylase (MCCC) , an enzyme involved in leucine catabolism.[14] By removing these acyl modifications, SIRT4 helps maintain the proper flux of branched-chain amino acid metabolism.[13]
SIRT4 Signaling in Metabolic Pathways
Through its diverse enzymatic activities, SIRT4 modulates several critical metabolic signaling pathways.
Regulation of Insulin Secretion
SIRT4 acts as a negative regulator of insulin secretion in pancreatic β-cells through multiple mechanisms. It inhibits GDH activity via ADP-ribosylation, reducing ATP production and consequently insulin release.[1][15][16] Furthermore, by activating leucine catabolism through its deacylase activity on MCCC, SIRT4 can indirectly influence insulin secretion.[14] SIRT4 has also been shown to interact with the insulin-degrading enzyme (IDE) and the ADP/ATP translocases ANT2/3, further contributing to the regulation of insulin secretion.[1]
Figure 1: SIRT4-mediated inhibition of insulin secretion.
Control of Fatty Acid Metabolism
SIRT4 acts as a key checkpoint in lipid homeostasis, generally promoting lipid storage and inhibiting fatty acid oxidation (FAO).[9] In the fed state, SIRT4 deacetylates and inhibits MCD, leading to increased malonyl-CoA levels, which allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for FAO.[9] In the liver, SIRT4-mediated deacetylation and subsequent degradation of MTPα further suppresses FAO.[4][10] Additionally, SIRT4 can repress the transcriptional activity of PPARα, a master regulator of FAO genes, in a SIRT1-dependent manner.[5]
Figure 2: SIRT4's role in fatty acid oxidation.
Regulation of Glucose Metabolism
By inhibiting the PDH complex through its lipoamidase activity, SIRT4 plays a crucial role in regulating the entry of glucose-derived pyruvate into the TCA cycle.[11][12] This positions SIRT4 as a gatekeeper that can shift cellular metabolism away from glucose oxidation.
Figure 3: SIRT4's regulation of the PDH complex.
SIRT4 in Metabolic Disorders: Quantitative Insights
The metabolic regulatory functions of SIRT4 are underscored by the phenotypes observed in knockout and overexpression models, as well as its altered expression in human diseases.
SIRT4 Knockout and Overexpression Studies
| Model System | Genetic Modification | Key Metabolic Phenotypes | Quantitative Changes | Reference(s) |
| Mouse Liver Lysates | SIRT4 Knockout | Increased GDH activity | ~2-fold increase in GDH activity | [17] |
| Mouse Oocytes | SIRT4 Overexpression | Reduced ATP levels | ~30% reduction in ATP content | [12] |
| SIRT4 KO Mice | SIRT4 Knockout | Increased fatty acid oxidation, resistance to diet-induced obesity, increased exercise tolerance | Increased MCD activity, decreased malonyl-CoA levels in skeletal muscle and white adipose tissue | [9] |
| SIRT4 KO Mice | SIRT4 Knockout | Elevated PDH activity in liver mitochondria | Increased PDH activity and DLAT lipoylation levels | [4] |
SIRT4 Enzyme Kinetics
| Enzymatic Activity | Substrate | Km | kcat | kcat/Km | Notes | Reference(s) |
| Lipoamidase | DLAT-lipoyl peptide | 23.3 ± 4.5 µM | 0.057 ± 0.003 s-1 | 2446 M-1s-1 | ~1270-fold more efficient than deacetylation of MCD | [4] |
| Deacetylase | MCD-acetyl peptide | - | - | 1.93 M-1s-1 | - | [4] |
| De-HMGylase | CPS1-HMG peptide | 1.9 ± 0.3 µM | 0.012 s-1 | 6315 M-1s-1 | - | [15] |
| Deacetylase | H3K9-acetyl peptide | > 500 µM | - | - | Very low activity | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study SIRT4 function.
SIRT4 Enzymatic Activity Assays
This assay is suitable for high-throughput screening of SIRT4 modulators based on its de-3-hydroxy-3-methylglutaryl (HMG) activity.[17][18]
Materials:
-
SIRT4 enzyme
-
FRET peptide substrate: (DABCYL)GVLK(HMG)EYGVE(EDANS)G
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
NAD+
-
Trypsin
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing assay buffer, SIRT4 enzyme, and the FRET peptide substrate.
-
Initiate the reaction by adding NAD+.
-
Incubate for 1 hour at 37°C.
-
Stop the SIRT4 reaction and proceed with the digestion by adding trypsin.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
The activity of the PDH complex can be measured using a commercially available microplate assay kit (e.g., Abcam ab109902).[5] This assay immunocaptures the PDH complex and measures its activity by following the reduction of NAD+ to NADH.[5]
Materials:
-
PDH Enzyme Activity Microplate Assay Kit (Abcam ab109902 or similar)
-
Mitochondrial or whole-cell lysates
-
Microplate reader capable of kinetic measurements at 450 nm
Procedure:
-
Prepare cell or tissue lysates according to the kit manufacturer's protocol.
-
Load the samples into the antibody-coated microplate wells.
-
Incubate for 3 hours at room temperature to allow for immunocapture of the PDH complex.
-
Wash the wells to remove unbound proteins.
-
Add the assay solution containing the substrates and NAD+.
-
Immediately measure the absorbance at 450 nm in a kinetic mode for 15-30 minutes at room temperature.
-
Calculate the PDH activity from the rate of change in absorbance.
Co-Immunoprecipitation (Co-IP) of Mitochondrial SIRT4
This protocol is designed to identify interaction partners of SIRT4 within the mitochondria.[1][4]
Materials:
-
Isolated mitochondria
-
Mitochondrial lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease inhibitors)
-
Anti-SIRT4 antibody or antibody against an epitope tag (if using overexpressed tagged SIRT4)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., mitochondrial lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse isolated mitochondria with mitochondrial lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by Western blotting or mass spectrometry.
Figure 4: Co-IP workflow for SIRT4 interaction studies.
Conclusion and Future Directions
SIRT4 has unequivocally established itself as a pivotal regulator of mitochondrial metabolism with profound implications for human health and disease. Its diverse enzymatic activities and its strategic positioning at the intersection of major metabolic pathways make it a compelling target for therapeutic intervention in metabolic disorders such as type 2 diabetes and NAFLD. The continued development of specific and potent SIRT4 modulators, aided by the robust experimental protocols outlined in this guide, will be crucial for translating our understanding of SIRT4 biology into novel therapeutic strategies. Future research should focus on further elucidating the tissue-specific roles of SIRT4, identifying additional substrates and regulatory mechanisms, and exploring the therapeutic potential of targeting SIRT4 in a clinical setting.
References
- 1. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abcam Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit, | Fisher Scientific [fishersci.com]
- 4. Co-immunoprecipitation from mitochondrial lysates [bio-protocol.org]
- 5. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. GLUTAMATE DEHYDROGENASE 1 AND SIRT4 REGULATE GLIAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 11. molbio.princeton.edu [molbio.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Sirtuin 4 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 4 (SIRT4), a mitochondrial sirtuin, is emerging as a significant modulator in the pathophysiology of neurodegenerative diseases. Primarily known for its role in cellular metabolism, recent studies have begun to unravel its involvement in neuronal apoptosis, protein aggregation, and neuroinflammation, key hallmarks of neurodegenerative conditions. This technical guide provides an in-depth overview of the current understanding of SIRT4's role in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). The content herein is intended to equip researchers and drug development professionals with a comprehensive resource, detailing quantitative data, experimental methodologies, and key signaling pathways to facilitate further investigation into SIRT4 as a potential therapeutic target.
SIRT4 in Alzheimer's Disease Models
Recent evidence strongly implicates SIRT4 in the pathogenesis of Alzheimer's disease (AD). Studies utilizing the APP/PS1 transgenic mouse model and amyloid-β (Aβ)-treated HT-22 neuronal cells have demonstrated a significant upregulation of SIRT4 expression. This increase in SIRT4 is linked to the promotion of neuronal apoptosis and the deposition of Aβ plaques.[1][2][3][4]
Quantitative Data Summary
| Model System | Key Findings | Quantitative Results | Reference |
| APP/PS1 Mice | Upregulation of SIRT4 mRNA and protein in the hippocampus. | SIRT4 mRNA: P = 0.002SIRT4 Protein: P = 0.022 | [2] |
| SIRT4 knockdown reduces Aβ deposition. | Thioflavin-S staining quantification upon request from the original study authors. | [1][2] | |
| SIRT4 knockdown ameliorates learning and memory impairments. | Behavioral test data upon request from the original study authors. | [1] | |
| Aβ-treated HT-22 Cells | Upregulation of SIRT4 mRNA and protein. | SIRT4 mRNA: P < 0.0001SIRT4 Protein: P < 0.0001 | [2] |
| SIRT4 knockdown counteracts Aβ-induced apoptosis. | Early apoptosis reduction: P = 0.0021Bax upregulation counteracted: P = 0.0054Cleaved caspase 3 upregulation counteracted: P = 0.0145Bcl-2 downregulation counteracted: P = 0.0005 | [2] |
Signaling Pathway: The STAT2-SIRT4-mTOR Axis in Alzheimer's Disease
In the context of Alzheimer's disease, SIRT4 has been shown to modulate neuronal apoptosis through the mTOR signaling pathway. Mechanistically, the transcription factor Signal Transducer and Activator of Transcription 2 (STAT2) negatively regulates SIRT4 expression. In AD models, STAT2 levels are decreased, leading to an upregulation of SIRT4. This, in turn, inhibits the mTOR pathway, a key regulator of cell growth and survival, thereby promoting apoptosis.[1][2][3]
The STAT2-SIRT4-mTOR signaling pathway in Alzheimer's disease.
Experimental Protocols
-
Virus Preparation: Lentiviral particles carrying shRNA targeting SIRT4 (sh-SIRT4) and a negative control shRNA (sh-NC) are produced in HEK293T cells.
-
Animal Model: Male APP/PS1 transgenic mice and wild-type C57BL/6 mice are used.
-
Stereotaxic Injection: Mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the hippocampus. A Hamilton syringe is used to slowly inject the lentivirus-packaged sh-SIRT4 or sh-NC into the hippocampus.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Tissue Collection: Four weeks post-injection, mice are euthanized, and brain tissues are collected for subsequent analysis.
-
Cell Culture and Treatment: HT-22 cells are cultured and treated with Aβ1-42 to induce apoptosis. For knockdown experiments, cells are transfected with SIRT4 siRNA or a control siRNA.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an ECL detection reagent and imaged. Densitometry analysis is performed to quantify protein levels.
SIRT4 in Parkinson's Disease Models
The role of SIRT4 in Parkinson's disease (PD) is an active area of investigation. Studies have shown altered SIRT4 expression in both toxin-induced and genetic models of PD, suggesting its involvement in the disease's pathogenesis.
Quantitative Data Summary
| Model System | Key Findings | Quantitative Results | Reference |
| MPTP-induced Mice | Altered SIRT4 protein expression in the substantia nigra. | Densitometric analysis of Western blots showed a significant change (P < 0.05). | [5][6] |
| DJ-1 Knockout Rats | Decreased SIRT4 protein expression in the substantia nigra. | Densitometric analysis of Western blots showed a significant decrease (P < 0.05). | [5][7] |
| SH-SY5Y Cells (in vitro model) | Overexpression of SIRT4 leads to significant changes in the proteome. | 213 proteins significantly upregulated.222 proteins significantly downregulated. | [6] |
Experimental Workflow: Proteomic Analysis in a Parkinson's Disease Cell Model
A quantitative proteomic approach has been employed to identify proteins and pathways affected by SIRT4 overexpression in an in vitro model of Parkinson's disease using SH-SY5Y neuroblastoma cells. This workflow provides a global view of the cellular changes mediated by SIRT4.
Workflow for quantitative proteomic analysis of SIRT4 overexpression.
Experimental Protocols
-
Sample Preparation: SH-SY5Y cells are transfected with a lentivirus to overexpress SIRT4 or a control vector. After selection, cells are lysed, and proteins are extracted.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using trypsin.
-
TMT Labeling: Peptides from each sample are labeled with a specific TMT isobaric tag.
-
Sample Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed using proteomics software to identify and quantify peptides and proteins. The relative abundance of proteins between samples is determined based on the reporter ion intensities from the TMT tags.
-
Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis to identify enriched biological pathways and functions.
SIRT4 in Huntington's Disease Models
Research on the direct role of SIRT4 in mammalian models of Huntington's disease (HD) is currently limited. However, studies in the nematode Caenorhabditis elegans provide initial insights into a potential role for the SIRT4 homolog, sir-2.3.
Quantitative Data Summary
| Model System | Key Findings | Quantitative Results | Reference |
| C. elegans (polyQ model) | Depletion of sir-2.3 (SIRT4 homolog) reduces neuronal polyglutamine (polyQ) aggregation. | Specific quantitative data on the percentage reduction of aggregates is not yet publicly available. | [8] |
| Depletion of sir-2.3 enhances motility and improves touch response. | Specific quantitative data on the improvement in motor function is not yet publicly available. | [8] |
Signaling Pathway: Proposed Mechanism in C. elegans
In the C. elegans model of HD, the protective effects of sir-2.3 depletion are thought to be mediated by the activation of AMPK and subsequent induction of autophagy, which helps clear the toxic polyQ aggregates.[8]
References
- 1. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SIRT4 promotes neuronal apoptosis in models of Alzheimer's disease via the STAT2-SIRT4-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing polyglutamine tract aggregation in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic profiling reveals the potential mechanisms and regulatory targets of sirtuin 4 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corrigendum: Proteomic profiling reveals the potential mechanisms and regulatory targets of sirtuin 4 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sirtuin Modulator 4: A Technical Guide to its SIRT1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin modulator 4, also identified as compound 12 in patent literature, is a fused heterocyclic compound with demonstrated inhibitory activity against Sirtuin 1 (SIRT1).[1] SIRT1 is a class III histone deacetylase (HDAC) that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, differentiation, and aging. Its dysregulation has been implicated in numerous diseases, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the SIRT1 inhibitory activity of this compound, including its quantitative data, relevant experimental protocols, and its position within key signaling pathways.
Quantitative Data
The primary quantitative measure of the inhibitory potency of this compound against SIRT1 is its half-maximal effective concentration (EC50).
| Compound | Target | Parameter | Value (µM) | Reference |
| This compound (compound 12) | SIRT1 | EC50 | 51-100 | [1] |
Signaling Pathways
SIRT1 is a key regulator of cellular signaling pathways, primarily through the deacetylation of various transcription factors and other proteins. Inhibition of SIRT1 by this compound is expected to impact these pathways. Two of the most well-characterized pathways influenced by SIRT1 are the p53 and NF-κB signaling cascades.
SIRT1 and p53 Signaling
SIRT1 is known to deacetylate the tumor suppressor protein p53, leading to its inactivation and subsequent degradation. By inhibiting SIRT1, this compound can potentially lead to an increase in acetylated p53, thereby enhancing p53-mediated cell cycle arrest and apoptosis in response to cellular stress.
Caption: SIRT1-mediated deacetylation of p53 and its inhibition.
SIRT1 and NF-κB Signaling
SIRT1 can also deacetylate the p65 subunit of the NF-κB complex, which generally leads to a suppression of NF-κB-mediated transcription of pro-inflammatory and anti-apoptotic genes. Therefore, inhibition of SIRT1 by this compound could potentially enhance NF-κB signaling, a context-dependent effect that is critical in inflammatory diseases and cancer.
Caption: SIRT1-mediated deacetylation of NF-κB and its inhibition.
Experimental Protocols
While the specific protocol used to determine the EC50 of this compound is detailed within the patent literature (US7998974), a representative fluorometric assay for measuring SIRT1 inhibitory activity is provided below. This is a common and robust method used in the field.
Representative SIRT1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT1 activity assay kits.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (e.g., trypsin-containing solution to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow:
Caption: Workflow for a typical fluorometric SIRT1 inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
To the wells of a 96-well black microplate, add the assay buffer, NAD+, and the various concentrations of this compound or controls.
-
Add the recombinant SIRT1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT1 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot the data to determine the EC50 value.
Cellular Assay for SIRT1 Inhibition: p53 Acetylation
To assess the activity of this compound in a cellular context, a common method is to measure the acetylation status of a known SIRT1 substrate, such as p53, by Western blotting.
Materials:
-
Cell line expressing wild-type p53 (e.g., U2OS, A549)
-
This compound
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation
-
Cell lysis buffer
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 4-24 hours).
-
Induce p53 acetylation by treating with a DNA damaging agent for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.
Conclusion
This compound is a documented inhibitor of SIRT1 with an EC50 in the mid-micromolar range. Its mechanism of action is expected to involve the modulation of key cellular signaling pathways regulated by SIRT1, including those involving p53 and NF-κB. The provided experimental protocols offer a framework for the further characterization of this and similar compounds. For drug development professionals, this compound represents a lead compound from the fused heterocyclic class that warrants further investigation for its therapeutic potential in diseases where SIRT1 inhibition is beneficial.
References
Sirtuin 4: A Key Modulator of the Cellular Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme, has emerged as a critical regulator of cellular stress responses, playing a complex and often context-dependent role in maintaining cellular homeostasis. Unlike its more extensively studied counterparts, SIRT1 and SIRT3, SIRT4 exhibits a unique enzymatic profile, possessing ADP-ribosyltransferase, deacetylase, and lipoamidase activities. This multifaceted functionality allows it to modulate a wide array of cellular processes, including metabolism, mitochondrial function, and redox balance. This technical guide provides a comprehensive overview of the current understanding of SIRT4's role in the cellular stress response, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for core assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the intricate network of interactions involving SIRT4.
Introduction to Sirtuin 4
SIRT4 is one of seven mammalian sirtuins (SIRT1-7), which are homologs of the yeast silent information regulator 2 (Sir2) protein. Primarily localized within the mitochondrial matrix, SIRT4 acts as a sensor of the cell's metabolic state, utilizing NAD+ as a cofactor for its enzymatic activities. Its expression is observed in various tissues, with particularly high levels in the heart, liver, kidney, and skeletal muscle. The diverse enzymatic activities of SIRT4 enable it to post-translationally modify a range of protein substrates, thereby influencing critical cellular pathways in response to stress.
Enzymatic Activities and Key Substrates
SIRT4's unique enzymatic repertoire is central to its function as a modulator of cellular stress.
-
ADP-Ribosyltransferase Activity: SIRT4 was first identified as an ADP-ribosyltransferase. A key target of this activity is glutamate dehydrogenase (GDH) , an enzyme that converts glutamate to α-ketoglutarate, a crucial step in amino acid metabolism and insulin secretion. By ADP-ribosylating and inhibiting GDH, SIRT4 can modulate cellular energy production and anaplerosis.
-
Deacetylase Activity: While its deacetylase activity is considered weaker than that of other sirtuins, SIRT4 has been shown to deacetylate and regulate the activity of malonyl-CoA decarboxylase (MCD) . MCD is involved in fatty acid oxidation, and its inhibition by SIRT4 leads to a decrease in this process.
-
Lipoamidase Activity: SIRT4 possesses lipoamidase activity, enabling it to remove lipoic acid modifications from proteins. A primary target of this activity is the pyruvate dehydrogenase (PDH) complex , a critical gatekeeper of glucose metabolism. By delipoylating the E2 component of PDH, SIRT4 inhibits its activity, thereby linking cellular nutrient status to metabolic regulation.
SIRT4 in the Cellular Stress Response
SIRT4's role in the cellular stress response is multifaceted, with a particularly prominent and complex involvement in oxidative stress.
Oxidative Stress
The impact of SIRT4 on reactive oxygen species (ROS) production is context-dependent, with studies reporting both pro-oxidant and antioxidant functions.
-
Pro-oxidant Role: In some contexts, such as in cardiac muscle cells, SIRT4 has been shown to increase mitochondrial ROS levels. This can occur through the sequestration of SIRT3, preventing it from deacetylating and activating the antioxidant enzyme manganese superoxide dismutase (MnSOD)[1]. Overexpression of SIRT4 has been linked to a more than 7-fold increase in the expression of NOX4, a source of ROS[2].
-
Antioxidant Role: Conversely, in other settings, such as in podocytes under high glucose conditions, SIRT4 overexpression has been demonstrated to reduce ROS production and protect against apoptosis[3][4]. Treatment of chondrocytes with recombinant SIRT4 protein has been shown to suppress ROS levels and upregulate the expression of antioxidant enzymes like SOD1, SOD2, and CAT[5].
Mitochondrial Function and Metabolism
As a mitochondrial protein, SIRT4 is intimately linked to mitochondrial homeostasis and metabolic adaptation to stress.
-
Mitochondrial Respiration and ATP Production: SIRT4 regulates mitochondrial respiration and ATP levels, in part through its interaction with the adenine nucleotide translocator 2 (ANT2)[6]. Overexpression of SIRT4 is associated with increased cellular ATP levels, while its depletion leads to decreased ATP[6][7].
-
Metabolic Reprogramming: In response to cellular stress, SIRT4 can orchestrate metabolic shifts. For instance, during DNA damage, SIRT4 is induced and inhibits glutamine metabolism, a crucial pathway for cancer cell proliferation[8].
Signaling Pathways Modulated by SIRT4
SIRT4 is integrated into key signaling networks that govern the cellular stress response.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central energy sensor that is activated during metabolic stress. SIRT4 has been shown to modulate AMPK signaling.
-
Regulation of AMPK Phosphorylation: Loss of SIRT4 leads to an increase in AMPK phosphorylation (activation), while SIRT4 overexpression has the opposite effect[6]. This regulation is, at least in part, dependent on SIRT4's control over cellular ATP levels[6].
-
Downstream Effects: The SIRT4-AMPK axis influences downstream targets such as acetyl-CoA carboxylase (ACC), a key regulator of fatty acid metabolism[6].
Crosstalk with other Stress Response Pathways
While direct regulation is still under investigation, SIRT4 appears to have indirect connections with other major stress response pathways, such as those involving Nrf2 and FOXO transcription factors, often through its influence on SIRT1.
-
Nrf2 Pathway: The Nrf2 pathway is a primary regulator of antioxidant gene expression. While a direct link between SIRT4 and Nrf2 is not yet firmly established, SIRT4's modulation of cellular redox status likely influences Nrf2 activity.
-
FOXO Pathway: The FOXO family of transcription factors plays a crucial role in stress resistance, metabolism, and longevity. The activity of FOXO proteins is regulated by other sirtuins, notably SIRT1. Given that SIRT4 can impact SIRT1 activity, it may indirectly influence FOXO-mediated transcriptional programs.
Quantitative Data on SIRT4 and Cellular Stress
The following tables summarize key quantitative findings from studies investigating the role of SIRT4 in the cellular stress response.
| Parameter | Experimental System | Manipulation | Quantitative Change | Reference |
| SIRT4 Expression | Cardiomyocytes (mice) | Cardiomyocyte-specific overexpression | 10-fold increase in expression | [9] |
| ROS Levels | Papillary thyroid carcinoma cells | SIRT4 overexpression | Marked increase in MitoSOX Red fluorescence | [5] |
| Papillary thyroid carcinoma cells | SIRT4 downregulation | Decreased MitoSOX Red fluorescence | [5] | |
| Heart and mitochondria (mice) | SIRT4 overexpression | Increased ROS levels | [2][3][4] | |
| Heart and mitochondria (mice) | SIRT4 knockout | Decreased ROS levels | [2][3][4] | |
| Antioxidant Enzyme Expression | Chondrocytes | Recombinant SIRT4 protein treatment | Upregulation of SOD1, SOD2, CAT | [5] |
| Chondrocytes | SIRT4 siRNA | Downregulation of SOD1, SOD2, CAT | [5] | |
| Mitochondrial Respiration | HEK293T cells | SIRT4 overexpression | Decreased basal oxygen consumption | [10] |
| HEK293T cells | SIRT4 knockdown | Increased basal oxygen consumption | [10] | |
| ATP Levels | HEK293T cells | SIRT4 overexpression | Increased cellular ATP levels | [6][7] |
| HEK293T cells | SIRT4 knockdown | Decreased cellular ATP levels | [6][7] | |
| AMPK Phosphorylation | HEK293T cells | SIRT4 overexpression | Marked decrease in p-AMPK levels | [6] |
| HEK293T cells | SIRT4 knockdown | Increase in p-AMPK levels | [6] | |
| NOX4 Expression | Heart (mice) | SIRT4 overexpression | >7-fold increase | [2] |
| Compound | Target | Activity | IC50/EC50 | Selectivity | Reference |
| Compound 60 | SIRT4 | Inhibitor (de-HMGylation) | 0.9 μM | ~3.5–5.5-fold selective for SIRT4 over SIRT1/3/5/6 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of SIRT4 in the cellular stress response.
Measurement of Cellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.
Materials:
-
H2DCFDA (20 mM stock in DMSO)
-
1x Assay Buffer (e.g., PBS or HBSS)
-
Cell culture medium (phenol red-free)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Positive control (e.g., Pyocyanin or H₂O₂)
Procedure for Adherent Cells:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 25,000-50,000 cells per well and culture overnight.
-
Prepare a 20 µM working solution of H2DCFDA by diluting the 20 mM stock in 1x Assay Buffer. This solution should be made fresh.
-
Remove the culture medium from the wells and wash the cells once with 100 µL of 1x Assay Buffer.
-
Add 100 µL of the 20 µM H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Remove the H2DCFDA solution and wash the cells once with 100 µL of 1x Assay Buffer.
-
Add 100 µL of phenol red-free cell culture medium to each well. At this point, test compounds can be added.
-
Immediately measure the fluorescence intensity using a microplate reader.
Procedure for Suspension Cells:
-
Harvest cells and adjust the cell density to 1x10⁶ cells/mL in pre-warmed 1x Assay Buffer.
-
Add H2DCFDA to a final concentration of 20 µM.
-
Incubate at 37°C for 30 minutes in the dark.
-
Centrifuge the cells to pellet, remove the supernatant, and wash once with 1x Assay Buffer.
-
Resuspend the cells in 1x Assay Buffer and transfer 100 µL (100,000 cells) to each well of a 96-well black, clear-bottom plate.
-
Add test compounds as required.
-
Immediately measure the fluorescence intensity.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a ratiometric fluorescent dye that indicates changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
JC-1 (stock solution in DMSO)
-
1x JC-1 Assay Buffer
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare a JC-1 working solution (typically 1-10 µM) by diluting the stock solution in pre-warmed cell culture medium.
-
Remove the culture medium and add 100 µL of the JC-1 working solution to each well. For a positive control, pre-treat cells with CCCP (e.g., 10 µM for 10-30 minutes) before adding JC-1.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Remove the JC-1 solution and wash the cells twice with 100 µL of 1x JC-1 Assay Buffer.
-
Add 100 µL of 1x JC-1 Assay Buffer to each well.
-
Measure the fluorescence intensity for both red (Excitation/Emission: ~585 nm/~590 nm for aggregates) and green (Excitation/Emission: ~514 nm/~529 nm for monomers) channels.
-
The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Co-Immunoprecipitation (Co-IP) of Mitochondrial Proteins
This protocol is for isolating SIRT4 and its interacting protein partners from mitochondrial fractions.
Materials:
-
Mitochondria Isolation Kit
-
Mitochondrial Protein IP Buffer (e.g., 20 mM HEPES-KOH pH 7.4, 110 mM KOAc, 2 mM MgCl₂, 0.1% Tween 20, 1 µM ZnCl₂, 1 µM CaCl₂)
-
Lysis Buffer (Mitochondrial Protein IP Buffer with 0.6% Triton X-100, 200 mM NaCl, and protease inhibitors)
-
Anti-SIRT4 antibody or antibody against a tag (e.g., FLAG, GFP)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using a commercial kit or a standard dounce homogenization and differential centrifugation protocol.
-
Mitochondrial Lysis: Resuspend the isolated mitochondria in Lysis Buffer at a protein concentration of ~1 mg/mL. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (mitochondrial lysate) to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-SIRT4) to the mitochondrial lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Wash Buffer.
-
Elution: Resuspend the beads in 1x SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Analysis: Pellet the beads and collect the supernatant for analysis by Western blotting or mass spectrometry.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows related to SIRT4 and the cellular stress response.
Caption: SIRT4's core enzymatic activities and their impact on key metabolic pathways within the mitochondrion.
Caption: The dual and context-dependent role of SIRT4 in modulating mitochondrial oxidative stress.
Caption: The signaling pathway illustrating SIRT4's regulation of the AMPK energy-sensing network.
References
- 1. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 5. Decreased sirtuin 4 levels promote cellular proliferation and invasion in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 8. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Sirtuin 4 in DNA Damage Repair
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the critical role of Sirtuin 4 (SIRT4), a mitochondrial sirtuin, in the cellular response to DNA damage. It details the signaling pathways, presents quantitative data from key studies, and provides methodologies for relevant experiments.
Executive Summary
Sirtuin 4 (SIRT4) has emerged as a crucial regulator in the DNA damage response (DDR). Primarily localized in the mitochondria, SIRT4's main function in this context is not direct enzymatic repair of DNA lesions, but rather the orchestration of a metabolic shift that is permissive for cell cycle arrest and subsequent DNA repair. Upon genotoxic stress, SIRT4 is upregulated and acts to inhibit mitochondrial glutamine metabolism. This metabolic reprogramming is a key component of the cellular defense mechanism against genomic instability. Consequently, loss of SIRT4 function is associated with increased proliferation, genomic instability, and a predisposition to tumorigenesis, highlighting SIRT4 as a tumor suppressor.[1][2][3][4] This guide provides a comprehensive overview of the molecular mechanisms underpinning SIRT4's role in DNA damage repair, supported by experimental evidence and detailed protocols.
SIRT4 Signaling Pathway in DNA Damage Response
In response to DNA damage from various genotoxic agents, the expression of SIRT4 is induced.[1][3] Upregulated SIRT4 then inhibits the activity of glutamate dehydrogenase (GDH), a key enzyme in glutamine metabolism.[5] This inhibition is achieved through ADP-ribosylation of GDH.[4] The suppression of GDH activity leads to a block in the conversion of glutamate to α-ketoglutarate, thereby reducing the influx of glutamine-derived carbons into the tricarboxylic acid (TCA) cycle.[1][4][5] This reduction in glutamine catabolism is essential for initiating cell cycle arrest, which provides the necessary window for the cell to repair the damaged DNA.[1][4] In the absence of SIRT4, cells fail to arrest their cell cycle in response to DNA damage, leading to continued proliferation with damaged DNA, which in turn results in the accumulation of genomic instability and can promote tumorigenesis.[1][2][3]
Quantitative Data on SIRT4 Function
The following table summarizes key quantitative findings from studies investigating the role of SIRT4 in DNA damage repair. These studies typically involve the comparison of wild-type cells or animals with those deficient in SIRT4.
| Parameter | Experimental Condition | SIRT4+/+ (Wild-Type) | SIRT4-/- (Knockout) | Reference |
| Genomic Instability | Spontaneous | Normal | Increased aneuploidy and chromosomal abnormalities | [2] |
| Cell Proliferation | With Genotoxic Stress | Cell cycle arrest | Unabated proliferation | [5] |
| Glutamine Metabolism | After DNA Damage | Repressed | Unrepressed | [2] |
| Tumorigenesis | Spontaneous (in mice) | Low incidence | Spontaneous lung tumor development | [1] |
| Tumor Growth | Xenograft models | Slower growth with SIRT4 overexpression | Faster growth | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on SIRT4's role in DNA damage repair. Below are protocols for key experiments.
Measurement of DNA Double-Strand Breaks (γH2AX Staining)
The phosphorylation of histone H2AX on serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs).
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with a DNA damaging agent (e.g., etoposide, ionizing radiation) and a vehicle control for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. γH2AX foci appear as distinct puncta within the nucleus. Quantify the number of foci per cell using image analysis software. An increase in the number of foci indicates a higher level of DSBs.[7][8]
Sirtuin Activity Assay (Fluorometric)
This assay measures the NAD+-dependent deacetylase activity of sirtuins.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of a fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter), and a solution of NAD+.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the fluorogenic substrate, and the purified SIRT4 enzyme or cell lysate containing SIRT4.
-
Initiation of Reaction: Start the reaction by adding NAD+.
-
Development: After a defined incubation period (e.g., 30-60 minutes at 37°C), add a developer solution that stops the sirtuin reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for some common substrates).[9][10]
-
Data Analysis: The fluorescence intensity is proportional to the amount of deacetylated substrate, which reflects the sirtuin activity. Compare the activity in different samples or under different conditions (e.g., with and without a SIRT4 modulator).[11][12]
Chromatin Immunoprecipitation (ChIP) for SIRT4
ChIP is used to determine if SIRT4 is associated with specific regions of DNA in the cell.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the sheared chromatin with an antibody specific to SIRT4 overnight at 4°C with rotation. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the genomic regions of interest to quantify the enrichment of these regions in the SIRT4 immunoprecipitated sample compared to the input and negative control.[13][14][15][16]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for investigating the role of a sirtuin modulator in DNA damage repair, integrating the experimental protocols described above.
Conclusion and Future Directions
SIRT4 plays a pivotal, albeit indirect, role in DNA damage repair by linking cellular metabolism to genomic stability. Its function as a tumor suppressor by restraining glutamine metabolism in response to genotoxic stress makes it an attractive target for therapeutic intervention.[1][3][4] Future research should focus on the discovery and development of specific SIRT4 activators, which could potentially enhance the cellular response to DNA damage and offer novel strategies for cancer therapy.[17][18][19] Furthermore, elucidating the interplay between SIRT4 and other DNA repair pathways, as well as its role in the response to different types of DNA lesions, will provide a more complete understanding of its function in maintaining genome integrity. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these research endeavors.
References
- 1. SIRT4 has tumor-suppressive activity and regulates the cellular metabolic response to DNA damage by inhibiting mitochondrial glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SIRT4 regulates the cellular metabolic response to DNA damage | Cell Biology [cellbio.hms.harvard.edu]
- 4. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuins, Metabolism, and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. DNA Double-Strand Break Assay [cellbiolabs.com]
- 9. abcam.com [abcam.com]
- 10. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 11. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 19. scispace.com [scispace.com]
Sirtuin 4 and the Regulation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of Sirtuin 4 (SIRT4), a mitochondrial sirtuin, in the intricate process of apoptosis. SIRT4's function in programmed cell death is context-dependent, exhibiting both pro-apoptotic and anti-apoptotic activities across various cell types and pathological conditions. This document synthesizes current research findings, presenting detailed signaling pathways, quantitative data from key experiments, and comprehensive experimental protocols to facilitate further investigation and therapeutic development.
Core Concepts: The Dual Role of SIRT4 in Apoptosis
SIRT4, primarily located in the mitochondria, is an NAD+-dependent enzyme with ADP-ribosyltransferase and weak deacetylase activity.[1] Its involvement in cellular metabolism is well-established, and emerging evidence has solidified its critical role as a modulator of apoptosis. The influence of SIRT4 on cell survival is not monolithic; it can either promote or inhibit apoptosis depending on the cellular context and the nature of the apoptotic stimulus. This duality positions SIRT4 as a compelling target for therapeutic intervention in a range of diseases, from neurodegenerative disorders to cancer.
Signaling Pathways Involving SIRT4 in Apoptosis
The regulatory function of SIRT4 in apoptosis is executed through its interaction with key signaling pathways. Two prominent pathways have been elucidated: the STAT2-SIRT4-mTOR pathway, primarily observed in neuronal apoptosis, and the modulation of the pro-apoptotic protein Bax, particularly relevant in cardiac cells.
The STAT2-SIRT4-mTOR Signaling Pathway
In the context of neurodegenerative diseases such as Alzheimer's, SIRT4 has been shown to promote neuronal apoptosis.[2] This pro-apoptotic function is mediated through the STAT2-SIRT4-mTOR signaling cascade. The transcription factor STAT2 negatively regulates the expression of SIRT4.[2] Under pathological conditions where STAT2 is downregulated, SIRT4 expression increases, leading to the inhibition of the mTOR pathway, a key regulator of cell growth and survival.[2] The suppression of mTOR signaling ultimately culminates in the upregulation of pro-apoptotic proteins and the execution of the apoptotic program.
SIRT4-Mediated Regulation of Bax Translocation
In contrast to its role in neurons, SIRT4 exhibits a protective, anti-apoptotic function in cardiomyocytes under hypoxic conditions.[3] This cardioprotective effect is achieved by inhibiting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] Bax translocation is a critical step in the intrinsic apoptotic pathway, as its insertion into the mitochondrial outer membrane leads to the release of cytochrome c and the activation of caspases. By preventing Bax translocation, SIRT4 preserves mitochondrial integrity and inhibits the downstream apoptotic cascade.[3]
References
Methodological & Application
Sirtuin 4 (SIRT4): In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme that plays a crucial role in cellular metabolism and energy homeostasis. Unlike other sirtuins, SIRT4 exhibits multiple enzymatic activities, including ADP-ribosyltransferase, deacetylase, lipoamidase, and deacylase functions. Its diverse activities allow it to regulate key metabolic pathways, such as fatty acid oxidation, insulin secretion, and glutamine metabolism. Dysregulation of SIRT4 has been implicated in various diseases, including cancer, metabolic disorders, and cardiovascular diseases, making it an attractive therapeutic target.
These application notes provide detailed protocols for in vitro studies of SIRT4 modulators, enabling researchers to investigate the enzyme's function and identify novel therapeutic agents. The protocols cover SIRT4's primary enzymatic activities and its effects on cellular processes.
Quantitative Data on SIRT4 Modulators
The following table summarizes the in vitro activity of known SIRT4 modulators. This data can serve as a reference for compound selection and experimental design.
| Compound | Modulation | Assay Type | IC50/EC50 | Target Acyl Group | Reference |
| Compound 60 | Inhibition | De-HMGylation | 0.9 µM | β-hydroxy β-methylglutaryl | |
| Compound 69 | Inhibition | De-HMGylation | 16 µM | β-hydroxy β-methylglutaryl | |
| Suramin | Inhibition | De-HMG-ylation | 2 µM | 3-hydroxy-3-methylglutaryl (HMG) | |
| Nicotinamide (NAM) | Inhibition | De-HMG-ylation | 13 µM | 3-hydroxy-3-methylglutaryl (HMG) | |
| NADH | Inhibition | De-HMG-ylation | ~126 µM | 3-hydroxy-3-methylglutaryl (HMG) | |
| Lipoic acid | Inhibition | Not specified | Not specified | Not specified |
Key Signaling Pathways Involving SIRT4
SIRT4 is a critical regulator of several metabolic signaling pathways. Understanding these pathways is essential for designing and interpreting in vitro experiments.
Caption: SIRT4 signaling pathways in mitochondrial metabolism.
Experimental Protocols
The following sections provide detailed protocols for key in vitro experiments to study SIRT4 modulators.
SIRT4 Enzymatic Activity Assays
SIRT4 possesses multiple enzymatic activities. It is recommended to profile modulators against each activity to determine their specificity.
This assay is a robust method for high-throughput screening of SIRT4 modulators based on its de-HMG activity.
Workflow:
Application Notes and Protocols for Sirtuin Modulator 4 in Mouse Models
For: Researchers, Scientists, and Drug Development Professionals
Subject: Dosage and Administration of Sirtuin Modulator 4 in Mouse Models
Introduction
Sirtuin modulators are a class of small molecules that activate or inhibit the activity of sirtuins, a family of NAD+-dependent protein deacetylases.[1][2] These enzymes play crucial roles in a variety of cellular processes, including metabolism, DNA repair, inflammation, and lifespan regulation.[3][4] As such, sirtuin modulators are being actively investigated as potential therapeutic agents for a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[5]
This document provides application notes and protocols for the use of this compound, a known inhibitor of Sirtuin 1 (SIRT1), in mouse models. This compound, also referred to as compound 12, exhibits an in vitro half-maximal effective concentration (EC50) for SIRT1 inhibition in the range of 51-100 μM.[6] Due to the limited availability of specific in vivo dosage and administration data for this compound, this document also provides generalized protocols for administering sirtuin inhibitors to mice, which can be adapted as a starting point for experimental design.
Sirtuin 1 (SIRT1) Signaling Pathway
SIRT1 is a key regulator of numerous cellular processes. Its inhibition by this compound can impact multiple downstream targets. The following diagram illustrates a simplified overview of the SIRT1 signaling pathway and the point of intervention for this compound.
Caption: Simplified SIRT1 signaling pathway and inhibition by this compound.
Quantitative Data Summary
Due to the absence of specific published in vivo studies for this compound, a data table for its dosage and administration cannot be provided. However, the following table summarizes typical dosage and administration routes for other well-characterized SIRT1 inhibitors in mouse models, which can serve as a reference for designing initial studies with this compound.
| SIRT1 Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| EX-527 (Selisistat) | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [7] |
| EX-527 (Selisistat) | db/db mice | 5 mg/kg | Oral gavage (p.o.) | Daily | N/A |
| Cambinol | Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Daily | [5] |
Note: These values are for reference only. The optimal dosage and administration for this compound must be determined empirically for each specific mouse model and experimental endpoint.
Experimental Protocols
The following are generalized protocols for the preparation and administration of a sirtuin inhibitor to mouse models. These should be adapted and optimized for this compound based on its specific physicochemical properties (e.g., solubility, stability).
Preparation of Dosing Solution
Objective: To prepare a sterile and stable solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Saline, Corn oil, Carboxymethylcellulose (CMC))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Determine Vehicle: The choice of vehicle will depend on the solubility of this compound. Preliminary solubility tests should be performed. A common starting point for poorly soluble compounds is a co-solvent system, such as DMSO followed by dilution in saline or corn oil.
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve Compound:
-
For a co-solvent system, first dissolve the compound in a small volume of DMSO by vortexing.
-
Once fully dissolved, slowly add the secondary vehicle (e.g., saline, corn oil) to the desired final concentration, vortexing continuously to prevent precipitation. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
-
Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, protected from light and at the appropriate temperature. Prepare fresh solutions as needed, especially if stability is a concern.
Administration to Mice
Objective: To administer the prepared this compound solution to mice via the chosen route.
Methods of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for systemic delivery.
-
Oral Gavage (p.o.): Used for oral administration to ensure accurate dosing.
-
Subcutaneous (s.c.) Injection: For slower, sustained release.
-
Intravenous (i.v.) Injection: For rapid systemic distribution.
The choice of administration route will depend on the experimental design, the desired pharmacokinetic profile, and the properties of the compound.
Experimental Workflow for Administration:
Caption: General workflow for administering this compound to mice.
Important Considerations
-
Pilot Studies: It is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) and to establish the pharmacokinetic and pharmacodynamic profiles of this compound in the specific mouse strain being used.
-
Control Groups: Always include a vehicle control group to account for any effects of the administration procedure or the vehicle itself.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for any signs of toxicity or distress.
-
Data Interpretation: The in vitro EC50 of 51-100 μM for this compound is a starting point for estimating in vivo efficacy.[6] However, factors such as bioavailability, metabolism, and tissue distribution will significantly influence the effective in vivo concentration.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuins Function as the Modulators in Aging-related Diseases in Common or Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sirtuin Modulators in C. elegans Lifespan Extension Studies
Topic: Sirtuin Modulator 4 for Lifespan Extension Studies in C. elegans
Note: The specific designation "this compound" does not correspond to a widely recognized compound in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized sirtuin modulator, Resveratrol , as a representative example of a small molecule used to study lifespan extension in Caenorhabditis elegans. The principles and methods described herein are broadly applicable to the study of other novel sirtuin-modulating compounds.
Introduction
Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in cellular processes linked to aging and longevity.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] In the model organism C. elegans, the sirtuin SIR-2.1 is a key regulator of lifespan.[3][6][8][9] Pharmacological modulation of sirtuin activity with small molecules, often referred to as Sirtuin Activating Compounds (STACs), presents a promising avenue for understanding and potentially counteracting age-related decline.[1][5] Resveratrol, a natural polyphenol, is a well-studied STAC that has been shown to extend the lifespan of C. elegans in a SIR-2.1-dependent manner.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of sirtuin modulators, exemplified by resveratrol, to conduct lifespan extension studies in C. elegans. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Effects of Resveratrol on C. elegans Lifespan
The following table summarizes the quantitative data from studies investigating the effects of resveratrol and its analog, oxyresveratrol, on the lifespan of wild-type C. elegans (N2 strain).
| Compound | Concentration (µM) | Mean Lifespan Extension (%) | Maximum Lifespan Extension (%) | Key Genetic Dependencies | Reference |
| Resveratrol | 100 | Significant (P < 0.05) | Not specified | sir-2.1, aak-2 | [3] |
| Resveratrol | 500 | Significant (P < 0.05) | Not specified | sir-2.1, aak-2 | [3] |
| Resveratrol | 1000 | Significant (P < 0.05) | Not specified | sir-2.1, aak-2 | [3] |
| Oxyresveratrol | 100 | Significant (P < 0.05) | Not specified | sir-2.1, aak-2 | [3] |
| Oxyresveratrol | 500 | Significant (P < 0.05) | Not specified | sir-2.1, aak-2 | [3] |
| Oxyresveratrol | 1000 | Significant (P < 0.05) | Not specified | sir-2.1, aak-2 | [3] |
Signaling Pathways and Experimental Workflow
SIR-2.1 Signaling Pathway in C. elegans Lifespan Regulation
The diagram below illustrates the signaling pathway through which sirtuin modulators like resveratrol are proposed to extend lifespan in C. elegans. Activation of SIR-2.1 by these compounds leads to the deacetylation and subsequent activation of the transcription factor DAF-16/FOXO and the AMP-activated protein kinase (AMPK). This, in turn, regulates downstream genes involved in stress resistance and longevity.
References
- 1. scilit.com [scilit.com]
- 2. Small-Molecule Allosteric Activators of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Communication: SIR-2.1-dependent lifespan extension of Caenorhabditis elegans by oxyresveratrol and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SIR-2.1 integrates metabolic homeostasis with the reproductive neuromuscular excitability in early aging male Caenorhabditis elegans | eLife [elifesciences.org]
- 7. Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sir-2.1 Deacetylase sirtuin-type domain-containing protein;NAD-dependent protein deacetylase sir-2.1 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. C. elegans SIR-2.1 interacts with 14-3-3 proteins to activate DAF-16 and extend life span [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An intestinal Sir2-HSF1-ATGL1 pathway regulates lipolysis in C. elegans | bioRxiv [biorxiv.org]
Application Notes and Protocols for Sirtuin 4 (SIRT4) Modulator Use in Primary Neuron Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sirtuin 4 (SIRT4) in Neuronal Function
Sirtuin 4 (SIRT4) is a mitochondrial sirtuin that plays a crucial role in cellular metabolism and stress response.[1] In the central nervous system, SIRT4 has emerged as a significant regulator of neuronal health and disease.[2] It is primarily localized in the mitochondria of various cells, including neurons, and is involved in processes such as apoptosis, glutamate transport, and mitochondrial homeostasis.[1][3][4]
Recent studies have implicated SIRT4 in neurodegenerative conditions, particularly Alzheimer's disease.[3][5] In models of Alzheimer's, SIRT4 expression is upregulated, contributing to neuronal apoptosis and the deposition of amyloid-β.[3][5] This pro-apoptotic role is mediated, at least in part, through the STAT2-SIRT4-mTOR signaling pathway.[3][5][6] Specifically, the transcription factor STAT2 negatively regulates SIRT4, and a decrease in STAT2 leads to increased SIRT4 expression, subsequent inhibition of the mTOR pathway, and ultimately, neuronal apoptosis.[3][7]
Given its role in neuronal apoptosis, modulating SIRT4 activity presents a potential therapeutic strategy for neurodegenerative diseases. While genetic modulation through techniques like shRNA has demonstrated that reducing SIRT4 levels can be neuroprotective, the use of small molecule modulators in primary neuron cultures is an area of active research.[3][5] These application notes provide an overview and proposed protocols for utilizing SIRT4 modulators in primary neuron cell culture to investigate their therapeutic potential.
Data Presentation
The following tables are templates for organizing quantitative data obtained from experiments using SIRT4 modulators in primary neuron cultures.
Table 1: Effect of SIRT4 Modulator on Neuronal Viability
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Neuronal Viability (%) | p-value vs. Vehicle |
| Vehicle Control | - | 24 | 100 ± 5.2 | - |
| SIRT4 Inhibitor | 1 | 24 | 115 ± 6.1 | <0.05 |
| SIRT4 Inhibitor | 10 | 24 | 125 ± 7.3 | <0.01 |
| SIRT4 Activator | 1 | 24 | 85 ± 4.8 | <0.05 |
| SIRT4 Activator | 10 | 24 | 70 ± 5.5 | <0.01 |
Table 2: Effect of SIRT4 Modulator on Apoptosis Markers
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio | p-value vs. Vehicle |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.08 | - |
| SIRT4 Inhibitor | 10 | 0.6 ± 0.07 | 1.8 ± 0.15 | <0.01 |
| SIRT4 Activator | 10 | 2.5 ± 0.3 | 0.4 ± 0.05 | <0.001 |
| Neurotoxic Insult | - | 3.2 ± 0.4 | 0.3 ± 0.04 | <0.001 |
| Neurotoxic Insult + SIRT4 Inhibitor | 10 | 1.5 ± 0.2 | 1.2 ± 0.1 | <0.01 |
Table 3: Effect of SIRT4 Modulator on Mitochondrial Function
| Treatment Group | Concentration (µM) | Mitochondrial Membrane Potential (RFU) | ATP Levels (pmol/µg protein) | ROS Production (Fold Change) |
| Vehicle Control | - | 15,000 ± 850 | 1.2 ± 0.1 | 1.0 ± 0.1 |
| SIRT4 Inhibitor | 10 | 17,500 ± 920 | 1.5 ± 0.12 | 0.7 ± 0.08 |
| SIRT4 Activator | 10 | 11,000 ± 780 | 0.8 ± 0.09 | 1.9 ± 0.2 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of SIRT4 modulators in primary neuron cell culture.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 pregnant mouse or rat
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with papain at 37°C for 20-30 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
-
Maintain the cultures by replacing half of the medium every 3-4 days.
Protocol 2: Treatment of Primary Neurons with SIRT4 Modulator
This protocol outlines the procedure for treating primary neuron cultures with a SIRT4 modulator. Note: As specific, commercially available, and validated small molecule activators for SIRT4 are not well-documented in neuronal studies, this protocol is primarily proposed for SIRT4 inhibitors. A recently identified potent and selective SIRT4 inhibitor, referred to as compound 69, has shown cellular activity, though its use in primary neurons has not yet been detailed in published literature.[8] Therefore, initial experiments should include a dose-response and time-course analysis to determine optimal conditions.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal) at 7-10 days in vitro (DIV)
-
SIRT4 inhibitor (e.g., a highly selective compound)
-
Vehicle (e.g., DMSO)
-
Pre-warmed Neurobasal medium
Procedure:
-
Prepare a stock solution of the SIRT4 inhibitor in the appropriate vehicle (e.g., 10 mM in DMSO).
-
On the day of treatment, dilute the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the medium containing the SIRT4 modulator or vehicle control to the respective wells.
-
Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Following incubation, proceed with downstream assays to assess the effects of the modulator.
Protocol 3: Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Following treatment with the SIRT4 modulator, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated primary neuron cultures
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Caspase-3 assay buffer
Procedure:
-
Lyse the treated neurons and collect the protein lysate.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Calculate the caspase-3 activity and express it as fold change relative to the vehicle control.
Protocol 5: Western Blot Analysis of STAT2-SIRT4-mTOR Pathway
This protocol is for assessing the protein levels of key components in the SIRT4 signaling pathway.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-SIRT4, anti-phospho-mTOR, anti-mTOR, anti-STAT2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the treated neurons and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
References
- 1. Mitochondrial sirtuins in the regulation of mitochondrial activity and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuins functions in central nervous system cells under neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT4 promotes neuronal apoptosis in models of Alzheimer's disease via the STAT2-SIRT4-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirtuin 4 (SIRT4) Modulators: Applications in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme with emerging significance in cancer biology. Unlike other sirtuins, SIRT4 primarily exhibits ADP-ribosyltransferase and lipoamidase activities. Its role in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter. This dual functionality makes SIRT4 an intriguing target for therapeutic intervention. These application notes provide an overview of SIRT4's function in cancer and detail protocols for utilizing SIRT4 modulators in cancer cell line research.
Mechanism of Action of SIRT4 in Cancer
SIRT4's primary role in cancer revolves around the regulation of cellular metabolism. It is a key inhibitor of two major metabolic pathways that are often upregulated in cancer cells:
-
Glutamine Metabolism: SIRT4 inhibits glutamate dehydrogenase (GDH), a critical enzyme in the conversion of glutamine to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting GDH, SIRT4 effectively suppresses glutamine metabolism, a pathway essential for the proliferation of many cancer cells.[1]
-
Pyruvate Metabolism: SIRT4 acts as a lipoamidase, removing lipoyl groups from the dihydrolipoyl lysine-residue acetyltransferase (DLAT) subunit of the pyruvate dehydrogenase (PDH) complex.[3] This action inhibits PDH activity, thereby reducing the conversion of pyruvate to acetyl-CoA and limiting the entry of glucose-derived carbons into the TCA cycle.
SIRT4's influence extends beyond metabolism, impacting signaling pathways crucial for cancer progression:
-
mTORC1 Signaling: The mTORC1 pathway, a central regulator of cell growth and proliferation, can suppress SIRT4 expression, thereby promoting glutamine metabolism and tumor growth.[4][5]
-
DNA Damage Response: Under conditions of DNA damage, SIRT4 expression can be upregulated, leading to a cell cycle arrest by inhibiting glutamine metabolism.[2] This provides time for DNA repair, which can be a pro-survival mechanism for cancer cells.
-
STAT3 Signaling: In certain contexts, such as ER-positive breast cancer, SIRT4 can inhibit the IL-6/STAT3 signaling pathway, thereby increasing sensitivity to therapies like tamoxifen.[5]
The expression of SIRT4 is frequently downregulated in several cancers, including colorectal, gastric, and lung cancer, consistent with a tumor-suppressive role.[3] However, in other cancers or under specific conditions like chemotherapy-induced stress, SIRT4 expression may be elevated, contributing to therapy resistance.[2]
Sirtuin 4 Modulators
The development of small molecule modulators targeting SIRT4 is in its nascent stages. However, recent breakthroughs have led to the identification of the first potent and selective SIRT4 inhibitors. The discovery of specific SIRT4 activators remains an active area of research.
SIRT4 Inhibitors
Recently, the first-in-class potent and selective small-molecule inhibitors of SIRT4 have been identified through virtual screening and structure-assisted design. These compounds offer valuable tools to probe the function of SIRT4 in cancer cells.
| Compound ID | Target | IC50 | Cell Line Application | Reference |
| Compound 60 | SIRT4 (de-HMGylation) | 0.9 µM | C2C12 (mouse myoblast) | [6] |
| Compound 69 | SIRT4 (de-HMGylation) | 16 µM | C2C12 (mouse myoblast) | [6] |
Note: The cellular activity of these compounds was confirmed by observing an increase in pyruvate dehydrogenase complex activity in C2C12 cells. Further studies in various cancer cell lines are anticipated.
SIRT4 Activators
The development of specific small-molecule activators for SIRT4 is currently an area of ongoing investigation. While the tumor-suppressive roles of SIRT4 in certain cancers suggest that activators could have therapeutic potential, no validated, specific activators have been reported to date. Researchers may explore indirect methods of increasing SIRT4 activity, such as through genetic overexpression (e.g., using viral vectors) or by modulating upstream regulatory pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of SIRT4 modulators in cancer cell line research.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SIRT4 modulator (inhibitor or vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Treat the cells with various concentrations of the SIRT4 modulator or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SIRT4 modulator
-
6-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with the SIRT4 modulator at the desired concentration.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the modulator every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes at room temperature.
-
Stain the colonies with the crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest cells (including floating cells) after treatment with the SIRT4 modulator.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
4. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the rate of collective cell migration.
-
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium with and without serum
-
SIRT4 modulator
-
-
Protocol:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing the SIRT4 modulator or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the area of the scratch at each time point and calculate the percentage of wound closure.
-
5. Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
SIRT4 modulator
-
Cotton swabs
-
Fixation and staining solutions (as in colony formation assay)
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 5 x 10^4) in serum-free medium containing the SIRT4 modulator into the upper chamber of the insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields.
-
6. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT4, anti-GDH, anti-p-STAT3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: SIRT4 signaling pathways in cancer.
Caption: Experimental workflow for studying SIRT4 modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of Sirtuin 4 (SIRT4) Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methodologies for the in vivo delivery of Sirtuin 4 (SIRT4) modulators. This document includes summaries of known SIRT4 modulators, detailed experimental protocols for their administration in animal models, and an exploration of the key signaling pathways influenced by SIRT4.
Introduction to Sirtuin 4 (SIRT4)
Sirtuin 4 is a mitochondrial NAD+-dependent enzyme that plays a crucial role in cellular metabolism, including the regulation of fatty acid oxidation, glutamine metabolism, and insulin secretion.[1][2] Its dysregulation has been implicated in various pathological conditions, including cancer, metabolic disorders, and age-related diseases.[3][4] As a result, the pharmacological modulation of SIRT4 activity presents a promising therapeutic strategy.
SIRT4 Modulators for In Vivo Research
While research into specific SIRT4 modulators is ongoing, a selective inhibitor has been identified, offering a valuable tool for in vivo studies.
SIRT4-IN-1 (Compound 69) is a selective inhibitor of Sirtuin 4 with a reported IC50 of 16 μM.[5][6][7] It has demonstrated cellular activity, making it a candidate for in vivo experiments.[8]
Table 1: Characteristics of a Selective SIRT4 Inhibitor
| Compound Name | Target | IC50 (μM) | Known In Vivo Studies |
| SIRT4-IN-1 (Compound 69) | SIRT4 | 16 | No published in vivo data found |
Note: The absence of published in vivo data for SIRT4-IN-1 necessitates the adaptation of general protocols for sirtuin modulator delivery.
In Vivo Delivery Protocols
The following protocols are based on established methods for the in vivo administration of small molecule inhibitors in mouse models and can be adapted for SIRT4 modulators like SIRT4-IN-1.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and effective route for systemic drug delivery in preclinical animal studies.
Materials:
-
SIRT4 modulator (e.g., SIRT4-IN-1)
-
Vehicle for dissolution (see Formulation Section)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol swabs
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdominal area. One common method is to gently scruff the mouse by the loose skin on its back and neck.
-
-
Injection Site Identification:
-
Position the mouse on its back with its head tilted slightly downwards.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection:
-
Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the formulated SIRT4 modulator. The recommended maximum injection volume for a mouse is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Protocol 2: Oral Gavage
Oral gavage ensures the precise administration of a specific dose of a compound directly into the stomach.
Materials:
-
SIRT4 modulator formulated for oral administration
-
Sterile, flexible or rigid feeding needle (gavage needle) appropriate for the size of the mouse (typically 20-22 gauge)
-
Sterile 1 mL syringe
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal and Equipment Preparation:
-
Accurately weigh the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Draw the formulated SIRT4 modulator into the syringe and attach the gavage needle.
-
-
Administration:
-
Gently restrain the mouse, holding it in an upright position.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Gently remove the needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of respiratory distress or discomfort.
-
Formulation of SIRT4 Modulators for In Vivo Administration
The proper formulation of a compound is critical for its solubility, stability, and bioavailability. For a lipophilic compound like many small molecule inhibitors, a multi-component vehicle system is often necessary.
Table 2: Example Formulations for In Vivo Delivery of SIRT4-IN-1 [5]
| Formulation | Components | Preparation Steps | Suitability |
| Aqueous (for IP injection) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1. Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline. 2. Dissolve SIRT4-IN-1 in DMSO to create a stock solution. 3. Add the DMSO stock solution to the SBE-β-CD/saline solution to achieve the final desired concentration. | Suitable for achieving a clear solution for parenteral administration. |
| Oil-based (for IP or SC injection) | 10% DMSO, 90% Corn Oil | 1. Dissolve SIRT4-IN-1 in DMSO to create a stock solution. 2. Add the DMSO stock solution to sterile corn oil to the final concentration. | May be suitable for sustained release but should be used with caution for long-term studies due to potential for irritation.[9] |
Note: Always prepare formulations under sterile conditions. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
SIRT4 Signaling Pathways
Understanding the signaling pathways modulated by SIRT4 is essential for designing experiments and interpreting results. SIRT4 is a key regulator of several metabolic processes.
Regulation of Fatty Acid Oxidation and Mitochondrial Respiration
SIRT4 can regulate fatty acid oxidation (FAO) through multiple mechanisms. In the liver, SIRT4 can repress the activity of peroxisome proliferator-activated receptor alpha (PPARα), a key transcriptional regulator of FAO genes.[1] This repression is thought to occur through the inhibition of SIRT1, which is an activator of PPARα.[1] Additionally, SIRT4 has been shown to deacetylate and inhibit malonyl-CoA decarboxylase (MCD), leading to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1) and reduces fatty acid import into the mitochondria for oxidation.[2] SIRT4 also influences mitochondrial respiration and ATP production through its interaction with adenine nucleotide translocator 2 (ANT2).[10]
Retrograde Signaling via AMPK
SIRT4 is involved in a retrograde signaling pathway from the mitochondria to the nucleus. A lack of SIRT4 can lead to decreased cellular ATP levels, which activates AMP-activated protein kinase (AMPK).[10] Activated AMPK can then phosphorylate and regulate various downstream targets, including acetyl-CoA carboxylase (ACC) to promote fatty acid oxidation, and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) to regulate mitochondrial biogenesis and gene expression.[10]
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating a SIRT4 modulator in vivo involves several key steps, from initial formulation and dose-range finding to efficacy studies and downstream analysis.
Conclusion
The study of SIRT4 in vivo is crucial for understanding its physiological roles and its potential as a therapeutic target. While the availability of specific in vivo-validated SIRT4 modulators is currently limited, the protocols and formulations outlined in these application notes provide a strong foundation for researchers to design and execute their own in vivo experiments. As new SIRT4-targeting compounds emerge, these methodologies can be readily adapted to accelerate the investigation of this important mitochondrial sirtuin.
References
- 1. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 2. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin modulators: past, present, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sirtuin Modulator 4 Assay for Measuring SIRT1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Sirtuins are a family of NAD+-dependent protein deacetylases that play crucial roles in regulating cellular processes such as aging, metabolism, DNA repair, and inflammation.[1][2] Among the seven mammalian sirtuins (SIRT1-7), SIRT1 is one of the most extensively studied and is considered a key therapeutic target for age-related diseases, including metabolic disorders, neurodegeneration, and cancer.[3][4] SIRT1 exerts its biological functions by deacetylating a wide range of histone and non-histone protein substrates, including p53, NF-κB, and FOXO transcription factors.[3][5]
The development of small-molecule modulators that can either activate or inhibit SIRT1 activity is a significant area of interest in drug discovery. Sirtuin modulator 4 (also known as compound 12) has been identified as an inhibitor of SIRT1 with a reported EC50 value in the micromolar range.[6] This document provides a detailed protocol for measuring the inhibitory activity of compounds like this compound against SIRT1 using a robust and sensitive fluorometric assay. This assay is suitable for high-throughput screening (HTS) and detailed kinetic analysis of potential SIRT1 inhibitors.
SIRT1 Signaling Pathway
SIRT1 is a central node in a complex signaling network that responds to the cellular energy state, primarily through the availability of its co-substrate, NAD+.[7] By deacetylating key protein targets, SIRT1 modulates critical cellular functions. For example, deacetylation of p53 inhibits apoptosis, while deacetylation of the p65 subunit of NF-κB suppresses inflammatory responses.[3][5]
Caption: Simplified SIRT1 signaling pathway.
Principle of the Fluorometric Inhibition Assay
The SIRT1 inhibition assay is based on a two-step enzymatic reaction that produces a quantifiable fluorescent signal.[8][9]
-
Deacetylation Step: Recombinant human SIRT1 enzyme deacetylates a synthetic peptide substrate containing an acetylated lysine residue flanked by a fluorophore and a quencher. The activity of SIRT1 is dependent on the presence of its co-substrate, NAD+.
-
Development Step: In the presence of a developer enzyme, the deacetylated peptide is cleaved, releasing the fluorophore from the proximity of the quencher. This results in a significant increase in fluorescence intensity.
The measured fluorescence is directly proportional to the activity of the SIRT1 enzyme. When an inhibitor, such as this compound, is present, the deacetylation reaction is impeded, leading to a reduction in the fluorescent signal.[8]
Experimental Workflow
The following diagram outlines the major steps for performing the SIRT1 inhibition assay. A pre-incubation step of the enzyme with the test compound is included to allow for binding and interaction before initiating the enzymatic reaction.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. SIRT1 and aging related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for High-Throughput Screening of Sirtuin 4 (SIRT4) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme belonging to the sirtuin family of proteins.[1][2][3][4] Unlike other sirtuins, SIRT4 was initially characterized by its weak deacetylase activity and more prominent ADP-ribosyltransferase activity.[3][5] However, recent research has unveiled its significant role as a deacylase, particularly in removing 3-hydroxy-3-methylglutaryl (HMG), lipoyl, and biotinyl modifications from lysine residues.[5][6][7] SIRT4 is a key regulator of cellular metabolism, influencing fatty acid oxidation, insulin secretion, glutamine metabolism, and ATP homeostasis.[1][2][3][8] Its dysregulation is implicated in various pathologies, including cancer, metabolic diseases, and aging-related disorders, making it an attractive therapeutic target.[1][2][5][6]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel modulators of SIRT4 activity. The protocols are designed for researchers in academia and industry engaged in drug discovery and development.
Data Presentation: Quantitative Activity of Known SIRT4 Modulators
The following table summarizes the quantitative data for compounds that have been reported to modulate SIRT4 activity. It is important to note that many of these are non-specific sirtuin modulators.
| Compound | Modulation | Assay Type | IC50/EC1.5 | Notes | Reference |
| Nicotinamide (NAM) | Inhibition | HMG-FdL assay | 13 µM | Physiological pan-sirtuin inhibitor. | [9] |
| NADH | Inhibition | HMG-FdL assay | ~126 µM | Physiological pan-sirtuin inhibitor. | [9] |
| Suramin | Inhibition | HMG-FdL assay | 2 µM | Potent but non-specific sirtuin inhibitor. | [9] |
| Sirtuin modulator 4 (compound 12) | Inhibition | Not specified | 51-100 µM (EC50) | Also inhibits SIRT1. | [10] |
| Compound 69 | Inhibition | Not specified | Potent | Reported as a first-in-class potent and highly isoform-selective SIRT4 inhibitor. | [11] |
Signaling Pathways and Experimental Workflows
SIRT4 in Fatty Acid Metabolism
SIRT4 regulates fatty acid oxidation by deacetylating and inhibiting malonyl-CoA decarboxylase (MCD).[6] This leads to the accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid transport into the mitochondria, thereby suppressing fatty acid oxidation.
SIRT4 in Glutamine Metabolism and DNA Damage Response
In response to DNA damage, SIRT4 can inhibit glutamine metabolism by ADP-ribosylating and inhibiting glutamate dehydrogenase (GDH).[1] This metabolic reprogramming helps to suppress tumor proliferation.
High-Throughput Screening Workflow for SIRT4 Modulators
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify SIRT4 modulators.
Experimental Protocols
Protocol 1: FRET-Based High-Throughput Screening for SIRT4 De-HMG Activity
This protocol is adapted from the FRET-based assay developed for screening SIRT4 modulators based on its de-3-hydroxy-3-methylglutaryl (HMG) activity.[5][12] This "mix-and-measure" assay is suitable for automation and miniaturization for HTS.
Materials:
-
Recombinant human SIRT4 protein
-
FRET peptide substrate: (DABCYL)GVLK(HMG)EYGVE(EDANS)G
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (containing a protease to cleave the de-HMGylated peptide)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black plates
-
Fluorescence plate reader capable of measuring EDANS fluorescence (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well plates using an acoustic dispenser or a pin tool to a final concentration range (e.g., 10 nM to 100 µM). Include appropriate controls:
-
Negative control (no enzyme): Assay buffer with DMSO.
-
Positive control (no inhibitor): SIRT4 enzyme with DMSO.
-
-
Enzyme and Substrate Preparation: Prepare a master mix containing SIRT4 enzyme and the FRET peptide substrate in assay buffer. The final concentrations should be optimized, for example, 1 µM SIRT4 and 10 µM peptide.
-
Reaction Initiation: Add NAD+ to the master mix to a final concentration of 500 µM to initiate the enzymatic reaction. Immediately dispense the reaction mixture into the compound-containing plates.
-
Incubation: Incubate the plates at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Development: Add the developer solution to each well to stop the SIRT4 reaction and initiate the cleavage of the de-HMGylated peptide. Incubate at 37°C for 30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader. De-HMGylation by SIRT4 followed by proteolytic cleavage separates the EDANS fluorophore from the DABCYL quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay to assess its quality and suitability for HTS. A Z'-factor > 0.5 is generally considered excellent.
-
Protocol 2: Cell-Based Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol is for assessing the effect of identified SIRT4 modulators on the proliferation and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., papillary thyroid carcinoma cell lines B-CPAP, TPC-1, or SNU-790)[13]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test compounds identified from the primary screen
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).[13]
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement: Measure the optical density at a wavelength of 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the high-throughput screening and initial characterization of Sirtuin 4 modulators. The FRET-based biochemical assay is a robust method for primary screening, while the cell-based viability assay is essential for evaluating the cellular effects of hit compounds. The provided signaling pathway diagrams and workflow offer a conceptual framework for understanding the role of SIRT4 and the drug discovery process. Successful identification and development of selective SIRT4 modulators hold significant promise for novel therapeutic interventions in a range of human diseases.
References
- 1. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 2. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 3. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 7. Identification of Sirtuin4 (SIRT4) Protein Interactions: Uncovering Candidate Acyl-Modified Mitochondrial Substrates and Enzymatic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Specific Inhibitors of Mitochondrial Deacylase Sirtuin 4 Endowed with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Decreased sirtuin 4 levels promote cellular proliferation and invasion in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p53 Acetylation in the Context of Sirtuin 4 Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Sirtuin 4 (SIRT4) is a mitochondrial sirtuin that plays a crucial role in cellular metabolism and stress responses. While the user's query specifies a "Sirtuin modulator 4 protocol for Western blot analysis of p53 acetylation," current scientific literature does not support a direct role for SIRT4 in the deacetylation of the tumor suppressor protein p53. In fact, some studies indicate that SIRT4 has weak or no deacetylase activity. Instead, SIRT4 appears to influence the p53 pathway indirectly, primarily by regulating cellular metabolism, which in turn can affect p53's post-translational modifications, notably its phosphorylation.
Recent research has shown that SIRT4 can activate the p53 signaling pathway by promoting p53 phosphorylation. This effect is linked to SIRT4's role in suppressing glutamine metabolism. Depletion of SIRT4 has been observed to reduce p53 phosphorylation, while SIRT4 overexpression has the opposite effect[1]. The term "this compound" is not well-defined in the scientific community, with some references pointing to compounds that actually inhibit other sirtuins like SIRT1, and other sources stating that no specific SIRT4 modulators are currently available.
Therefore, this document provides a comprehensive protocol for the Western blot analysis of p53 acetylation. This protocol can be employed to investigate the potential, albeit currently undocumented, downstream effects of SIRT4 modulation (e.g., through overexpression or gene knockout) on the acetylation status of p53. The accompanying diagrams illustrate the known indirect signaling pathway of SIRT4 to p53 and the experimental workflow for the Western blot analysis.
Signaling Pathway: Indirect Regulation of p53 by SIRT4
The following diagram illustrates the current understanding of how SIRT4 indirectly influences the p53 signaling pathway, primarily through metabolic regulation and subsequent effects on p53 phosphorylation.
Caption: Indirect regulation of p53 by SIRT4.
Quantitative Data Summary
As the direct modulation of p53 acetylation by SIRT4 is not established, there is a lack of quantitative data on this specific interaction. However, should a researcher investigate this, the following table provides a template for presenting the results from a Western blot analysis comparing acetylated p53 levels upon modulation of SIRT4 expression. The data presented here is hypothetical and for illustrative purposes only , based on densitometric analysis of Western blot bands.
| Experimental Condition | Total p53 (Relative Densitometry Units) | Acetylated p53 (ac-K382) (Relative Densitometry Units) | Ratio of Acetylated p53 to Total p53 | Fold Change in Acetylation vs. Control |
| Control (Wild-Type Cells) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 | 1.0 |
| SIRT4 Overexpression | 0.98 ± 0.06 | 0.95 ± 0.09 | 0.97 | 0.97 |
| SIRT4 Knockdown/Knockout | 1.02 ± 0.07 | 1.05 ± 0.10 | 1.03 | 1.03 |
| Positive Control (SIRT1/2 Inhibitor) | 1.01 ± 0.05 | 2.50 ± 0.21 | 2.48 | 2.48 |
Experimental Protocol: Western Blot for p53 Acetylation
This protocol outlines the steps for analyzing changes in p53 acetylation levels in cultured cells following the modulation of SIRT4 expression (e.g., via transfection for overexpression or siRNA for knockdown).
Materials and Reagents
-
Cell Lysis: RIPA buffer or a specialized lysis buffer for post-translational modifications.
-
Protease and Deacetylase Inhibitors: Protease inhibitor cocktail, phosphatase inhibitor cocktail, and a broad-spectrum histone deacetylase (HDAC) inhibitor like Trichostatin A (TSA) or sodium butyrate.
-
Protein Quantification: BCA protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.
-
Sample Loading: Laemmli sample buffer (4x or 2x).
-
Membrane Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).
-
Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetyl-p53 (e.g., at Lys382) antibody.
-
Mouse anti-total p53 antibody.
-
Rabbit or mouse anti-SIRT4 antibody (for confirming overexpression/knockdown).
-
Mouse or rabbit anti-loading control antibody (e.g., ß-actin, GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence detection system.
Experimental Workflow Diagram
Caption: Western Blot workflow for p53 acetylation analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Modulate SIRT4 expression (e.g., transfect with a SIRT4 expression vector or siRNA). Include appropriate controls (e.g., empty vector, scramble siRNA).
-
If applicable, treat cells with a positive control for p53 acetylation, such as a SIRT1/2 inhibitor or a DNA damaging agent.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and deacetylase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a polyacrylamide gel (the percentage of which will depend on the molecular weight of p53, typically around 10-12%).
-
Run the gel in SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against acetylated p53 (e.g., anti-acetyl-p53 K382) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the acetylated p53 signal, the membrane can be stripped of the antibodies and re-probed for total p53 and a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Repeat steps 8-11 with the primary antibodies for total p53, SIRT4 (optional), and a loading control (e.g., ß-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated p53 signal to the total p53 signal, and then to the loading control for each sample.
-
Calculate the fold change in p53 acetylation relative to the control condition.
-
References
Application Notes and Protocols for Studying Fatty Acid Oxidation Using Sirtuin 4 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sirtuin 4 (SIRT4) modulators to investigate fatty acid oxidation (FAO). This document includes detailed protocols for key experiments, a summary of expected quantitative outcomes, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to SIRT4 in Fatty Acid Oxidation
Sirtuin 4 is a mitochondrial NAD+-dependent deacetylase and ADP-ribosyltransferase that plays a crucial role in cellular metabolism.[1] Emerging evidence highlights SIRT4 as a key negative regulator of fatty acid oxidation in various tissues, including the liver, muscle, and adipose tissue.[1][2] Its inhibitory effects are mediated through distinct mechanisms in different cell types, making it a compelling target for studying and potentially treating metabolic diseases characterized by dysregulated lipid metabolism.
In hepatic cells, SIRT4 represses FAO by inhibiting the activity of peroxisome proliferator-activated receptor alpha (PPARα), a master regulator of genes involved in fatty acid catabolism.[1][3] This inhibition is mediated through the disruption of the SIRT1-PPARα interaction.[1] In muscle and adipose tissue, SIRT4 deacetylates and inhibits malonyl-CoA decarboxylase (MCD), leading to an accumulation of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake.[4]
Modulation of SIRT4 activity, therefore, offers a valuable tool for dissecting the intricate regulation of FAO and for exploring therapeutic strategies for conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in gene expression and fatty acid oxidation upon modulation of SIRT4 activity, based on published literature.
Table 1: Effect of SIRT4 Knockdown on Gene Expression in Primary Mouse Hepatocytes [5]
| Gene | Fold Increase (SIRT4 shRNA vs. Control shRNA) |
| MCAD | ~1.8 |
| PDK4 | ~2.5 |
| CPT1α | ~1.7 |
| PPARα | ~1.5 |
| PGC1α | ~1.6 |
| ERRα | ~1.5 |
| CoxV | ~1.4 |
| SIRT1 | >1.4 |
Table 2: Effect of SIRT4 Knockdown on Functional Readouts [5]
| Cell Type | Parameter | Percentage Increase (SIRT4 shRNA vs. Control shRNA) |
| Primary Mouse Hepatocytes | Fatty Acid Oxidation | ~60% |
| Primary Mouse Myotubes | Fatty Acid Oxidation | 90% |
| Primary Mouse Myotubes | Basal Cellular Respiration | Significant Increase |
| Primary Mouse Myotubes | Maximal Cellular Respiration | Significant Increase |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways through which SIRT4 modulates fatty acid oxidation.
Experimental Workflows
Experimental Protocols
Protocol 1: Adenoviral shRNA-Mediated Knockdown of SIRT4 in Primary Mouse Hepatocytes
Materials:
-
Primary mouse hepatocytes
-
Adenovirus encoding shRNA targeting SIRT4 (Ad-shSIRT4)
-
Control adenovirus (e.g., Ad-shScramble)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates
Procedure:
-
Hepatocyte Isolation and Seeding: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.[6] Seed the isolated hepatocytes on collagen-coated plates at a density of 0.5 x 10^6 cells/well in a 6-well plate in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Allow the cells to attach for 4-6 hours.
-
Adenoviral Transduction: After cell attachment, replace the medium with serum-free DMEM. Add the Ad-shSIRT4 or control adenovirus at a multiplicity of infection (MOI) of 10.[7]
-
Incubation: Incubate the cells with the adenovirus for 12-16 hours.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh DMEM containing 10% FBS and 1% penicillin-streptomycin.
-
Harvesting: Incubate the cells for an additional 48 hours to allow for efficient knockdown of SIRT4. After 48 hours, the cells are ready for downstream applications such as RNA/protein isolation or functional assays.[5]
Protocol 2: Fatty Acid Oxidation Assay Using Radiolabeled Palmitate
Materials:
-
SIRT4 knockdown and control hepatocytes (from Protocol 1)
-
DMEM (serum-free)
-
[1-14C]Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: After 48 hours of adenoviral transduction, wash the hepatocytes twice with warm PBS.
-
Pre-incubation: Pre-incubate the cells in serum-free DMEM for 2 hours to deplete endogenous fatty acids.
-
Substrate Addition: Prepare the fatty acid substrate by complexing [1-14C]palmitic acid with fatty acid-free BSA in a 5:1 molar ratio. Add the [1-14C]palmitate-BSA complex to the cells at a final concentration of 100 µM (specific activity ~2 µCi/µmol). Also, add L-carnitine to a final concentration of 1 mM.[8]
-
Incubation: Incubate the cells at 37°C for 2-4 hours.
-
Stopping the Reaction: Terminate the assay by adding ice-cold perchloric acid to a final concentration of 0.5 M. This will precipitate proteins and lipids.
-
Separation of Metabolites: Centrifuge the plates to pellet the precipitate. The supernatant contains the acid-soluble metabolites (ASM), which include 14C-labeled acetyl-CoA and Krebs cycle intermediates.
-
Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity in the ASM fraction is directly proportional to the rate of fatty acid oxidation.[8] Normalize the results to the total protein content of each well.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR) in Primary Myotubes
Materials:
-
Primary mouse myotubes with SIRT4 knockdown and control
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
Oligomycin, FCCP, Rotenone, and Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed primary mouse myoblasts in a Seahorse XF cell culture microplate and differentiate them into myotubes. Transduce the myotubes with Ad-shSIRT4 or control adenovirus as described in Protocol 1.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer sensor cartridge according to the manufacturer's instructions.
-
Mito Stress Test: Place the cell culture plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the following compounds and measure the OCR after each injection:
-
Basal OCR: Measured before any injections.
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[9][10]
-
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software. Normalize the OCR values to the cell number or protein concentration in each well. Key parameters to assess include basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
References
- 1. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 3. SIRT4 Represses Peroxisome Proliferator-Activated Receptor α Activity To Suppress Hepatic Fat Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. escholarship.org [escholarship.org]
Sirtuin 4 Modulation in Cardiac Hypertrophy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent deacetylase, in the context of cardiac hypertrophy. The protocols outlined below are based on established experimental models and are intended to guide researchers in studying SIRT4's function and evaluating potential therapeutic modulators.
Introduction
Sirtuin 4 (SIRT4) has emerged as a critical regulator in the pathogenesis of pathological cardiac hypertrophy.[1][2] Unlike other sirtuins which are generally considered cardioprotective, studies indicate that SIRT4 promotes cardiac hypertrophy and the transition to heart failure.[3][4] Its mechanism of action is primarily linked to the induction of mitochondrial oxidative stress.[1][2][5] Overexpression of SIRT4 exacerbates cardiac hypertrophy in response to stimuli like angiotensin II (Ang II) and pressure overload, while its deficiency has been shown to be protective.[1][2][6] These findings position SIRT4 as a potential therapeutic target for the treatment of hypertrophic heart disease.[7]
Key Signaling Pathway
The primary mechanism by which SIRT4 contributes to cardiac hypertrophy involves its interaction with Sirtuin 3 (SIRT3) and manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme. SIRT4 inhibits the binding of MnSOD to SIRT3, leading to increased acetylation of MnSOD.[2] This acetylation reduces MnSOD's enzymatic activity, resulting in the accumulation of reactive oxygen species (ROS) within the mitochondria.[1][2] Elevated ROS levels then drive pro-hypertrophic signaling pathways, leading to cardiomyocyte growth, fibrosis, and cardiac dysfunction.[1][2][6] Additionally, SIRT4 may promote profibrotic signaling through the upregulation of NOX4 expression.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of SIRT4 in cardiac hypertrophy.
Table 1: In Vivo Mouse Models of Cardiac Hypertrophy
| Model | Genotype | Treatment | Duration | Key Findings | Reference |
| Angiotensin II Infusion | Sirt4 Knockout (KO) | Ang II (1.1 mg/kg/day) | 4 weeks | Suppressed hypertrophic growth and fibrosis deposition compared to wild-type (WT). | ,[2] |
| Angiotensin II Infusion | Cardiac-specific Sirt4 Transgenic (Sirt4-Tg) | Ang II (1.1 mg/kg/day) | 4 weeks | Aggravated hypertrophy and reduced cardiac function compared to non-transgenic (NTg) mice. | [1],[2] |
| Transverse Aortic Constriction (TAC) | Cardiac-specific Sirt4 Transgenic (cSirt4-Tg) | TAC | 9 weeks | Exacerbated cardiac dilation, dysfunction, and fibrosis compared to NTg controls. | [6], |
| Transverse Aortic Constriction (TAC) | Sirt4 Knockout (KO) | TAC | 12 weeks | No significant difference in cardiac function compared to WT mice. | [5],[8] |
| Transverse Aortic Constriction (TAC) | Cardiac-specific Sirt4 Transgenic (SIRT4 TG) | TAC | 12 weeks | More pronounced decrease in ejection fraction (35% vs. 51% in WT) and increased LV end-systolic diameter (4.5mm vs. 3.6mm in WT). | [4] |
Table 2: Effects of Interventions on SIRT4-mediated Hypertrophy
| Intervention | Model | Key Findings | Reference |
| MnTBAP (SOD mimetic) | Ang II-treated Sirt4-Tg mice | Blocked the SIRT4-mediated aggravation of the hypertrophic response. | ,[2] |
| MitoQ (mitochondria-targeted antioxidant) | TAC-treated cSirt4-Tg mice | Reversed profibrotic signaling, attenuated cardiac dysfunction, and reversed structural remodeling. | [6], |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Angiotensin II-Induced Cardiac Hypertrophy in Mice
This protocol describes the induction of cardiac hypertrophy using continuous Angiotensin II infusion.
Materials:
-
Male C57BL/6 mice (Sirt4-KO, Sirt4-Tg, and corresponding wild-type controls)
-
Angiotensin II (Sigma-Aldrich)
-
Alzet osmotic minipumps (Durect Corporation)
-
Saline solution (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Anesthetize mice using isoflurane.
-
Surgically implant Alzet osmotic minipumps subcutaneously in the back of the mice.
-
Pumps should be filled with either Angiotensin II solution to deliver a dose of 1.1 mg/kg/day or saline as a control.
-
Maintain the mice for 4 weeks with regular monitoring of their health status.
-
At the end of the treatment period, perform echocardiography to assess cardiac function.
-
Euthanize the mice and harvest the hearts for histological and molecular analysis (e.g., measurement of heart weight to body weight ratio, fibrosis quantification, and protein expression analysis).
Protocol 2: Transverse Aortic Constriction (TAC) Model
This protocol details the surgical procedure for inducing pressure overload-induced cardiac hypertrophy.
Materials:
-
Male mice (e.g., cSirt4-Tg and non-transgenic controls)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical microscope
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
-
Ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture underneath the aorta.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Remove the needle to create a defined constriction.
-
Close the chest and allow the mouse to recover.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
Monitor the mice for a period of 9 to 12 weeks, with periodic echocardiography to assess cardiac remodeling and function.
-
At the endpoint, harvest the hearts for further analysis.
Protocol 3: Analysis of Mitochondrial ROS
This protocol provides a method for measuring reactive oxygen species in cardiac tissue or isolated cardiomyocytes.
Materials:
-
Freshly isolated cardiac tissue or cardiomyocytes
-
MitoSOX Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
-
Fluorescence microscope or plate reader
-
HBSS (Hank's Balanced Salt Solution)
Procedure:
-
For tissue sections, embed fresh tissue in OCT and prepare cryosections. For isolated cardiomyocytes, plate them on coverslips.
-
Incubate the samples with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.
-
Wash the samples three times with warm HBSS.
-
Immediately visualize the samples using a fluorescence microscope with an excitation/emission of ~510/580 nm.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).
Conclusion
The available evidence strongly suggests that Sirtuin 4 is a pro-hypertrophic molecule that acts by increasing mitochondrial oxidative stress. This makes SIRT4 a compelling target for the development of novel therapeutics for cardiac hypertrophy and heart failure. The protocols and data presented here provide a framework for researchers to further investigate the role of SIRT4 and to screen for and validate potential inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SIRT4 accelerates Ang II-induced pathological cardiac hypertrophy by inhibiting manganese superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational discovery of novel SIRT4 inhibitors for cardiac hypertrophy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Application of Sirtuin 4 Modulation in Nonalcoholic Fatty Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, tightly linked to metabolic syndrome, that can progress to more severe states such as nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Sirtuin 4 (SIRT4), a mitochondrial sirtuin, has emerged as a complex and intriguing modulator in the pathogenesis of NAFLD. Its role appears to be context-dependent, with studies pointing towards both pro- and anti-steatotic functions, making the modulation of SIRT4 a compelling area of investigation for novel therapeutic strategies. These application notes provide a comprehensive overview of the experimental evidence, detailed protocols for key assays, and the signaling pathways involved in the application of SIRT4 modulation in preclinical NAFLD models.
Data Presentation: Quantitative Effects of SIRT4 Modulation
The following tables summarize the quantitative data from key studies investigating the impact of SIRT4 modulation on various parameters relevant to NAFLD.
Table 1: Effects of SIRT4 Knockdown in in vitro and in vivo NAFLD Models
| Parameter | Model System | SIRT4 Modulation | Key Quantitative Results | Reference |
| Gene Expression | Mouse Primary Hepatocytes | Adenoviral shRNA-mediated knockdown | SIRT4 mRNA reduced by ~72% | [1][2] |
| MCAD, LCAD, CPT1α, PGC1α mRNA increased by ~1.5 to 2.5-fold | [1][2] | |||
| SIRT1 mRNA increased by >1.4-fold | [1] | |||
| Mouse Liver | Adenoviral shRNA-mediated knockdown (in vivo) | Hepatic SIRT4 mRNA reduced by ~50% | [1] | |
| CPT1α, MCAD, PGC1α mRNA increased significantly | [1] | |||
| SIRT1 and SIRT3 mRNA up-regulated by ~4-fold and ~2-fold, respectively | [1] | |||
| Fatty Acid Oxidation (FAO) | Mouse Primary Hepatocytes | Adenoviral shRNA-mediated knockdown | FAO increased by ~2-fold | [1] |
| SIRT4 Knockout Mouse Hepatocytes | Genetic knockout | Higher rates of fatty acid oxidation compared to wild-type | [3] | |
| Protein Expression | Mouse Primary Hepatocytes | Adenoviral shRNA-mediated knockdown | SIRT1 protein levels increased | [1] |
Table 2: Effects of EX-527 (a SIRT1 Inhibitor that Upregulates SIRT4) in a High-Fat Diet-Induced NAFLD Rat Model
| Parameter | Model System | Treatment | Key Quantitative Results | Reference |
| Serum Biochemistry | High-Fat Diet (HFD)-fed Zucker Rats | EX-527 (5 µg/kg, twice weekly for 10 weeks) | Triglyceride (TG) levels significantly reduced | [4][5][6] |
| Total Cholesterol levels significantly reduced | [4][5][6] | |||
| Alanine Aminotransferase (ALT) levels significantly reduced | [4][5][6] | |||
| Aspartate Aminotransferase (AST) levels significantly reduced | [4][5][6] | |||
| Hepatic Steatosis & Fibrosis | High-Fat Diet (HFD)-fed Zucker Rats | EX-527 | Attenuated hepatic fat accumulation (as evidenced by Oil Red O staining) | [4][5] |
| Attenuated hepatic fibrosis (as evidenced by Masson's trichrome staining) | [4][5] | |||
| Protein Expression (Liver) | High-Fat Diet (HFD)-fed Zucker Rats | EX-527 | SIRT4 protein expression significantly upregulated | [4][5][7] |
| TGF-β1 and α-SMA expression downregulated | [4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The modulation of SIRT4 in the context of NAFLD involves intricate signaling networks, primarily centered around the regulation of fatty acid metabolism.
Experimental Workflow
A typical experimental workflow to investigate the role of a SIRT4 modulator in a high-fat diet-induced NAFLD model is depicted below.
Experimental Protocols
Protocol 1: Adenoviral shRNA-mediated Knockdown of SIRT4 in Primary Mouse Hepatocytes
Objective: To reduce the expression of SIRT4 in primary mouse hepatocytes to study its effect on fatty acid metabolism.
Materials:
-
Collagenase from Clostridium histolyticum
-
Hepatocyte wash medium (e.g., DMEM)
-
Hepatocyte plating medium (e.g., William's Medium E with supplements)
-
Adenovirus expressing shRNA targeting SIRT4 (Ad-shRNA-SIRT4)
-
Control adenovirus (e.g., Ad-shRNA-scramble)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for SIRT4 and target genes
Procedure:
-
Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.[3]
-
Plate the isolated hepatocytes on collagen-coated plates in hepatocyte plating medium.
-
Allow the cells to attach for 4-6 hours.
-
Replace the medium with fresh plating medium containing either Ad-shRNA-SIRT4 or control adenovirus at a suitable multiplicity of infection (MOI).
-
Incubate the cells for 48 hours post-transduction.
-
Harvest the cells for downstream analysis.
-
For Gene Expression Analysis: a. Extract total RNA using a commercial kit according to the manufacturer's instructions. b. Synthesize cDNA from 1 µg of total RNA. c. Perform quantitative real-time PCR (qPCR) using specific primers for SIRT4 and genes involved in fatty acid oxidation (e.g., MCAD, CPT1α, PGC1α) and SIRT1. Normalize the expression to a housekeeping gene (e.g., β-actin).[1]
-
For Fatty Acid Oxidation Assay: a. After 48 hours of transduction, incubate the hepatocytes with a reaction mixture containing radiolabeled fatty acid (e.g., [¹⁴C]palmitate). b. Measure the production of ¹⁴CO₂ or acid-soluble metabolites to determine the rate of fatty acid oxidation.
Protocol 2: in vivo Administration of EX-527 in a High-Fat Diet (HFD)-Induced NAFLD Rat Model
Objective: To evaluate the therapeutic potential of EX-527 in an animal model of NAFLD.
Materials:
-
Zucker diabetic fatty (ZDF) rats
-
High-fat diet (HFD)
-
Standard chow diet
-
EX-527 (Selleckchem)
-
Vehicle (e.g., saline or DMSO)
-
Equipment for intraperitoneal (i.p.) injections
Procedure:
-
Acclimate male ZDF rats for at least one week.
-
Divide the rats into three groups: Normal Diet (ND), High-Fat Diet (HFD), and HFD + EX-527.
-
Feed the ND group with a standard chow diet and the HFD and HFD + EX-527 groups with a HFD for 11 weeks to induce NAFLD.[4][5]
-
After the induction period, administer EX-527 (5 µg/kg body weight) or vehicle to the respective groups via intraperitoneal injection twice a week for 10 weeks.[4][5]
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, fast the rats overnight and collect blood samples via cardiac puncture for serum biochemical analysis.
-
Euthanize the rats and collect liver tissue for histopathological and molecular analysis.
Protocol 3: Oil Red O Staining for Lipid Accumulation in Liver Tissue
Objective: To visualize and quantify lipid droplets in liver sections.
Materials:
-
Optimal cutting temperature (OCT) compound
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% isopropanol
-
Mayer's hematoxylin
-
Aqueous mounting medium
Procedure:
-
Embed fresh liver tissue in OCT compound and freeze rapidly.
-
Cut frozen sections (8-10 µm) using a cryostat and mount on slides.
-
Air dry the sections for 30-60 minutes.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse briefly with running tap water, followed by a quick rinse in 60% isopropanol.
-
Stain with freshly prepared working Oil Red O solution for 15 minutes.
-
Rinse briefly with 60% isopropanol to remove excess stain.
-
Wash with distilled water.
-
Counterstain with Mayer's hematoxylin for 30-60 seconds.
-
Wash with tap water.
-
Mount with an aqueous mounting medium.
-
Image Analysis: Capture images using a light microscope and quantify the Oil Red O positive area using image analysis software (e.g., ImageJ).
Protocol 4: Masson's Trichrome Staining for Liver Fibrosis
Objective: To assess the degree of collagen deposition and fibrosis in liver tissue.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinize and rehydrate the liver sections through xylene and graded alcohol series to water.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin for 15 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse in deionized water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
-
Results: Collagen fibers will be stained blue, nuclei will be black, and cytoplasm, muscle, and erythrocytes will be red.
Conclusion
The modulation of SIRT4 presents a promising, albeit complex, therapeutic avenue for NAFLD. The contradictory findings highlight the need for further research to delineate the precise role of SIRT4 in different stages of NAFLD and in response to various metabolic cues. The experimental protocols and data presented herein provide a foundational framework for researchers to design and execute studies aimed at unraveling the therapeutic potential of targeting SIRT4 in nonalcoholic fatty liver disease. Future investigations focusing on the development of specific SIRT4 activators and inhibitors will be crucial in translating these preclinical findings into clinical applications.
References
- 1. SIRT4 Regulates Fatty Acid Oxidation and Mitochondrial Gene Expression in Liver and Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. SIRT4 represses peroxisome proliferator-activated receptor α activity to suppress hepatic fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EX-527 Prevents the Progression of High-Fat Diet-Induced Hepatic Steatosis and Fibrosis by Upregulating SIRT4 in Zucker Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Sirtuin 4 (SIRT4) Modulators Using a FRET-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 4 (SIRT4) is a mitochondrial NAD+-dependent enzyme that plays a crucial role in regulating cellular metabolism, including fatty acid oxidation and insulin secretion.[1] Its involvement in various pathological conditions, such as cancer and metabolic diseases, has positioned SIRT4 as a promising therapeutic target. High-throughput screening (HTS) of small molecule modulators is essential for the discovery of novel therapeutics targeting SIRT4. This application note describes a robust and sensitive Förster Resonance Energy Transfer (FRET)-based assay for screening SIRT4 modulators. The assay is based on the de-3-hydroxy-3-methylglutaryl (HMG) activity of SIRT4 on a custom-synthesized peptide substrate.
Principle of the Assay
The SIRT4 FRET-based assay utilizes a peptide substrate derived from a known SIRT4 target, modified to contain a 3-hydroxy-3-methylglutaryl-lysine (K-HMG) residue. This peptide is flanked by a FRET donor, 5-(2-aminoethyl)aminonaphthalene-1-sulfonic acid (EDANS), and a FRET quencher, 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL).
In its native state, the close proximity of EDANS and DABCYL on the peptide substrate results in efficient FRET, leading to the quenching of the donor's fluorescence. The assay proceeds in two sequential enzymatic steps:
-
SIRT4 De-HMGylation: In the presence of NAD+, SIRT4 cleaves the HMG group from the lysine residue on the peptide substrate.
-
Trypsin Digestion: Following the SIRT4-mediated reaction, trypsin is added. Trypsin recognizes and cleaves the deacetylated peptide at a specific site between the EDANS and DABCYL moieties. This cleavage event separates the FRET pair, disrupting FRET and leading to a measurable increase in the fluorescence of the EDANS donor.
The increase in fluorescence intensity is directly proportional to the SIRT4 enzymatic activity. Potential inhibitors will prevent the initial de-HMGylation step, leaving the peptide intact and the fluorescence quenched. Conversely, activators will enhance the rate of de-HMGylation, resulting in a more rapid and intense fluorescence signal.
Data Presentation
The following table summarizes the activity of known sirtuin modulators against SIRT4 as determined by the FRET-based assay. This data can be used as a reference for hit validation and comparison of compound potencies.
| Compound | Modulator Type | IC50 (µM) |
| Nicotinamide | Pan-Sirtuin Inhibitor | ~200[1] |
| Suramin | Pan-Sirtuin Inhibitor | ~40[1] |
Note: The available public data on specific SIRT4 modulators with IC50/EC50 values from this FRET-based assay is limited. The table will be updated as more data becomes available.
Experimental Protocols
Materials and Reagents
-
Recombinant human SIRT4 enzyme
-
SIRT4 FRET Peptide Substrate: (DABCYL)GVLK(HMG)EYGVE(EDANS)G
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Trypsin, TPCK treated
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
DMSO (for compound dilution)
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence plate reader with excitation and emission wavelengths of ~340 nm and ~490 nm, respectively.
Experimental Workflow Diagram
Caption: Experimental workflow for the SIRT4 FRET-based assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Sirtuin Assay Buffer.
-
Thaw recombinant SIRT4, FRET peptide substrate, and NAD+ on ice.
-
Prepare a stock solution of the FRET peptide substrate in assay buffer. A final concentration of 10 µM in the reaction is recommended.[1]
-
Prepare a stock solution of NAD+ in assay buffer. The final concentration should be in excess (e.g., 1-5 mM).
-
Prepare a working solution of SIRT4 enzyme in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
Prepare serial dilutions of test compounds (modulators) in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl2, pH 8.0).
-
-
Assay Procedure:
-
Set up the assay in a 96-well or 384-well black plate. Include wells for "no enzyme" control, "no inhibitor" control (100% activity), and test compound wells.
-
To each well, add the following components in the specified order:
-
Assay Buffer
-
Test compound or vehicle (DMSO)
-
SIRT4 enzyme solution
-
-
Initiate the reaction by adding the NAD+ and FRET peptide substrate solution to all wells.
-
The final reaction volume should be consistent across all wells (e.g., 50 µL).
-
Incubate the plate at 37°C for 60 minutes.[1]
-
Following the SIRT4 reaction, add a solution of trypsin to each well. A final concentration of 6.25 U of trypsin is recommended.[1]
-
Incubate the plate at 37°C for an additional 60 minutes to allow for complete digestion of the deacetylated peptide.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor / Fluorescence_no inhibitor)]
-
Calculate the percent activation for each test compound concentration using the following formula: % Activation = 100 x [(Fluorescence_activator - Fluorescence_no activator) / Fluorescence_no activator]
-
Plot the percent inhibition or activation as a function of the compound concentration to determine the IC50 or EC50 values.
-
SIRT4 Signaling Pathway
SIRT4 is a key regulator of mitochondrial metabolism. It influences several interconnected pathways that are critical for cellular energy homeostasis.
Caption: Simplified SIRT4 signaling pathway in the mitochondrion.
Conclusion
The FRET-based assay described in this application note provides a sensitive, reliable, and high-throughput compatible method for the screening and characterization of SIRT4 modulators. The "mix-and-measure" format simplifies automation and is well-suited for large-scale screening campaigns in academic and industrial drug discovery settings.[1] The identification of potent and selective SIRT4 modulators will be instrumental in elucidating the therapeutic potential of targeting this key mitochondrial enzyme.
References
Troubleshooting & Optimization
Sirtuin modulator 4 solubility in cell culture media
This technical support center provides guidance on the use of Sirtuin 4 (SIRT4) modulators in cell culture, with a specific focus on solubility and experimental best practices.
Disclaimer: The term "Sirtuin modulator 4" is broad. This guide will focus on the selective SIRT4 inhibitor, SIRT4-IN-1 , as a primary example. The principles and protocols described here can be adapted for other hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is SIRT4-IN-1 and what is its mechanism of action?
SIRT4-IN-1 is a selective inhibitor of Sirtuin 4 (SIRT4) with an IC50 of 16 μM.[1][2] It shows minimal effects on other sirtuin isoforms.[1][2] SIRT4 is a mitochondrial enzyme that functions as an NAD+-dependent deacylase and ADP-ribosyltransferase.[3][4] It plays a crucial role in regulating cellular metabolism, including fatty acid metabolism, amino acid metabolism, and insulin secretion.[3][5][6][7] By inhibiting SIRT4, SIRT4-IN-1 can be used to study the roles of this sirtuin in various biological processes, including cancer and metabolic diseases.[3][7]
Q2: What is the solubility of SIRT4-IN-1?
SIRT4-IN-1 is a hydrophobic compound. Its solubility in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (198.60 mM) | Ultrasonic treatment may be needed to achieve this concentration. Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[1][2] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Poorly soluble | Direct dissolution in aqueous media is not recommended. A stock solution in DMSO should be prepared first and then diluted into the cell culture medium. |
| Ethanol | Poorly soluble | Not a recommended solvent. |
| Water | Insoluble | Not a recommended solvent. |
Q3: How should I prepare a stock solution of SIRT4-IN-1?
It is recommended to prepare a high-concentration stock solution of SIRT4-IN-1 in anhydrous DMSO. A 10 mM stock solution is a common starting point for most cell culture experiments. For detailed instructions, please refer to the Experimental Protocols section.
Q4: How can I avoid precipitation of SIRT4-IN-1 in my cell culture experiments?
Precipitation is a common issue with hydrophobic compounds. To minimize this:
-
Prepare a high-concentration stock solution in DMSO.
-
When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Add the diluted compound to your cells in serum-containing medium, as serum proteins can help to increase the solubility of hydrophobic compounds.
-
Warm the cell culture medium to 37°C before adding the compound.
-
Mix the compound gently but thoroughly with the medium immediately after addition.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution vial. | The compound has come out of solution due to temperature changes or solvent evaporation. | Warm the vial to 37°C and vortex or sonicate until the precipitate dissolves completely. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] |
| Precipitate forms immediately upon adding the compound to the cell culture medium. | The final concentration of the compound exceeds its solubility in the aqueous medium. The DMSO concentration in the final solution is too high. | Decrease the final concentration of the compound. Ensure the final DMSO concentration is 0.1% or less. Pre-warm the medium to 37°C. Add the compound dropwise while gently swirling the medium. |
| Cells appear stressed or die after treatment. | The compound is cytotoxic at the concentration used. The concentration of the DMSO vehicle is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Ensure the final DMSO concentration in the culture medium is not toxic to your specific cell line (typically <0.5%, with <0.1% being ideal).[8] |
| No observable effect on the cells after treatment. | The compound is not active at the concentration used. The compound has precipitated out of the solution and is not bioavailable. The compound has degraded. | Increase the concentration of the compound, ensuring it remains below the cytotoxicity threshold. Visually inspect for precipitation. Prepare fresh dilutions from a new stock solution aliquot for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of SIRT4-IN-1
-
Materials: SIRT4-IN-1 (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of SIRT4-IN-1 is 503.53 g/mol .[1] To prepare a 10 mM solution, you will need to dissolve 5.035 mg of SIRT4-IN-1 in 1 mL of DMSO.
-
Procedure: a. Weigh out 5.035 mg of SIRT4-IN-1 into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube until the compound is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a few minutes. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.[1][2] The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[1][2]
Protocol 2: Treatment of Cells in Culture with SIRT4-IN-1
-
Materials: 10 mM SIRT4-IN-1 stock solution, pre-warmed complete cell culture medium (containing serum), cells plated in a multi-well plate.
-
Procedure: a. Thaw an aliquot of the 10 mM SIRT4-IN-1 stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in your well, you can prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of medium. c. Gently mix the intermediate dilution. d. Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of medium to get a final volume of 100 µL and a final concentration of 10 µM. e. Gently rock the plate to ensure even distribution of the compound. f. Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of wells. g. Incubate the cells for the desired treatment period.
Visualizations
SIRT4 Signaling Pathway
Caption: Simplified signaling pathway of SIRT4 in the regulation of metabolism.
Experimental Workflow for Using a Sirtuin Modulator
Caption: General experimental workflow for cell-based assays with SIRT4-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 4. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 6. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Sirtuin Modulator 4 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Sirtuin modulator 4 (Sirt4) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"? Is it a specific compound?
A1: The term "this compound" is not a standardized name for a single, specific chemical compound that modulates Sirtuin 4 (SIRT4). Searches for this term often lead to a compound that is an inhibitor of Sirtuin 1 (SIRT1), with an EC50 value in the range of 51-100 μM.[1][2] It is crucial to verify the identity and target specificity of the compound you are using from the supplier's technical data sheet. If your intention is to modulate SIRT4, ensure the compound is validated for this activity.
Q2: What are the known functions of Sirtuin 4 (SIRT4)?
A2: SIRT4 is a mitochondrial NAD+-dependent enzyme with multiple functions, including ADP-ribosyltransferase, deacetylase, and lipoamidase activities.[3][4][5] It is a key regulator of cellular metabolism, playing roles in:
-
Inhibition of fatty acid oxidation: SIRT4 deacetylates and inactivates malonyl-CoA decarboxylase, leading to an accumulation of malonyl-CoA, which in turn inhibits fatty acid uptake into the mitochondria.[6]
-
Regulation of glutamine metabolism: SIRT4 ADP-ribosylates and inhibits glutamate dehydrogenase (GDH), thereby suppressing the conversion of glutamate to α-ketoglutarate, a key step in glutamine catabolism.[6][7]
-
Control of insulin secretion: By modulating amino acid and glucose metabolism, SIRT4 can repress insulin secretion.[5][7]
-
ATP homeostasis: SIRT4 can influence cellular ATP levels through its interaction with adenine nucleotide translocator 2 (ANT2).[4]
-
Cancer biology: SIRT4's role in cancer is complex; it can act as a tumor suppressor by inhibiting glutamine metabolism or, in some contexts, promote tumor cell survival.[8][9]
Q3: What should be the starting concentration for my in vitro experiments with a novel SIRT4 modulator?
A3: For a novel compound with unknown efficacy, it is recommended to start with a broad range of concentrations. A typical approach is to perform a dose-response curve starting from a low nanomolar range and extending to a high micromolar range (e.g., 1 nM to 100 µM). If the compound has a known IC50 or EC50 for a different target, you can use that as a starting point and test a range of concentrations around that value (e.g., 10-fold below and 10-fold above).
Troubleshooting Guide
Problem 1: No observable effect of the this compound at the tested concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Identity/Target | Verify from the manufacturer that "this compound" indeed targets SIRT4. If it is a SIRT1 inhibitor, it may not have any effect on SIRT4-dependent pathways. |
| Insufficient Concentration | The effective concentration might be higher than the range tested. Extend the dose-response curve to higher concentrations (e.g., up to 200 µM), being mindful of solubility and potential cytotoxicity. |
| Low SIRT4 Expression in Cell Line | Confirm the expression of SIRT4 in your chosen cell line via Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous SIRT4 expression or overexpressing SIRT4. |
| Inappropriate Assay | The chosen assay may not be sensitive to changes in SIRT4 activity. Select an assay that directly measures a known downstream effect of SIRT4, such as changes in glutamine metabolism or fatty acid oxidation. |
| Compound Instability or Poor Solubility | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and is stable in your cell culture medium for the duration of the experiment. Prepare fresh stock solutions. |
Problem 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | The modulator itself may be toxic to the cells at the tested concentrations. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) in parallel with your functional assays. |
| Off-Target Effects | At higher concentrations, the modulator may be hitting other cellular targets, leading to toxicity. Try to use the lowest effective concentration that elicits the desired biological response. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the effective concentration of a this compound using a relevant functional assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Assay-specific reagents (e.g., for measuring ATP levels, metabolite concentrations, or reporter gene activity)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 50-70% confluency) at the time of treatment. Incubate overnight.
-
Serial Dilutions: Prepare serial dilutions of the this compound in complete culture medium. A common approach is to use a 1:3 or 1:10 dilution series to cover a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the modulator.
-
Incubation: Incubate the cells for a period relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the chosen functional assay according to the manufacturer's instructions.
-
Data Analysis: Plot the assay readout against the logarithm of the modulator concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 or IC50 value.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
Materials:
-
Cells and culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Follow steps 1-4 of the Dose-Response Curve protocol.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot viability against modulator concentration to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical SIRT4 Inhibitor
| Concentration (µM) | % Inhibition of SIRT4 Activity | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 5 | 98 |
| 1 | 25 | 95 |
| 10 | 52 | 92 |
| 50 | 85 | 70 |
| 100 | 95 | 45 |
Table 2: Summary of Typical In Vitro Concentration Ranges for Sirtuin Modulators
| Modulator Type | Target | Typical Concentration Range | Reference |
| Inhibitor | SIRT1 | 1 - 100 µM | [1][2][10] |
| Inhibitor | SIRT2 | 0.1 - 50 µM | [10][11] |
| Activator | Sirtuins | 1 - 100 µM | [12] |
Note: These are general ranges, and the optimal concentration will be specific to the compound, cell type, and experimental conditions.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Key metabolic pathways regulated by SIRT4.
Caption: Troubleshooting decision tree for lack of modulator effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 5. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 7. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 8. Sirtuin-4 (SIRT4), a therapeutic target with oncogenic and tumor-suppressive activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Sirtuin modulator 4 off-target effects on SIRT2 and SIRT3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirtuin 4 (SIRT4) modulators. The focus is on understanding and mitigating off-target effects on Sirtuin 2 (SIRT2) and Sirtuin 3 (SIRT3).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treating cells with our novel SIRT4 inhibitor. Could this be due to off-target effects on SIRT2 or SIRT3?
A1: Yes, it is highly plausible. SIRT2 and SIRT3 are the closest homologs to SIRT4 within the sirtuin family and share structural similarities in their catalytic domains.[1] Off-target inhibition of SIRT2, which is primarily cytoplasmic and nuclear, can affect processes like cell cycle regulation and tubulin deacetylation.[2][3][4][5][6] Off-target effects on the mitochondrial SIRT3 can impact cellular metabolism, including the tricarboxylic acid (TCA) cycle and oxidative stress responses.[7][8][9][10][11] Therefore, unexpected phenotypes should be investigated for potential connections to SIRT2 and SIRT3 signaling pathways.
Q2: What are some known SIRT4 inhibitors and their selectivity profiles against SIRT2 and SIRT3?
A2: While the field of selective SIRT4 modulators is still developing, a few compounds have been reported. For example, Compounds 60 and 69 have been identified as first-in-class inhibitors of SIRT4's deacylase activity. Their selectivity profiles have been characterized to some extent. It is crucial to consult the primary literature for the specific context and assay conditions under which these values were determined.
Q3: Are there known SIRT4 activators, and what is their selectivity profile?
A3: The discovery of potent and selective SIRT4 activators is an ongoing area of research. Some studies on 1,4-dihydropyridine-based compounds have shown activation of SIRT1, SIRT2, and SIRT3, with some compounds exhibiting partial inhibition of SIRT4 at higher concentrations.[12] Researchers should carefully evaluate the selectivity of any potential SIRT4 activator across all sirtuin isoforms.
Q4: How do I interpret IC50 and EC50 values when assessing off-target effects?
A4: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a compound's potency.[13][14][15] A lower value indicates higher potency. When evaluating off-target effects, it is the ratio of IC50 or EC50 values that is critical. A large ratio between the IC50 for the off-target (e.g., SIRT2 or SIRT3) and the IC50 for the intended target (SIRT4) suggests better selectivity. For example, a 100-fold higher IC50 for SIRT2 compared to SIRT4 indicates good selectivity for SIRT4. It is important to remember that these values can be influenced by assay conditions.[1][16][17]
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 values for my SIRT4 modulator against SIRT2/SIRT3.
| Possible Cause | Troubleshooting Step |
| Assay format variability | Different assay formats (e.g., fluorescence-based vs. HPLC-based) can yield different results. The use of fluorophore-labeled substrates, in particular, has been a subject of controversy.[18] Validate findings using an orthogonal assay method. |
| Substrate specificity | The choice of acetylated peptide or acylated substrate can influence inhibitor potency and selectivity.[1] Use a substrate that is well-characterized for both the target and potential off-target sirtuins. |
| Enzyme purity and activity | Ensure the recombinant SIRT2, SIRT3, and SIRT4 enzymes are of high purity and exhibit consistent activity. Enzyme activity can decrease with repeated freeze-thaw cycles. |
| Compound solubility | Poor compound solubility can lead to inaccurate concentration determination and variable results. Confirm the solubility of your modulator in the assay buffer. |
Problem 2: My SIRT4 modulator shows activity in a cell-based assay, but I'm unsure if it's engaging SIRT2 or SIRT3 in the cellular environment.
| Possible Cause | Troubleshooting Step |
| Lack of target engagement confirmation | In vitro activity does not always translate to target engagement in a complex cellular environment. |
| Cellular permeability | The compound may not be efficiently reaching the subcellular compartment of the off-target sirtuin (cytoplasm/nucleus for SIRT2, mitochondria for SIRT3). |
| Off-target effects on other proteins | The observed phenotype might be due to interactions with proteins other than sirtuins. |
Quantitative Data Summary
Table 1: Selectivity Profile of Known SIRT4 Inhibitors
| Compound | Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity (Fold) vs. SIRT4 | Reference |
| Compound 60 | SIRT4 | 0.9 | SIRT2 | >10 | >11 | |
| SIRT1/3/5/6 | >10 | >11 | ||||
| Compound 69 | SIRT4 | 16 | SIRT1/2/3/5/6 | >50 | >3 |
Note: Data is compiled from published literature and should be used as a reference. Actual values may vary depending on experimental conditions.
Experimental Protocols
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is a general guideline for measuring the activity of SIRT4 and its potential off-target effects on SIRT2 and SIRT3 using a commercially available fluorometric assay kit.
Materials:
-
Recombinant human SIRT2, SIRT3, and SIRT4 enzymes
-
Sirtuin activity assay kit (containing acetylated peptide substrate with a fluorophore, NAD+, developer solution, and assay buffer)
-
Test compound (SIRT4 modulator)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions. Prepare a serial dilution of the SIRT4 modulator.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the acetylated peptide substrate.
-
Add Modulator: Add the desired concentration of the SIRT4 modulator or vehicle control to the appropriate wells.
-
Initiate Reaction: Add the respective sirtuin enzyme (SIRT2, SIRT3, or SIRT4) to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Develop Signal: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percent inhibition or activation for each concentration of the modulator and determine the IC50 or EC50 values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein within a cellular context.
Materials:
-
Cultured cells expressing SIRT2, SIRT3, and SIRT4
-
SIRT4 modulator
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and antibodies specific for SIRT2, SIRT3, and SIRT4
Procedure:
-
Cell Treatment: Treat cultured cells with the SIRT4 modulator at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. This creates a melt curve.
-
Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble, non-denatured proteins. Determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against SIRT2, SIRT3, and SIRT4.
-
Data Analysis: Quantify the band intensities. A ligand-bound protein is stabilized and will have a higher melting temperature, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melt curve confirms target engagement.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 15. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Sirtuin modulator 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirtuin Modulator 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 12, is a small molecule inhibitor of Sirtuin 1 (SIRT1).[1] SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including stress response, metabolism, and gene silencing.
Q2: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
There are several potential reasons for a lack of efficacy. Please consider the following:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in DMSO at 10 mM. Prepare fresh dilutions from your stock solution for each experiment, as repeated freeze-thaw cycles can degrade the compound. Aqueous solutions of similar inhibitors should not be stored for more than a day.
-
Inadequate Concentration: The reported EC50 for this compound is in the range of 51-100 μM.[1] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Health and Density: Ensure your cells are healthy and not overgrown, as this can affect their response to treatment.
-
Incorrect Assay Readout: Confirm that your readout for SIRT1 inhibition is appropriate. A common method is to measure the acetylation status of a known SIRT1 substrate, such as p53 at lysine 382.
Q3: I am observing high background or inconsistent results in my in vitro SIRT1 enzymatic assay. What could be the cause?
Inconsistent results in enzymatic assays can arise from several factors:
-
Reagent Preparation: Ensure all reagents, including the enzyme, substrate, and NAD+, are properly prepared and stored. Avoid repeated freeze-thaw cycles of the SIRT1 enzyme.
-
Assay Conditions: Maintain consistent incubation times and temperatures as specified in your assay protocol.
-
Compound Interference: Some compounds can interfere with fluorescent readouts. It is advisable to run a control with this compound alone (without the enzyme or substrate) to check for any intrinsic fluorescence.
-
Pipetting Errors: Ensure accurate pipetting, especially when preparing serial dilutions of the inhibitor.
Q4: Are there any known off-target effects for this compound?
While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is a common consideration for many small molecule inhibitors. At higher concentrations, some SIRT1 inhibitors have been shown to affect other sirtuin isoforms, such as SIRT2 and SIRT3. It is recommended to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Q5: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | SIRT1 | [1] |
| Activity | Inhibition | [1] |
| EC50 | 51-100 μM | [1] |
| Solubility | 10 mM in DMSO | |
| Molecular Formula | C18H10N2O2S | [2] |
| CAS Number | 327104-77-8 | [1] |
Experimental Protocols
Detailed Methodology 1: In Vitro SIRT1 Enzymatic Assay
This protocol is a general guideline based on commercially available fluorometric SIRT1 assay kits.
Materials:
-
This compound
-
Recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore)
-
NAD+
-
SIRT1 Assay Buffer
-
SIRT Developer Solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in SIRT1 Assay Buffer. A typical starting range for a dose-response curve could be from 1 µM to 200 µM.
-
Set up Reactions: In a 96-well black microplate, add the following to each well in duplicate:
-
Blank (no enzyme): Assay Buffer
-
Positive Control (no inhibitor): Assay Buffer
-
Test Wells: Diluted this compound
-
-
Add Enzyme: Add the diluted recombinant SIRT1 enzyme to the "Positive Control" and "Test Wells".
-
Add NAD+: Add NAD+ to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Add the SIRT Developer Solution to all wells.
-
Second Incubation: Incubate at room temperature for 15 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each concentration of this compound relative to the positive control.
Detailed Methodology 2: Western Blot for Acetylated p53
This protocol describes how to assess the cellular activity of this compound by measuring the acetylation of p53.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide)
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 6-24 hours). In some wells, co-treat with a DNA damaging agent like etoposide to induce p53 expression and acetylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-p53, anti-total p53, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. An increase in the ratio of acetylated p53 to total p53 with increasing concentrations of this compound indicates successful SIRT1 inhibition.
Visualizations
Caption: SIRT1 signaling pathway and the effect of this compound.
Caption: General experimental workflow for assessing SIRT1 inhibition.
Caption: Troubleshooting decision tree for inconsistent results.
References
Sirtuin modulator 4 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Sirtuin modulator 4. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and optimal performance of your compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized this compound powder?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial to protect it from moisture.[1] Under these conditions, the compound is expected to be stable for up to 3 years.[1] For short-term storage, 4°C is acceptable for up to 2 years.[1] Always allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can accelerate degradation.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of small molecule inhibitors like this compound.[1][2][3] Ensure the DMSO is of high purity and anhydrous to minimize degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to 6 months.[1][4][5][6] For shorter-term storage, -20°C is suitable for up to one month.[1][4][5][6] It is crucial to protect the stock solutions from light.[6]
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. A study on the stability of compounds in DMSO at room temperature showed that after one year, the probability of observing the intact compound was only 52%.[7] For day-to-day experimental use, it is best to prepare fresh dilutions from a frozen stock aliquot.
Q5: I see precipitation in my DMSO stock solution after thawing. What should I do?
A5: Precipitation can occur if the compound's solubility in DMSO is exceeded, which can be exacerbated by the absorption of water by DMSO or by freeze-thaw cycles.[2][5] To redissolve the precipitate, you can gently warm the vial to 37°C and use sonication.[4] If precipitation persists, it may indicate that the compound has degraded or that the concentration is too high. Consider preparing a new stock solution at a lower concentration.
Q6: How many freeze-thaw cycles can a this compound stock solution tolerate?
A6: While some studies suggest that many compounds in dry DMSO are stable for several freeze-thaw cycles, it is a best practice to minimize them.[8] The presence of even small amounts of water in DMSO can increase the likelihood of precipitation and degradation with repeated freeze-thaw cycles.[5] Aliquoting your stock solution is the most effective way to avoid this issue.
Q7: How does pH affect the stability of this compound?
A7: The stability of many small molecules, especially those containing heterocyclic rings, can be pH-dependent.[9][10] Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of susceptible functional groups like esters and amides.[11][12] It is recommended to maintain the pH of aqueous buffers used for dilutions within a neutral range (pH 6-8) unless the specific experimental protocol requires otherwise.
Q8: Is this compound sensitive to light?
A8: Many organic molecules are susceptible to photodegradation.[13] It is a standard precautionary measure to protect this compound, both in its powdered form and in solution, from light by using amber vials or by wrapping vials in foil.[6]
Quantitative Data Summary
The following tables summarize the recommended storage conditions and stability data for this compound and other relevant small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years[1] | Store in a tightly sealed vial to protect from moisture. |
| 4°C | Up to 2 years[1] | Short-term storage option. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1][4][5][6] | Aliquot to avoid freeze-thaw cycles; protect from light. |
| -20°C | Up to 1 month[1][4][5][6] | Aliquot to avoid freeze-thaw cycles; protect from light. |
Table 2: General Stability of Small Molecules in DMSO Solution
| Storage Condition | Time | Observation | Reference |
| Room Temperature | 1 year | 52% probability of observing the intact compound. | [7] |
| 4°C (in 90% DMSO/10% water) | 2 years | 85% of compounds remained stable. | [14] |
| -15°C | 11 freeze-thaw cycles | No significant compound loss observed for most compounds in dry DMSO. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Carefully weigh the desired amount of powder or use the entire content of a pre-weighed vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of Freeze-Thaw Stability of this compound
-
Objective: To determine the stability of a this compound stock solution after multiple freeze-thaw cycles.
-
Materials:
-
Aliquots of this compound stock solution in DMSO.
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector.
-
Appropriate mobile phase for HPLC analysis.
-
Control samples of the same stock solution stored continuously at -80°C.
-
-
Procedure:
-
Take a set of aliquots of the this compound stock solution.
-
Freeze the samples at -20°C or -80°C for at least 12 hours.[16]
-
Thaw the samples at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle.
-
Repeat this cycle for a predetermined number of times (e.g., 1, 3, 5, and 10 cycles).[17]
-
After each designated cycle, analyze a sample from the cycled aliquot and a control aliquot (that has not been freeze-thawed) by HPLC.
-
Compare the peak area and purity of the this compound in the cycled samples to the control sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity in biological assays.
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution:
-
Prepare fresh dilutions from a new, unopened aliquot of the stock solution stored at -80°C.
-
If the problem persists, prepare a fresh stock solution from the lyophilized powder.
-
Perform a stability check on your older stock solutions using a method like HPLC to assess purity.
-
-
-
Possible Cause: Improper dilution of the stock solution.
-
Solution:
-
Ensure that the stock solution is completely thawed and vortexed gently before making dilutions.
-
When diluting in aqueous buffers, be mindful of the final DMSO concentration, as high concentrations can be toxic to cells (typically <0.5%).[14] Perform serial dilutions to avoid precipitation.
-
-
Issue 2: Visible particles or cloudiness in the diluted working solution.
-
Possible Cause: The compound has precipitated out of the aqueous solution.
-
Solution:
-
Increase the final DMSO concentration in your working solution if your experimental system allows.
-
Consider using a solubilizing agent or a different buffer system.
-
Prepare the working solution fresh just before use and do not store it.
-
-
Issue 3: Gradual loss of compound activity over the course of a long experiment.
-
Possible Cause: The this compound is unstable in the aqueous experimental buffer at the incubation temperature.
-
Solution:
-
Assess the stability of the modulator in your experimental buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC.
-
If instability is confirmed, consider adding the compound at later time points or designing shorter experiments if possible.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for selecting appropriate storage conditions.
Caption: Potential degradation pathways for this compound.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. ziath.com [ziath.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Induced degradation of protein kinases by bifunctional small molecules: a next-generation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 17. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
Technical Support Center: Minimizing Sirtuin Modulator 4 Off-Target Kinase Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirtuin modulator 4 (SIRT4). The information provided aims to help minimize off-target kinase activity and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Sirtuin 4 (SIRT4) and why is it a target of interest?
Sirtuin 4 is a mitochondrial NAD+-dependent enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] Unlike other sirtuins that are primarily deacetylases, SIRT4 exhibits diverse enzymatic activities, including ADP-ribosyltransferase, deacylase, and deacetylase functions.[1] Its involvement in regulating fatty acid metabolism, insulin secretion, and cellular responses to DNA damage has made it an attractive therapeutic target for metabolic diseases and cancer.[1]
Q2: What are the known off-target effects of SIRT4 modulators?
The development of potent and selective SIRT4 modulators is still in its early stages. Recently, the first-in-class potent SIRT4 inhibitors have been described, with data on their selectivity against other sirtuin family members.[2][3] However, comprehensive screening of these compounds against the human kinome has not yet been published. Therefore, a definitive list of specific off-target kinases for current SIRT4 modulators is not publicly available.
Q3: Why is there a potential for SIRT4 modulators to have off-target kinase activity?
The potential for off-target kinase activity stems from the structural similarity between the NAD+ binding pocket of sirtuins and the ATP binding pocket of kinases. Both co-factors share an adenosine moiety, meaning that small molecules designed to bind to the NAD+ pocket of SIRT4 could potentially bind to the ATP pocket of various kinases, leading to unintended inhibition.[2]
Q4: How can I assess the off-target kinase activity of my SIRT4 modulator?
To determine the kinase selectivity of a SIRT4 modulator, it is highly recommended to perform a comprehensive kinase selectivity profile. This can be done through commercially available services that screen the compound against a large panel of purified kinases (kinome scanning). These services provide quantitative data on the binding affinity or inhibitory activity of the compound against hundreds of kinases, offering a broad view of its selectivity.
Q5: What are some general strategies to minimize off-target effects of small molecule inhibitors?
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the modulator to improve its affinity and selectivity for SIRT4 while reducing its interaction with off-target kinases.
-
Structure-Based Drug Design: Utilize the crystal structure of SIRT4 to design modulators that bind to unique features of its active site, thereby increasing selectivity.
-
Use of Multiple, Structurally Unrelated Modulators: Confirming a biological effect with two or more structurally distinct SIRT4 modulators can provide stronger evidence that the observed phenotype is due to SIRT4 inhibition and not an off-target effect of a single compound.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the modulator is binding to SIRT4 in a cellular context.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase activity | 1. Perform a kinome scan to identify potential off-target kinases. 2. If off-targets are identified, cross-reference with the known signaling pathways in your cellular model to assess if they could be responsible for the observed phenotype. 3. Use a structurally unrelated SIRT4 modulator to see if the same cellular effect is observed. 4. Titrate the compound to the lowest effective concentration to minimize off-target effects. |
| Poor compound stability or solubility | 1. Assess the chemical stability of the modulator in your cell culture medium over the time course of the experiment. 2. Confirm the solubility of the compound at the working concentration. Precipitated compound can lead to inconsistent results. |
| Cell line-specific effects | 1. Test the SIRT4 modulator in multiple cell lines to ensure the observed effect is not unique to a single model. 2. Verify the expression level of SIRT4 in your cell line of choice. |
Problem 2: Discrepancy between in vitro enzymatic activity and cellular effects.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Perform cellular uptake studies to determine if the compound is reaching its intracellular target. 2. If permeability is low, consider structural modifications to improve physicochemical properties. |
| Cellular metabolism of the compound | 1. Investigate if the compound is being metabolized into inactive or active byproducts within the cell using techniques like LC-MS/MS. |
| Off-target effects masking the on-target phenotype | 1. As described in Problem 1, perform a kinome scan and use orthogonal controls to dissect on-target versus off-target effects. |
| Lack of on-target engagement in a cellular environment | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to SIRT4 in intact cells. |
Quantitative Data on SIRT4 Inhibitor Selectivity
The following table summarizes the available selectivity data for recently identified potent SIRT4 inhibitors against other sirtuin isoforms.[2] It is important to note that kinase selectivity data for these compounds is not yet publicly available.
| Compound | SIRT4 IC50 (µM) | Selectivity over other Sirtuins |
| Compound 60 | 0.9 | ~3.5–5.5-fold selectivity for SIRT4 over SIRT1/3/5/6 at 10 µM. Also inhibits SIRT2 at 10 µM. |
| Compound 69 | 16 | ~2-3-fold selectivity for SIRT4 over SIRT1/2/3/5/6 at 50 µM. |
Experimental Protocols
General Sirtuin Inhibitor Screening Assay
This protocol describes a general fluorescence-based method for screening potential SIRT4 inhibitors.
Materials:
-
Recombinant human SIRT4 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Assay buffer
-
Developer solution
-
Test compounds
-
96-well black plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, SIRT4 enzyme, and the test compound at various concentrations. Include a positive control (a known sirtuin inhibitor) and a negative control (solvent only).
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate for a further period at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the binding of a modulator to its target protein in a cellular environment.
Materials:
-
Cells expressing SIRT4
-
SIRT4 modulator
-
Cell lysis buffer
-
Equipment for heat shock (e.g., PCR cycler)
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)
-
SIRT4-specific antibody
Procedure:
-
Treat cultured cells with the SIRT4 modulator or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detect the amount of soluble SIRT4 in the supernatant using a suitable method like Western blotting or an ELISA-based technique.
-
A stabilizing interaction between the modulator and SIRT4 will result in a higher melting temperature, meaning more soluble SIRT4 will be detected at higher temperatures in the treated samples compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz to visualize key pathways and workflows related to SIRT4.
Caption: SIRT4's role in mitochondrial metabolic regulation.
Caption: SIRT4's interaction with C-RAF-MAPK and PI3K/Akt signaling.
Caption: Experimental workflow for assessing SIRT4 modulator selectivity.
References
Sirtuin Modulator 4: Technical Support Center for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using sirtuin modulator 4 (SIRT4) in in vivo experiments, with a specific focus on the critical role of the vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it mandatory for in vivo studies?
A1: A vehicle control is a formulation containing all the components of the experimental drug solution except for the active pharmaceutical ingredient (API)—in this case, the SIRT4 modulator. It is administered to a control group of animals to isolate the effects of the drug from the effects of the solvent or carrier system.[1][2] It is mandatory because solvents and excipients, especially those used to dissolve poorly soluble compounds, can have their own biological effects or toxicities.[3][4] Without a vehicle control, it is impossible to definitively attribute observed outcomes to the SIRT4 modulator alone.
Q2: Sirtuin modulators are often poorly soluble. What are common vehicle formulations for such compounds in vivo?
A2: Most new chemical entities are poorly water-soluble, falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[5][6] Formulating these compounds requires strategies to enhance solubility and bioavailability.[7][8][9] Common approaches include using co-solvents, surfactants, and lipid-based systems. The choice of vehicle depends heavily on the compound's specific physicochemical properties and the intended route of administration.[3]
Q3: What is the known signaling pathway for SIRT4?
A3: SIRT4 is a mitochondrial sirtuin that functions as an NAD+-dependent deacylase, lipoamidase, and ADP-ribosyltransferase.[10][11][12] It is a key regulator of cellular metabolism.[13] SIRT4 inhibits fatty acid oxidation (FAO) and represses mitochondrial gene expression.[14] It does this by modulating the activity of several key enzymes, including:
-
Glutamate Dehydrogenase (GDH): SIRT4 inhibits GDH through ADP-ribosylation, which in turn represses insulin secretion stimulated by amino acids.[13][15][16][17]
-
Pyruvate Dehydrogenase (PDH): By removing lipoyl groups from a PDH subunit, SIRT4 inhibits its activity, thereby regulating the conversion of pyruvate to acetyl-CoA.[10][13][18]
-
Malonyl-CoA Decarboxylase (MCD): SIRT4 deacetylates and inhibits MCD, leading to an accumulation of malonyl-CoA, which promotes lipid synthesis and inhibits FAO.[10][15][18]
-
Adenine Nucleotide Translocator 2 (ANT2): SIRT4 regulates cellular ATP levels by affecting mitochondrial uncoupling via ANT2.[13][18]
Vehicle Formulation Data
The selection of a vehicle is critical and must be empirically determined. The following table summarizes common components used to formulate poorly soluble compounds for in vivo studies. A stepwise approach is recommended, starting with the simplest aqueous solutions and adding complexity as needed to achieve the desired concentration and stability.
| Component Category | Example Agents | Typical Concentration (i.v.) | Key Considerations & Potential Issues |
| Aqueous Solutions | Saline (0.9% NaCl), PBS | Up to 100% | Ideal for soluble compounds. Must ensure pH and tonicity are appropriate to avoid irritation.[3] |
| Co-solvents | DMSO, Ethanol, PEG-400, Propylene Glycol (PG) | DMSO: <10%, Ethanol: <10%, PEG/PG: up to 40% | Required for many poorly soluble drugs. Can cause hemolysis, local irritation, or systemic toxicity at high concentrations.[3][4] Vehicle toxicity studies are crucial. |
| Surfactants | Tween 80, Polysorbate 20, Cremophor EL | 1-10% | Used to increase solubility and stability by forming micelles. Can cause hypersensitivity reactions (especially Cremophor) and alter drug distribution. |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | 20-40% | Form inclusion complexes to "hide" the hydrophobic drug in a hydrophilic shell. Can have nephrotoxic effects at high doses.[5] |
| Lipid Emulsions | Corn Oil, Sesame Oil, Intralipid® | N/A (for i.v., use specific emulsions) | Primarily for oral or subcutaneous routes. Not suitable for intravenous administration unless formulated as a nanoemulsion.[3] |
Note: Concentrations are highly dependent on the specific agent, route of administration, and animal model. The listed values are general guidelines and must be optimized.
Diagrams & Visualizations
Caption: Key signaling pathways regulated by the mitochondrial sirtuin, SIRT4.
Caption: Experimental workflow for developing a suitable vehicle for in vivo studies.
Troubleshooting Guide
Problem: My SIRT4 modulator precipitates out of solution upon injection or during storage.
-
Possible Cause: The compound's solubility limit has been exceeded in the final formulation or upon contact with physiological fluids ("fall out").
-
Solution:
-
Re-evaluate Solubility: Systematically test the solubility in a wider range of individual and mixed solvents.
-
Adjust Formulation: Try increasing the percentage of the co-solvent (e.g., PEG-400, DMSO) or adding a surfactant (e.g., Tween 80) to create a more stable micellar formulation.[5][7]
-
Consider pH Modification: If your compound has ionizable groups, adjusting the pH of the vehicle with a buffer (like PBS) can dramatically improve solubility.
-
Control Temperature: Some formulations are sensitive to temperature. Ensure the vehicle is stored and handled at the temperature at which it is most stable. Gentle warming or sonication may be required before injection, but you must validate this does not degrade the compound.
-
Problem: I am observing adverse effects (e.g., lethargy, irritation, weight loss) in my vehicle control group.
-
Possible Cause: One or more components of your vehicle are causing toxicity at the administered dose and volume.[3]
-
Solution:
-
Run a Vehicle MTD Study: Before starting the main experiment, always conduct a Maximum Tolerated Dose (MTD) study on the vehicle alone. This will identify the highest non-toxic dose you can administer.[1]
-
Reduce Co-solvent Concentration: High concentrations of DMSO or ethanol can be toxic.[3] Try to reformulate to reduce their final percentage, aiming for the lowest effective concentration. A common target for DMSO is <10% of the final injection volume.
-
Change the Vehicle: If a co-solvent is too toxic, consider a different solubilization strategy, such as using a cyclodextrin-based vehicle (e.g., HP-β-CD), which is often better tolerated.[5]
-
Check Administration Rate: For intravenous injections, administering the dose too quickly can cause acute toxicity. Consider a slower infusion rate.[19]
-
Problem: The therapeutic effect of my SIRT4 modulator is inconsistent or absent.
-
Possible Cause: Poor bioavailability of the compound from the chosen vehicle, or instability of the formulation.
-
Solution:
-
Verify Formulation Stability: Ensure your compound is not degrading in the vehicle.[20] This can be checked by analyzing the concentration of the API in the formulation over time using a method like HPLC.
-
Conduct Pharmacokinetic (PK) Studies: Measure the concentration of the SIRT4 modulator in the plasma of the animals over time after dosing. This will tell you if the drug is being absorbed and reaching systemic circulation at therapeutic levels. The vehicle can significantly impact PK.[19]
-
Optimize the Formulation for Absorption: If PK analysis shows low exposure, the formulation needs to be improved. Lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can significantly enhance the absorption of poorly soluble drugs, especially for oral administration.[7][8]
-
Standardize Procedures: Ensure absolute consistency in vehicle preparation, storage, and administration for all experiments to minimize variability.[21]
-
Experimental Protocols
Protocol: Preparation of a General-Purpose Co-Solvent Vehicle for a Poorly Soluble SIRT4 Modulator
This protocol describes the preparation of a common vehicle consisting of DMSO, PEG-400, and Saline. NOTE: The optimal ratios must be determined experimentally for your specific modulator.
Materials:
-
SIRT4 Modulator (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filters
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Target Concentration: Based on previous studies or dose-finding experiments, determine the final concentration of the SIRT4 modulator needed (e.g., 5 mg/mL).
-
Initial Solubilization:
-
Weigh the required amount of SIRT4 modulator and place it in a sterile conical tube.
-
Add a small volume of DMSO to completely dissolve the powder. Start with a volume that makes up 5-10% of the final desired volume (e.g., for a 1 mL final volume, use 50-100 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary, but check for compound stability under these conditions.
-
-
Addition of Co-solvent/Viscosity Agent:
-
Add PEG-400 to the DMSO/drug solution. A common starting point is for PEG-400 to make up 30-40% of the final volume (e.g., 300-400 µL for a 1 mL final volume).
-
Vortex vigorously until the solution is clear and homogenous. The solution will become more viscous.
-
-
Bringing to Final Volume:
-
Slowly add sterile saline dropwise while vortexing to bring the solution to the final volume. This is a critical step where precipitation can occur. If the solution becomes cloudy, the formulation is not suitable and different solvent ratios must be tested.
-
For example, to make 1 mL of a 10% DMSO / 40% PEG-400 / 50% Saline vehicle:
-
Dissolve drug in 100 µL DMSO.
-
Add 400 µL PEG-400 and mix.
-
Slowly add 500 µL Saline and mix.
-
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Aseptically attach a 0.22 µm sterile syringe filter.
-
Filter the solution into a sterile vial for storage. This step removes any potential microbial contamination and undissolved micro-precipitates.
-
-
Final Quality Check:
-
Visually inspect the final filtered solution for any signs of precipitation or cloudiness.
-
Prepare the vehicle control by following the exact same procedure (steps 2-6) but without adding the SIRT4 modulator powder in step 2. This ensures the control group receives an identical formulation.
-
References
- 1. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. SIRT4 regulates fatty acid oxidation and mitochondrial gene expression in liver and muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
- 17. Sirtuin 4 Inhibits Prostate Cancer Progression and Metastasis by Modulating p21 Nuclear Translocation and Glutamate Dehydrogenase 1 ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
Sirtuin modulator 4 treatment duration for optimal effects
Welcome to the technical support center for the Sirtuin 4 (SIRT4) Modulator, hereafter referred to as SM4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of SM4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SM4?
A1: SM4 is a selective modulator of Sirtuin 4, a mitochondrial NAD+-dependent enzyme. SIRT4 is known to regulate various cellular processes, including glucose and fatty acid metabolism, as well as cellular responses to stress.[1][2][3] The primary enzymatic activities of SIRT4 include ADP-ribosylation and, to a lesser extent, deacetylation of specific protein substrates.[4] SM4 is designed to either activate or inhibit these functions, leading to downstream effects on cellular metabolism and signaling pathways.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of SM4 is highly dependent on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the optimal concentration for your system. A general starting range is provided in the table below.
Q3: How long should I treat my cells with SM4 to observe an effect?
A3: The optimal treatment duration with SM4 will vary based on the biological process being investigated. For short-term signaling events, a few hours of treatment may be sufficient. For metabolic reprogramming or changes in gene expression, longer incubation times (24-72 hours) are typically required. It is advisable to perform a time-course experiment to determine the ideal treatment window for your specific assay.
Q4: Is SM4 soluble in aqueous media?
A4: SM4 has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO and then dilute it to the final working concentration in your cell culture medium. Please refer to the product datasheet for specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after SM4 treatment | - Suboptimal concentration of SM4.- Insufficient treatment duration.- Cell line is not responsive to SIRT4 modulation.- Degradation of the SM4 compound. | - Perform a dose-response experiment to identify the optimal concentration.- Conduct a time-course experiment to determine the optimal treatment duration.- Verify the expression of SIRT4 in your cell line via Western blot or qPCR.- Ensure proper storage of the SM4 stock solution (protected from light at -20°C or -80°C). |
| High levels of cell death or toxicity | - SM4 concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to the cells. | - Lower the concentration of SM4.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. |
| Inconsistent or variable results | - Inconsistent cell passage number or confluency.- Variability in SM4 preparation and dilution. | - Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.- Prepare fresh dilutions of SM4 from the stock solution for each experiment. |
| Unexpected off-target effects | - SM4 may have off-target activities at higher concentrations. | - Use the lowest effective concentration of SM4 determined from your dose-response studies.- Consider using a negative control compound with a similar chemical structure but lacking SIRT4 modulatory activity, if available. |
Data Presentation
Table 1: Recommended Starting Conditions for SM4 Treatment in Various Cell Lines
| Cell Line | Recommended Starting Concentration Range (µM) | Recommended Treatment Duration Range (hours) |
| HEK293T | 1 - 25 | 6 - 48 |
| HeLa | 5 - 50 | 12 - 72 |
| HepG2 | 1 - 20 | 24 - 72 |
| A549 | 5 - 50 | 12 - 48 |
| Primary Neurons | 0.1 - 5 | 24 - 72 |
Note: These are suggested starting points. Optimization is highly recommended for each specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell Treatment with SM4
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).
-
SM4 Preparation: Prepare a fresh dilution of the SM4 stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the SM4-containing medium.
-
Incubation: Incubate the cells for the desired duration in a suitable cell culture incubator (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or metabolic assays.
Mandatory Visualizations
References
Addressing poor cell permeability of Sirtuin modulator 4
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Sirtuin 4 (Sirt4) modulators. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is Sirtuin 4 and where is it located in the cell?
Sirtuin 4 (Sirt4) is a member of the sirtuin family of NAD⁺-dependent enzymes that play crucial roles in cellular metabolism.[1][2][3] Sirt4 is primarily located in the mitochondrial matrix.[4] However, studies have also identified a fraction of Sirt4 in the cytosol and nucleus, suggesting it may have functions outside the mitochondria.[5] This subcellular distribution is a critical consideration for drug design, as any modulator must be able to cross the cell membrane and, for mitochondrial targets, the outer and inner mitochondrial membranes.
Q2: Why is poor cell permeability a common issue for Sirt4 modulators?
Like many small molecule drugs targeting intracellular proteins, Sirt4 modulators can exhibit poor cell permeability due to their physicochemical properties. Key factors that hinder a molecule's ability to passively diffuse across the lipid bilayers of cell and mitochondrial membranes include:
-
High molecular weight
-
Low lipophilicity (the ability to dissolve in fats/lipids)
-
High polar surface area
-
Presence of charged groups , such as carboxylic acids
For instance, a prodrug strategy was employed for a SIRT5 inhibitor where a carboxylic acid group, known to impede cell permeability, was masked as an ethyl ester to improve cellular activity.[5] This highlights a common challenge for modulators of the mitochondrial sirtuins.
Q3: My Sirt4 modulator is active in a cell-free (biochemical) assay but shows no effect in my cell-based experiments. What should I do first?
This is a classic sign of poor cell permeability. Before extensive compound modification, it is crucial to confirm that the issue is indeed permeability.
-
Confirm Target Engagement in Intact Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify if your compound can bind to Sirt4 within the cellular environment. An observed thermal stabilization of Sirt4 in the presence of your modulator would indicate cellular entry and target engagement.
-
Use a Permeabilizing Agent (as a control): In a controlled experiment, treat cells with a low concentration of a permeabilizing agent like digitonin before adding your Sirt4 modulator. If the compound is active in these permeabilized cells but not in intact cells, it strongly points to a permeability barrier.
-
Analyze Physicochemical Properties: Evaluate your modulator's properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This can provide a theoretical basis for the observed permeability issues.
Troubleshooting Guides
Issue: My Sirt4 modulator has low efficacy in cellular assays.
If your compound shows promising results in biochemical assays but fails to perform in cell-based models, follow this workflow to diagnose and address the potential permeability problem.
Caption: A logical workflow for troubleshooting poor cell permeability.
Strategies for Improving Cell Permeability
If poor cell permeability is confirmed, several strategies can be employed. The choice of strategy will depend on the project's resources, timeline, and the modulator's chemical structure.
| Strategy | Approach | Key Considerations |
| Medicinal Chemistry | Modify the chemical structure to improve its drug-like properties. This can involve reducing the polar surface area, decreasing the number of hydrogen bond donors, or increasing lipophilicity. | Requires significant synthetic chemistry effort and may alter the compound's potency or selectivity. |
| Prodrug Approach | Mask polar functional groups (e.g., carboxylic acids, hydroxyls) with lipophilic moieties that are cleaved inside the cell to release the active modulator. | The linker must be stable in extracellular fluid but readily cleaved by intracellular enzymes. |
| Formulation Strategies | Encapsulate the modulator in a delivery vehicle like liposomes or nanoparticles to facilitate its entry into the cell. | This is often more suitable for later-stage development and may have its own set of delivery and toxicity challenges. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To provide a rapid, high-throughput assessment of a compound's passive membrane permeability.
Materials:
-
96-well filter plate (e.g., PVDF membrane, 0.45 µm)
-
96-well acceptor plate
-
Phosphatidylcholine in dodecane (or a commercial PAMPA lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Analytical instrument (e.g., LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the lipid solution to the membrane of each well in the filter plate.
-
Prepare Donor Plate: Dissolve the test compound in PBS (final DMSO concentration <1%). Add 200 µL of the compound solution to each well of the coated filter plate.
-
Assemble and Incubate: Place the filter plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantify Compound Concentration: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.
Data Interpretation:
| Papp (x 10-6 cm/s) | Permeability Classification |
| > 15 | High |
| 1 - 15 | Medium |
| < 1 | Low |
Protocol 2: Caco-2 Permeability Assay
Objective: To assess a compound's permeability across a cellular monolayer, which can model both passive diffusion and active transport across the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
-
Test compound and control compounds
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Values >200 Ω·cm² generally indicate good monolayer integrity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the sampled volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS or another sensitive method.
-
Calculate Papp: The apparent permeability coefficient is calculated based on the rate of compound appearance in the basolateral chamber.
Mandatory Visualizations
Sirt4 Signaling and Modulator Action
Caption: A Sirt4 modulator must cross multiple membranes to reach its target.
References
- 1. Frontiers | Research Progress of Sirtuin4 in Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin modulator 4 degradation in serum-containing media
Welcome to the technical support center for Sirtuin Modulator 4 (SM4). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing SM4 in their experiments, with a specific focus on addressing its stability in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SM4) and what is its primary mechanism of action?
Sirtuin 4 (SIRT4) is a mitochondrial enzyme that plays a crucial role in cellular metabolism, including insulin secretion, fatty acid oxidation, and amino acid metabolism.[1][2] Unlike other sirtuins, SIRT4 primarily exhibits NAD+-dependent ADP-ribosyltransferase and lipoamidase activity.[1][3][4] SM4 is a small molecule designed to modulate the activity of SIRT4, making it a valuable tool for studying metabolic diseases, cancer, and neurodegenerative disorders.[1][4]
Q2: I am observing a loss of SM4 activity in my cell-based assays when using serum-containing media. What could be the cause?
A decrease in SM4 activity in the presence of serum is often indicative of compound degradation. Serum contains various enzymes, such as esterases and proteases, that can metabolize small molecules.[5] Additionally, SM4 may bind to serum proteins like albumin, reducing its free concentration and apparent activity. Factors such as pH and temperature of the media can also influence the stability of the compound.[6][7][8]
Q3: How can I determine the stability of SM4 in my specific serum-containing medium?
To assess the stability of SM4, you can perform a time-course experiment. Incubate SM4 in your experimental medium (e.g., DMEM + 10% FBS) at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots, and analyze the remaining concentration of intact SM4 using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q4: Are there any recommended handling and storage conditions to maximize SM4 stability?
For optimal stability, it is recommended to store SM4 as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions in serum-containing media, it is best to do so immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered when working with SM4 in serum-containing media.
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: Degradation of SM4 in media.
-
Troubleshooting Step: Perform a stability study of SM4 in your specific cell culture medium as described in the experimental protocols section. This will help you determine the half-life of the compound under your experimental conditions.
-
Solution: If significant degradation is observed, consider the following:
-
Replenish the media with freshly prepared SM4 at regular intervals during long-term experiments.
-
Use heat-inactivated serum, as this can reduce the activity of some degradative enzymes.
-
Decrease the percentage of serum in your media, if experimentally permissible.
-
-
-
Possible Cause 2: Binding to serum proteins.
-
Troubleshooting Step: Quantify the extent of protein binding using techniques like equilibrium dialysis or ultrafiltration.
-
Solution: If protein binding is high, you may need to adjust the nominal concentration of SM4 in your experiments to achieve the desired free concentration.
-
Problem 2: Higher than expected IC50 value in serum-containing media compared to serum-free media.
-
Possible Cause: A combination of degradation and serum protein binding.
-
Troubleshooting Step: Systematically evaluate both the stability and protein binding of SM4.
-
Solution: Report the IC50 values along with the serum percentage and consider quoting the free-fraction corrected IC50 for better comparison across different experimental conditions.
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for SM4 under various conditions to illustrate potential experimental outcomes.
Table 1: Stability of this compound (10 µM) in DMEM with 10% Fetal Bovine Serum at 37°C
| Time (hours) | % Remaining SM4 (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 85.2 ± 3.1 |
| 4 | 68.9 ± 4.5 |
| 8 | 45.1 ± 3.8 |
| 12 | 28.3 ± 2.9 |
| 24 | 10.5 ± 1.7 |
Table 2: Effect of Serum Concentration on SM4 Half-Life (T½) at 37°C
| Serum Concentration | Half-Life (hours) |
| 1% FBS | 15.2 |
| 5% FBS | 9.8 |
| 10% FBS | 7.5 |
| 20% FBS | 4.1 |
Experimental Protocols
Protocol 1: Determination of SM4 Stability in Serum-Containing Media
Objective: To quantify the rate of degradation of SM4 in a specific serum-containing cell culture medium.
Materials:
-
This compound (SM4)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated or standard
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile
-
LC-MS grade water and formic acid
-
Analytical balance, vortex mixer, centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of SM4 in DMSO.
-
Prepare the test medium by supplementing the basal medium with the desired concentration of FBS (e.g., 10%).
-
Spike the test medium with the SM4 stock solution to a final concentration of 10 µM. Mix thoroughly.
-
Immediately collect a sample at T=0. This will serve as the 100% reference.
-
Incubate the remaining medium at 37°C in a humidified incubator.
-
Collect aliquots at subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the concentration of SM4.
-
Calculate the percentage of SM4 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining SM4 versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for SM4 experimental issues.
Caption: Simplified signaling pathway involving SIRT4.
References
- 1. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 3. Sirtuins Function as the Modulators in Aging-related Diseases in Common or Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Sirtuin Modulator 4 (SIRT4) Fluorescent Assays
Welcome to the technical support center for Sirtuin modulator 4 (SIRT4) fluorescent assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential interference with these assays.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic activities of SIRT4 that can be measured with fluorescent assays?
SIRT4 is a mitochondrial sirtuin with multiple enzymatic activities. Unlike some other sirtuins, its deacetylase activity is relatively weak and substrate-specific[1][2]. The most robustly reported activities that can be targeted with fluorescent assays are its de-3-hydroxy-3-methylglutaryl (HMG)-lysine and lipoamidase activities[1][2]. Assays designed to measure its ADP-ribosyltransferase activity also exist[1][2]. It is crucial to select an assay that is specific to the enzymatic function you are investigating.
Q2: What is the principle behind the commonly used FRET-based assay for SIRT4?
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common method for measuring SIRT4's deacylase activity[3]. This assay typically uses a peptide substrate corresponding to a known SIRT4 target, modified to contain a fluorophore and a quencher molecule at its ends. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon the removal of the acyl group by SIRT4, a protease can cleave the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence that is proportional to SIRT4 activity[3].
Q3: Can I use a general sirtuin deacetylase assay kit for SIRT4?
While SIRT4 does possess deacetylase activity, it is weak and highly substrate-specific[1][2]. Therefore, a general sirtuin deacetylase assay kit with a generic acetylated peptide substrate may not be sensitive enough to detect SIRT4 activity reliably. It is highly recommended to use an assay specifically designed for SIRT4, targeting one of its more robust enzymatic activities, such as its de-HMG-lysine activity[3].
Q4: My test compound is a known SIRT1 activator. Could it interfere with my SIRT4 assay?
Yes, it is possible. Some sirtuin modulators can have different effects on different sirtuin isoforms. For example, a compound that activates SIRT1 might inhibit SIRT4, or vice versa. Additionally, the compound itself could have intrinsic fluorescence or quenching properties that interfere with the assay readout. It is essential to perform control experiments to test for such interference.
Q5: What are some common pan-sirtuin inhibitors I can use as controls in my SIRT4 assay?
Nicotinamide and suramin are well-established pan-sirtuin inhibitors and can be used as negative controls in your SIRT4 assay to ensure that the observed activity is indeed from the sirtuin enzyme[3].
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from your enzymatic reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of Test Compound | Run a control experiment with the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. If it is fluorescent, consider using a different fluorescent probe with excitation and emission wavelengths that do not overlap with your compound. |
| Contaminated Assay Buffer or Reagents | Prepare fresh assay buffer and reagent solutions. Ensure that all components are of high purity. |
| Substrate Instability/Degradation | Store the fluorescently labeled peptide substrate according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Run a control with only the substrate and assay buffer to check for spontaneous degradation. |
| High Enzyme Concentration | Titrate the concentration of SIRT4 to find the optimal concentration that gives a good signal window without excessive background. |
| Incorrect Filter Settings on Plate Reader | Ensure that the excitation and emission wavelengths and bandwidths on your fluorescence plate reader are correctly set for the specific fluorophore in your assay. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure that the SIRT4 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. Test the enzyme activity with a known positive control substrate or activator. |
| Incorrect Substrate for SIRT4 Activity | Verify that the peptide substrate is a known and validated substrate for the specific SIRT4 enzymatic activity you are measuring (e.g., de-HMG-lysine). |
| Suboptimal Assay Conditions (pH, Temperature) | Optimize the pH and temperature of the assay buffer. Most sirtuin assays perform optimally at physiological pH (around 7.4-8.0) and 37°C. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for your assay. The reaction should be in the linear range. |
| Presence of an Inhibitor in the Sample | If you are testing crude extracts or samples that may contain endogenous inhibitors, consider a sample purification step. |
| Quenching by Test Compound | A compound can absorb the excitation or emission light of the fluorophore, leading to a decrease in signal. Run a control with the enzyme, substrate, and your compound to assess for quenching effects. |
Issue 3: Inconsistent or Irreproducible Results
Variability between wells or experiments can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and test compounds. |
| Well-to-Well Variability in Plate | Use high-quality, low-fluorescence microplates. Be mindful of edge effects and consider not using the outer wells of the plate for critical measurements. |
| Incomplete Mixing of Reagents | Ensure thorough but gentle mixing of the reagents in each well after addition. Avoid introducing air bubbles. |
| Temperature Fluctuations | Ensure that the incubation temperature is stable and consistent across the entire microplate. |
| Photobleaching of Fluorophore | Minimize the exposure of the assay plate to light before and during measurements. Use a plate reader with a light source that minimizes photobleaching. |
Experimental Protocols
Detailed Protocol: SIRT4 FRET-Based De-HMG Assay
This protocol is adapted from a published FRET-based assay for SIRT4 activity using a DABCYL/EDANS FRET pair[3].
Materials:
-
Recombinant human SIRT4 enzyme
-
SIRT4 FRET peptide substrate: (DABCYL)GVLK(HMG)EYGVE(EDANS)G
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
NAD+ solution (10 mM stock)
-
Trypsin solution (e.g., 1 mg/mL)
-
SIRT4 inhibitor (e.g., Nicotinamide, 100 mM stock) for control
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Black, low-volume 96- or 384-well microplate
-
Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh dilutions of the SIRT4 FRET peptide substrate in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a working solution of NAD+ in Assay Buffer (e.g., 1 mM).
-
Dilute the SIRT4 enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Prepare serial dilutions of test compounds and control inhibitor (Nicotinamide).
-
-
Assay Setup:
-
In a microplate, set up the following reactions in triplicate:
-
Blank (No Enzyme): Assay Buffer, SIRT4 FRET peptide substrate, NAD+.
-
Positive Control (Vehicle): Assay Buffer, SIRT4 enzyme, SIRT4 FRET peptide substrate, NAD+, and vehicle (e.g., DMSO).
-
Negative Control (Inhibitor): Assay Buffer, SIRT4 enzyme, SIRT4 FRET peptide substrate, NAD+, and a known SIRT4 inhibitor (e.g., Nicotinamide).
-
Test Compound: Assay Buffer, SIRT4 enzyme, SIRT4 FRET peptide substrate, NAD+, and the test compound.
-
-
-
Reaction Incubation:
-
Add the assay components to the wells in the following order: Assay Buffer, test compound/inhibitor/vehicle, NAD+, and SIRT4 FRET peptide substrate.
-
Initiate the reaction by adding the SIRT4 enzyme to all wells except the "Blank".
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Development Step:
-
After the initial incubation, add trypsin solution to all wells to a final concentration sufficient to cleave the deacetylated peptide (e.g., 6.25 U).
-
Incubate the plate at 37°C for an additional 30-60 minutes to allow for peptide cleavage.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at ~340 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percent inhibition of the test compound relative to the "Positive Control (Vehicle)" and "Negative Control (Inhibitor)".
-
Data Presentation
Table 1: Common Interfering Compounds in Sirtuin Fluorescent Assays
| Compound Class | Example(s) | Mechanism of Interference | Recommendations |
| Flavonoids | Quercetin, Myricetin | Intrinsic fluorescence, potential for both activation and inhibition of different sirtuins. | Perform compound-only controls. Use spectral analysis to check for overlapping fluorescence. |
| Tannins | Tannic Acid | Protein precipitation, non-specific inhibition. | Use detergents like Triton X-100 in the assay buffer to minimize non-specific effects. |
| Promiscuous Inhibitors | Suramin | Broad-spectrum enzyme inhibition. | Useful as a general control, but not for identifying specific SIRT4 inhibitors. |
| Reactive Compounds | Compounds with reactive functional groups | Covalent modification of the enzyme or substrate. | Perform pre-incubation studies to check for time-dependent inhibition. |
| Aggregating Compounds | Various small molecules | Formation of aggregates that can sequester the enzyme or substrate. | Include non-ionic detergents in the assay buffer. Confirm hits with orthogonal assays. |
| Fluorescent Dyes | Rhodamine, Fluorescein | Direct interference with the fluorescence readout. | Avoid using compounds with similar spectral properties to the assay's fluorophore. |
Table 2: Specifications of the SIRT4 FRET-Based De-HMG Assay
| Parameter | Specification | Reference |
| Peptide Substrate | (DABCYL)GVLK(HMG)EYGVE(EDANS)G | [3] |
| FRET Pair | DABCYL (quencher) / EDANS (fluorophore) | [3] |
| Excitation Wavelength | ~340 nm | [3] |
| Emission Wavelength | ~490 nm | [3] |
| Enzyme | Recombinant Human SIRT4 | |
| Cofactor | NAD+ | |
| Development Enzyme | Trypsin | [3] |
Visualizations
Caption: SIRT4's role in mitochondrial metabolism.
Caption: Workflow for a SIRT4 FRET-based assay.
Caption: Troubleshooting decision tree for SIRT4 assays.
References
- 1. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 2. The Roles of Mitochondrial SIRT4 in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sirtuin modulator 4 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirtuin modulator 4 (SRT1720). The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (SRT1720) precipitation in aqueous solutions like cell culture media?
A1: The primary cause of SRT1720 precipitation is its low aqueous solubility. While SRT1720 is readily soluble in organic solvents like DMSO, it can precipitate when introduced into an aqueous environment, such as cell culture media, where the DMSO concentration is significantly diluted.[1] This is a common issue for hydrophobic compounds.[1]
Q2: How can I prepare a stock solution of SRT1720?
A2: It is recommended to prepare a concentrated stock solution of SRT1720 in a high-quality, anhydrous organic solvent like DMSO.[2][3] Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[4] Stock solutions should be stored at -20°C or -80°C to maintain stability.[2] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[2]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. The maximum tolerable DMSO concentration can vary between cell lines. It is advisable to determine the highest non-toxic concentration of DMSO for your specific cell line by running a vehicle control experiment.
Q4: Can I dissolve SRT1720 directly in an aqueous buffer or cell culture medium?
A4: Direct dissolution of SRT1720 in aqueous solutions is generally not recommended due to its low water solubility.[3] The hydrochloride salt of SRT1720 (SRT1720 HCl) has slightly better aqueous solubility, which can be enhanced with ultrasonication and warming.[4] However, for most applications, preparing a concentrated stock in DMSO is the most reliable method.
Troubleshooting Guide: SRT1720 Precipitation
Problem: I observed a precipitate in my cell culture medium after adding SRT1720 from a DMSO stock solution.
This is a common issue that can affect experimental outcomes. The following troubleshooting steps can help identify and resolve the problem.
Step 1: Verify Stock Solution Integrity
-
Question: Is your SRT1720 stock solution clear and fully dissolved?
-
Action: Visually inspect your DMSO stock solution for any signs of precipitation. If it is not clear, gently warm the vial to 37°C and sonicate for a few minutes.[4] Ensure you are using fresh, anhydrous DMSO, as moisture absorption can reduce the solubility of compounds.[3]
Step 2: Review Dilution Protocol
-
Question: How are you diluting the SRT1720 stock into your aqueous solution?
-
Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium. Instead, perform serial dilutions. A good practice is to first dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, mix thoroughly, and then add this intermediate dilution to the final volume of your culture medium. This gradual dilution can help prevent the compound from crashing out of solution.
Step 3: Check Final Concentration
-
Question: What is the final concentration of SRT1720 in your experiment?
-
Action: The precipitation may be concentration-dependent. If you are using a high concentration of SRT1720, consider reducing it to the lowest effective concentration based on literature or your own dose-response experiments.
Step 4: Consider Co-solvents for In Vivo Applications
-
Question: Are you preparing a formulation for in vivo administration?
-
Action: For in vivo studies, co-solvents are often necessary to maintain the solubility of hydrophobic compounds. Formulations including PEG300, Tween-80, and saline, in addition to DMSO, have been successfully used.[2][3]
Step 5: Rule Out Other Causes of Precipitation in Culture Media
-
Question: Could the precipitate be from another component in the cell culture medium?
-
Action: Precipitation in cell culture media can also be caused by factors such as temperature shifts, pH instability, or high concentrations of salts and proteins.[5][6][7] Ensure your media is properly stored and handled.[5] If you are preparing custom media, be mindful of the order in which components are added, as some salts like calcium chloride can precipitate with other components.[6]
Quantitative Data Summary
Table 1: Solubility of this compound (SRT1720)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 2.35 | 5 | Data from Tocris Bioscience. |
| DMSO | ≥ 2.08 | ≥ 4.43 | In a formulation with PEG300, Tween-80, and Saline.[2] |
| DMSO | 38 - 45 | 75.09 - 88.92 | Selleck Chemicals, notes that moisture-absorbing DMSO reduces solubility.[3] |
| Water | Insoluble | Insoluble | General observation.[3] |
| Ethanol | Insoluble | Insoluble | General observation.[3] |
Table 2: Example Concentrations for In Vitro and In Vivo Studies
| Application | Concentration Range | Notes |
| In Vitro (SIRT1 Activation) | EC50 = 0.16 µM | Effective concentration for 50% activation of SIRT1. |
| In Vitro (Cell-based assays) | 0.1 µM - 1 µM | Used to reduce LPS-induced IL-6 release in monocytes.[8] |
| In Vivo (Mice) | 50 - 200 mg/kg | Oral administration in various mouse models.[2][9] |
Experimental Protocols
Protocol 1: Preparation of SRT1720 Stock Solution
-
Materials: this compound (SRT1720) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the SRT1720 vial to equilibrate to room temperature before opening. b. Weigh the desired amount of SRT1720 powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution. e. Visually confirm that the solution is clear and free of any particulate matter. f. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Treating Cells in Culture with SRT1720
-
Materials: SRT1720 stock solution (in DMSO), pre-warmed complete cell culture medium, cultured cells.
-
Procedure: a. Thaw an aliquot of the SRT1720 stock solution at room temperature. b. Determine the final concentration of SRT1720 and the final volume of culture medium needed for your experiment. c. Calculate the volume of SRT1720 stock solution required. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). d. In a sterile tube, prepare an intermediate dilution by adding the calculated volume of SRT1720 stock to a small volume of pre-warmed (37°C) complete culture medium. Mix gently by pipetting. e. Add the intermediate dilution to your cell culture plates containing the final volume of medium and cells. Gently swirl the plates to ensure even distribution. f. Include a vehicle control in your experiment by adding the same final concentration of DMSO (without SRT1720) to a separate set of cells. g. Incubate the cells for the desired treatment period.
Visualizations
Caption: A flowchart outlining the steps to troubleshoot this compound (SRT1720) precipitation in experiments.
Caption: A simplified workflow for treating cultured cells with this compound (SRT1720).
Caption: A diagram illustrating the activation of SIRT1 by SRT1720 and its key downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
Technical Support Center: Sirtuin 4 (SIRT4) Modulator
Welcome to the technical support center for the Sirtuin 4 (SIRT4) Modulator. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known enzymatic activities of SIRT4 that this modulator may affect?
A1: SIRT4 is a mitochondrial sirtuin with multiple enzymatic activities.[1][2][3] Depending on the cellular context and substrate, SIRT4 can function as an NAD+-dependent ADP-ribosyltransferase, deacetylase, lipoamidase, and long-chain deacylase.[1] These activities are crucial for regulating metabolic processes such as insulin secretion, fatty acid oxidation, and amino acid metabolism.[1][3][4]
Q2: How can I confirm the identity and purity of a new batch of the SIRT4 modulator?
A2: It is crucial to independently verify the quality of each new batch of a small molecule modulator.[5] Standard analytical techniques for quality control include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation by molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[6] A Certificate of Analysis (CoA) should be provided by the supplier, but independent verification is highly recommended.[5]
Q3: What are the common causes of batch-to-batch variability with small molecule modulators?
A3: Batch-to-batch variation is a significant challenge in research using chemical compounds.[5][7] Common causes include differences in purity, the presence of residual solvents or synthetic byproducts, variations in polymorphic form, and degradation of the compound due to improper storage.[8] These variations can significantly impact experimental outcomes.[5]
Q4: My results with a new batch of the SIRT4 modulator are different from the previous one. What should I do first?
A4: First, pause your main experiments. The initial step is to perform a set of validation experiments to compare the new batch with a trusted previous batch. This should include both analytical and biological validation. For analytical validation, confirm the identity, purity, and concentration of the new batch. For biological validation, perform a dose-response curve in a simple, robust assay to compare the IC50/EC50 values of the two batches.
Troubleshooting Guides
Issue 1: Inconsistent Results or Loss of Activity
Symptoms:
-
Reduced or no observable effect of the modulator in a previously established assay.
-
Increased variability between technical or biological replicates.
-
A significant shift in the dose-response curve (IC50/EC50).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the modulator was stored at the recommended temperature and protected from light and moisture. 2. Aliquot Stocks: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Re-evaluate Purity: Use HPLC to check for the presence of degradation products in the current stock solution. |
| Batch-to-Batch Variability | 1. Request CoA: Obtain the Certificate of Analysis for both the old and new batches and compare the purity and other specifications. 2. Analytical Validation: Perform LC-MS or NMR to confirm the identity and purity of the new batch.[6][9] 3. Biological Validation: Conduct a side-by-side dose-response experiment using both batches to determine if there is a potency difference. |
| Solubility Issues | 1. Check Solvent and Concentration: Confirm that the correct solvent is being used and that the stock concentration does not exceed its solubility limit. 2. Visual Inspection: Look for any precipitation in the stock solution or in the media after dilution. 3. Sonication: Briefly sonicate the stock solution before use to ensure it is fully dissolved. |
| Assay-Specific Problems | 1. Reagent Stability: Ensure all other assay reagents (e.g., substrates, enzymes, cells) are fresh and have been stored correctly. 2. Cell Passage Number: If using a cell-based assay, ensure that the cell passage number is within the recommended range, as cellular responses can change over time. |
Issue 2: Unexpected Cellular Toxicity
Symptoms:
-
High levels of cell death observed at concentrations that were previously non-toxic.
-
Changes in cell morphology unrelated to the expected phenotype.
-
Poor cell health even in the vehicle control.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impurity in the New Batch | 1. Purity Analysis: A toxic impurity from the synthesis or degradation may be present. Analyze the batch using HPLC and Mass Spectrometry to identify any unknown peaks.[6][9] 2. Contact Supplier: Report the issue to the supplier and request a replacement or further analysis. |
| Solvent Toxicity | 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). 2. Vehicle Control: Run a vehicle-only control to confirm that the solvent itself is not causing the observed toxicity. |
| Compound-Cell Line Interaction | 1. Dose-Response Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of concentrations to determine the new toxic threshold for your specific cell line and batch. |
Experimental Protocols
Protocol 1: Quality Control of a New SIRT4 Modulator Batch
This protocol outlines the steps to validate a new batch of the SIRT4 modulator.
1. Analytical Validation:
- Purity Assessment (HPLC):
- Prepare a 1 mg/mL solution of the modulator in a suitable solvent (e.g., acetonitrile).
- Inject 10 µL onto a C18 reverse-phase column.
- Run a gradient of water and acetonitrile (both with 0.1% formic acid) from 5% to 95% acetonitrile over 20 minutes.
- Monitor the absorbance at a relevant UV wavelength (e.g., 254 nm).
- Calculate the purity by integrating the area of the main peak relative to the total peak area. The purity should be >98%.
- Identity Confirmation (LC-MS):
- Use the same HPLC method as above, but with the outlet directed to a mass spectrometer.
- Acquire the mass spectrum of the main peak.
- Confirm that the observed mass-to-charge ratio (m/z) matches the expected molecular weight of the modulator.
2. Biological Validation (SIRT4 Activity Assay):
- This is a fluorometric assay to measure the deacetylase activity of SIRT4.[10][11]
- Reagents:
- Recombinant human SIRT4 enzyme.
- Fluorogenic acetylated peptide substrate.
- NAD+.
- Developer solution.
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
- Procedure:
- Prepare a serial dilution of both the new and the reference batch of the SIRT4 modulator in assay buffer.
- In a 96-well plate, add 5 µL of each modulator dilution.
- Add 20 µL of SIRT4 enzyme (at a final concentration of ~1-2 µg per reaction) to each well.
- Add 15 µL of a solution containing the fluorogenic substrate and NAD+.
- Incubate at 37°C for 1 hour.
- Add 10 µL of developer solution and incubate for 15 minutes at 37°C.
- Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[12]
- Plot the fluorescence intensity against the modulator concentration for both batches and calculate the IC50 values. The values should be within a 2-3 fold difference.
Visualizations
SIRT4 Signaling Pathways
SIRT4 is a key regulator of mitochondrial metabolism. It impacts several interconnected pathways, primarily by inhibiting glutamate dehydrogenase (GDH) and pyruvate dehydrogenase (PDH), which in turn affects insulin secretion and cellular energy homeostasis.[1][13]
Caption: Key metabolic pathways regulated by SIRT4 in the mitochondrion.
Experimental Workflow for Batch Validation
A systematic workflow is essential to diagnose issues related to batch-to-batch variability.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 4. Sirtuin 4 - Wikipedia [en.wikipedia.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Small Molecules Analysis & QC [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. Quality control of small molecules - Kymos [kymos.com]
- 10. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Frontiers | SIRT4 and Its Roles in Energy and Redox Metabolism in Health, Disease and During Exercise [frontiersin.org]
Validation & Comparative
Validating Sirtuin Modulator 4: A Comparative Guide for Researchers in a SIRT1 Knockout Context
For Immediate Release
This guide provides a comprehensive framework for validating the efficacy and specificity of Sirtuin modulator 4, a known SIRT1 inhibitor, utilizing SIRT1 knockout (KO) cell lines. In the absence of direct published data on this compound in this specific context, this document outlines a robust experimental workflow and compares its expected outcomes with those of the well-characterized SIRT1 inhibitor, EX-527. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and SIRT1 Inhibition
This compound, also identified as compound 12, is a small molecule known to inhibit the activity of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including stress resistance, metabolism, and DNA repair, primarily by deacetylating a wide range of protein substrates. One of the most well-documented substrates of SIRT1 is the tumor suppressor protein p53.[3][4] Inhibition of SIRT1 leads to an increase in the acetylation of p53, particularly at lysine 382, which can modulate p53-dependent cellular outcomes.[4][5][6]
The use of SIRT1 knockout cell lines provides a definitive model to ascertain the on-target effects of putative SIRT1 inhibitors.[7][8] Any observed effect of a compound in wild-type cells that is absent in SIRT1 KO cells can be confidently attributed to its interaction with SIRT1.
Comparative Analysis of SIRT1 Inhibitors
This section compares the known properties of this compound with the extensively studied SIRT1 inhibitor, EX-527 (also known as Selisistat).
| Feature | This compound | EX-527 (Selisistat) |
| Mechanism of Action | SIRT1 Inhibitor | Potent and selective SIRT1 inhibitor |
| Reported IC50/EC50 | EC50: 51-100 μM for SIRT1 inhibition[1] | IC50: ~38-98 nM for SIRT1[8][9][10] |
| Known Substrates Affected | Presumed to affect known SIRT1 substrates like p53 | Increases acetylation of p53 at Lys382[5][6][11] |
| Validation in SIRT1 KO | Data not publicly available | Effects on p53 acetylation are abrogated in SIRT1 KO models |
Proposed Experimental Validation Workflow
To validate the SIRT1-specific activity of this compound, a clear experimental workflow is proposed. This workflow is designed to be straightforward and utilize established molecular biology techniques.
Detailed Experimental Protocols
A detailed protocol for the key experiment, Western Blotting for p53 acetylation, is provided below.
Western Blot for Acetyl-p53 and Total p53
-
Cell Culture and Treatment:
-
Culture wild-type and SIRT1 knockout cell lines (e.g., HEK293, HCT116) in appropriate media.
-
Seed cells to achieve 70-80% confluency on the day of treatment.
-
Treat cells with this compound (at a concentration range informed by its EC50, e.g., 50-200 µM), EX-527 (e.g., 1-10 µM) as a positive control, and DMSO as a vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and Nicotinamide) to preserve acetylation states.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-total p53
-
Rabbit anti-SIRT1 (to confirm knockout)
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetyl-p53 signal to total p53 and the loading control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups.
-
Expected Outcomes and Interpretation
The expected results from the proposed workflow will provide strong evidence for the SIRT1-specific activity of this compound.
Table of Expected Results:
| Cell Line | Treatment | Expected Change in Acetyl-p53 (Lys382) | Rationale |
| Wild-Type | DMSO | Baseline | Vehicle control shows basal acetylation. |
| Wild-Type | This compound | Significant Increase | Inhibition of SIRT1 deacetylase activity. |
| Wild-Type | EX-527 | Significant Increase | Positive control for SIRT1 inhibition. |
| SIRT1 KO | DMSO | Elevated Baseline | Basal acetylation is higher due to the absence of SIRT1. |
| SIRT1 KO | This compound | No Significant Change | The primary target of the modulator is absent. |
| SIRT1 KO | EX-527 | No Significant Change | Confirms the SIRT1-specificity of the inhibitor. |
Signaling Pathway Visualization
The interaction between SIRT1, p53, and the inhibitors can be visualized as a signaling pathway.
Conclusion
This guide outlines a clear and experimentally sound approach to validate the on-target activity of this compound using SIRT1 knockout cell lines. By comparing its effects to the well-established inhibitor EX-527, researchers can generate robust data to support the specific mechanism of action of this compound. The provided protocols and visualizations serve as a practical resource for scientists in the field of sirtuin biology and drug discovery.
References
- 1. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 KO Human Cell Lines Generated by CRISPR/Cas9-mediated DNA Editing | Technology Transfer [techtransfer.nih.gov]
- 8. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
A Comparative Analysis of Sirtuin Modulator 4 and Resveratrol on Aging-Related Pathways
For Immediate Release
[City, State] – [Date] – In the intricate landscape of aging research, the modulation of sirtuins, a class of NAD+-dependent deacetylases, has emerged as a promising avenue for therapeutic intervention. This guide provides a detailed, objective comparison of two distinct modulators of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses: the synthetic inhibitor Sirtuin Modulator 4 and the natural activator resveratrol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their opposing mechanisms, supporting experimental data, and detailed methodologies.
Executive Summary
This compound, identified as "compound 12" in patent literature, acts as an inhibitor of SIRT1, with an EC50 in the micromolar range. Conversely, resveratrol, a well-studied polyphenol found in grapes and other plants, is a known activator of SIRT1. Their divergent effects on SIRT1 activity translate to fundamentally different impacts on downstream signaling pathways implicated in the aging process. This guide will dissect these differences, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action.
Quantitative Comparison of SIRT1 Modulation
The efficacy of this compound and resveratrol in modulating SIRT1 activity has been quantified in various in vitro assays. The following table summarizes the key potency data for each compound. It is important to note that the activating effect of resveratrol can be highly dependent on the specific substrate used in the assay.
| Compound | Type of Modulation | Target | Assay Type | Potency (EC50/AC50) | Source |
| This compound (compound 12) | Inhibition | SIRT1 | Fluor de Lys™ | 51-100 µM | [1] |
| Resveratrol | Activation | SIRT1 | Fluor de Lys™ (with specific substrate) | 22 ± 16 µM | [2] |
| Resveratrol | Activation | SIRT1 | Fluor de Lys™ (general) | ~50-100 µM | [2] |
Opposing Mechanisms of Action on the SIRT1 Signaling Pathway
SIRT1 plays a central role in cellular homeostasis by deacetylating a multitude of protein targets, thereby influencing gene expression, metabolism, and stress resistance. This compound, by inhibiting SIRT1, is expected to increase the acetylation of these targets, while resveratrol, by activating SIRT1, would decrease their acetylation.
SIRT1 Signaling Pathway Overview
The following diagram illustrates the central role of SIRT1 in deacetylating key downstream targets involved in aging and cellular stress responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SIRT1 modulators.
In Vitro SIRT1 Inhibition/Activation Assay (Fluor de Lys™)
This protocol is a widely used method for measuring the activity of SIRT1 and for screening potential modulators.
Objective: To quantify the inhibitory effect of this compound or the activating effect of resveratrol on SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys™-SIRT1 substrate (a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer II
-
This compound and resveratrol (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare the reaction mixture containing assay buffer, NAD+, and the SIRT1 enzyme.
-
Compound Addition: Add varying concentrations of this compound or resveratrol to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation of Reaction: Add the Fluor de Lys™-SIRT1 substrate to all wells to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add Developer II to each well. This solution contains a protease that will cleave the deacetylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition or activation relative to the vehicle control. For inhibitors, determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration. For activators, determine the AC50 value similarly.
Experimental Workflow Diagram
The following diagram outlines the workflow for screening SIRT1 modulators using the Fluor de Lys™ assay.
References
Sirtuin Modulator 4 vs. EX-527: A Comparative Guide to Neuroprotection
A Critical Evaluation of Two Sirtuin 1 (SIRT1) Inhibitors in the Context of Neurodegenerative Disease Research
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target in a range of age-related diseases, including neurodegenerative disorders. Modulation of SIRT1 activity, either through activation or inhibition, has shown promise in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and ischemic stroke. This guide provides a comparative overview of two compounds reported to inhibit SIRT1: Sirtuin modulator 4 and the well-characterized compound EX-527 (also known as Selisistat).
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven summary of the available information on these two molecules to inform future neuroprotection studies. It is important to note at the outset that there is a significant disparity in the volume of published research for these two compounds. EX-527 has been extensively studied and characterized, with a substantial body of literature supporting its mechanism and effects. In contrast, publically available information on this compound is currently limited to supplier-provided data, with no peer-reviewed studies on its neuroprotective efficacy or mechanism of action yet available.
Compound Overview and Mechanism of Action
Both this compound and EX-527 are reported to be inhibitors of SIRT1. However, their potency and selectivity differ significantly based on the available data.
This compound is described as a sirtuin modulator with inhibitory effects on SIRT1.[1] The available data indicates a half-maximal effective concentration (EC50) in the range of 51-100 μM.[1] Further details regarding its selectivity for SIRT1 over other sirtuin isoforms and its precise mechanism of inhibition have not been published.
EX-527 (Selisistat) is a potent and selective inhibitor of SIRT1.[2] It exhibits a half-maximal inhibitory concentration (IC50) of approximately 38-98 nM, demonstrating significantly higher potency than this compound. EX-527 is reported to be over 200-fold selective for SIRT1 compared to SIRT2 and SIRT3.[2] Mechanistically, EX-527 acts as an uncompetitive inhibitor with respect to the acetylated substrate and a non-competitive inhibitor with respect to NAD+.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and EX-527. The significant gap in available data for this compound is evident.
| Parameter | This compound | EX-527 (Selisistat) | Reference |
| Target | SIRT1 | SIRT1 | [1] |
| Activity | Inhibitor | Inhibitor | [1][2] |
| Potency (IC50/EC50) | 51-100 μM (EC50) | ~38-98 nM (IC50) | [1] |
| Selectivity | Not Reported | >200-fold vs SIRT2/SIRT3 | [2] |
| Neuroprotection Data | Not Reported | Reported in various models |
Neuroprotection Studies with EX-527
Due to the lack of published neuroprotection studies for this compound, this section will focus on the experimental data available for EX-527.
Preclinical Models
EX-527 has demonstrated neuroprotective effects in a variety of preclinical models of neurodegenerative diseases.
-
Cerebral Ischemia: In a rat model of middle cerebral artery occlusion (MCAO), administration of EX-527 was shown to reduce infarct volume and improve survival rate.
-
Huntington's Disease: In cellular and animal models of Huntington's disease, EX-527 has been shown to alleviate pathology.
Signaling Pathways
The neuroprotective effects of EX-527 are linked to its modulation of specific signaling pathways. One of the key pathways identified is the necroptosis pathway.
Caption: EX-527 inhibits SIRT1, which can influence the necroptosis pathway following ischemic injury.
Studies have shown that EX-527 can attenuate the upregulation of key necroptosis regulators like RIPK3 and MLKL, thereby reducing neuronal death in the context of cerebral ischemia-reperfusion injury.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for assessing the neuroprotective effects of a compound in a cerebral ischemia model, based on common practices in the field.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
MCAO Surgery:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: EX-527 or the vehicle control is administered (e.g., intraperitoneally or intravenously) at a predetermined time point before, during, or after the ischemic insult.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.
-
Neurological Deficit Scoring: Neurological deficits are assessed at various time points post-reperfusion using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-reperfusion), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is then quantified using image analysis software.
-
Molecular Analysis: Brain tissue from the ischemic penumbra and core can be collected for molecular analyses, such as Western blotting or qPCR, to assess the expression of proteins and genes in relevant signaling pathways (e.g., SIRT1, RIPK3, MLKL, cleaved caspase-3).
Caption: A generalized workflow for comparing the neuroprotective effects of two compounds in a preclinical model.
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding this compound and EX-527 in the context of neuroprotection. EX-527 is a well-documented, potent, and selective SIRT1 inhibitor with demonstrated neuroprotective effects in multiple preclinical models. Its mechanism of action, particularly its role in modulating necroptosis, is an active area of investigation.
Conversely, this compound remains a largely uncharacterized compound in the public domain. While it is reported to inhibit SIRT1, its significantly lower potency and the absence of selectivity data and neuroprotection studies make it difficult to draw any meaningful comparisons with EX-527 at this time.
For researchers in the field of neurodegeneration, EX-527 represents a valuable tool for probing the role of SIRT1 inhibition. Future research should focus on:
-
Head-to-head comparison studies: Once more data on this compound becomes available, direct comparative studies with EX-527 in standardized preclinical models are warranted.
-
Elucidation of this compound's profile: Comprehensive characterization of this compound's potency, selectivity, and mechanism of action is essential.
-
Exploration of downstream pathways: Further investigation into the signaling pathways modulated by both compounds will provide a deeper understanding of their neuroprotective mechanisms.
As new data emerges, this guide will be updated to provide the most current and comprehensive comparison for the scientific community.
References
Comparative Efficacy of Sirtuin Modulator 4 Against Other SIRT1 Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of Sirtuin modulator 4, a known SIRT1 inhibitor, with other established inhibitors of Sirtuin 1 (SIRT1). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to SIRT1 and its Inhibition
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation. Its involvement in various diseases has made it a significant target for therapeutic intervention. The modulation of SIRT1 activity through small-molecule inhibitors is a promising strategy for the treatment of diseases such as cancer, neurodegenerative disorders, and metabolic diseases. This guide focuses on this compound and compares its inhibitory profile with other well-characterized SIRT1 inhibitors.
Quantitative Comparison of SIRT1 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected SIRT1 inhibitors. It is important to note that the inhibitory values (EC50/IC50) are sourced from various studies and commercial suppliers, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | EC50/IC50 (SIRT1) | Selectivity | Reference(s) |
| This compound | SIRT1 | 51-100 μM (EC50) | Not reported | [1] |
| EX-527 (Selisistat) | SIRT1 | 38 nM (IC50) | >200-fold selective for SIRT1 over SIRT2 and SIRT3 | [2] |
| Cambinol | SIRT1, SIRT2 | 56 μM (IC50) | Non-selective between SIRT1 and SIRT2 | [3] |
| Sirtinol | SIRT1, SIRT2 | 131 μM (IC50) | Also inhibits SIRT2 (IC50 = 38 μM) | [4] |
| Suramin | SIRT1, SIRT2 | 297 nM (IC50) | Also inhibits SIRT2 (IC50 = 1150 nM) | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates higher potency.
Key Signaling Pathways Involving SIRT1
SIRT1 modulates several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of SIRT1 inhibitors.
SIRT1-p53 Signaling Pathway
SIRT1 deacetylates the tumor suppressor protein p53, leading to the inhibition of its transcriptional activity. This can prevent apoptosis and cell cycle arrest. Inhibition of SIRT1 can, therefore, restore p53's tumor-suppressive functions.
References
Comparative Analysis of Sirtuin Modulator Cross-Reactivity: A Focus on the Selective SIRT1 Inhibitor EX-527
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulation, sirtuins have emerged as critical targets for therapeutic intervention in a host of diseases, including metabolic disorders, neurodegeneration, and cancer. The development of specific modulators for the seven mammalian sirtuin isoforms (SIRT1-7) is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of a prominent sirtuin modulator, focusing on the well-characterized and highly selective SIRT1 inhibitor, EX-527 (also known as Selisistat). Due to the limited public data on the specific cross-reactivity of "Sirtuin modulator 4," we will utilize EX-527 as a case study to illustrate the principles of isoform selectivity.
Isoform Selectivity Profile of EX-527
EX-527 has been extensively studied and demonstrates a high degree of selectivity for SIRT1 over other sirtuin isoforms. The following table summarizes the inhibitory activity of EX-527 against SIRT1, SIRT2, and SIRT3, as determined by in vitro enzymatic assays.
| Sirtuin Isoform | IC50 (nM) | Fold Selectivity vs. SIRT1 |
| SIRT1 | 38 | 1 |
| SIRT2 | 19,600 | >500 |
| SIRT3 | 48,700 | >1200 |
| SIRT4 | >100,000 | >2600 |
| SIRT5 | >100,000 | >2600 |
| SIRT6 | >100,000 | >2600 |
| SIRT7 | >100,000 | >2600 |
Data compiled from multiple sources. IC50 values can vary depending on assay conditions.
As the data indicates, EX-527 is a potent inhibitor of SIRT1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] In contrast, its inhibitory activity against SIRT2 and SIRT3 is significantly weaker, with IC50 values in the micromolar range, demonstrating over 500-fold and 1200-fold selectivity for SIRT1, respectively.[1] Importantly, EX-527 shows no significant inhibition of SIRT4, SIRT5, SIRT6, and SIRT7 at concentrations up to 100 µM.[1] This high degree of selectivity makes EX-527 a valuable tool for studying the specific biological functions of SIRT1.
Experimental Protocols
The determination of a sirtuin modulator's cross-reactivity profile is crucial for its validation. A common method for assessing inhibitory activity and calculating IC50 values is the in vitro fluorescence-based deacetylation assay.
Protocol: In Vitro Sirtuin Activity Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various sirtuin isoforms.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., EX-527) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the recombinant sirtuin enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the fluorogenic acetylated peptide substrate and NAD+ to each well to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developer solution to each well and incubate for a further period (e.g., 15-30 minutes) at 37°C to allow for the release of the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or substrate).
-
Plot the percentage of sirtuin activity against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the context of sirtuin modulator activity, we provide diagrams for a typical experimental workflow and a key signaling pathway regulated by SIRT1.
Caption: Experimental workflow for determining sirtuin inhibitor IC50 values.
A critical downstream target of SIRT1 is the tumor suppressor protein p53. SIRT1-mediated deacetylation of p53 plays a crucial role in regulating cellular processes such as apoptosis and cell cycle arrest.
Caption: SIRT1-mediated deacetylation of p53 signaling pathway.
References
A Comparative Guide to Sirtuin 4 Modulation in Genetic Models of Aging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sirtuin 4 (SIRT4) modulation in the context of aging, benchmarked against other well-studied sirtuin modulators. While the direct pharmacological modulation of SIRT4 for lifespan extension is an emerging field, genetic studies in model organisms have validated its role as a significant regulator of longevity and healthspan. This document summarizes the key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying biological pathways.
I. Comparative Analysis of Sirtuin Modulator Performance
The following tables summarize the effects of genetic modulation of SIRT4 and pharmacological modulation of other key sirtuins on lifespan in various model organisms.
Table 1: Effects of Sirtuin 4 Modulation on Lifespan in Drosophila melanogaster
| Genetic Intervention | Model Organism | Tissue of Intervention | Median Lifespan Change | Key Phenotypes Observed |
| SIRT4 Overexpression | Drosophila melanogaster | Ubiquitous or Fat Body | Up to 20% increase[1][2][3][4] | Extended healthy lifespan, increased resistance to starvation[1] |
| SIRT4 Knockout/Inhibition | Drosophila melanogaster | Whole organism | Up to 20% decrease[1][2] | Shortened lifespan, increased sensitivity to starvation, decreased fertility and activity[1] |
Table 2: Comparative Effects of Other Sirtuin Modulators on Lifespan
| Sirtuin Target | Modulator (Type) | Model Organism | Median Lifespan Change |
| SIRT1 | Resveratrol (Activator) | Saccharomyces cerevisiae | Up to 70% increase[5] |
| SIRT1 | Resveratrol (Activator) | Caenorhabditis elegans, Drosophila melanogaster | Lifespan extension (Sir2-dependent)[6] |
| SIRT1 | SRT1720 (Activator) | Mus musculus (on high-fat diet) | Extended mean and maximum lifespan[7] |
| SIRT2 | Genetic Inhibition | C. elegans (in a model of neurodegeneration) | Neuroprotective effects[8] |
| SIRT3 | Genetic Overexpression | Associated with human longevity[3] | - |
| SIRT6 | Genetic Overexpression | Mus musculus (males) | Lifespan extension[9] |
II. Detailed Experimental Protocols
A. Drosophila melanogaster Lifespan Assay
This protocol is adapted from standard methods used in the field to assess the impact of genetic or pharmacological interventions on fruit fly longevity.
1. Fly Stocks and Maintenance:
-
Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.
-
For genetic overexpression studies, the UAS-GAL4 system is commonly used to drive the expression of the target gene (e.g., UAS-SIRT4) either ubiquitously (e.g., with an Actin-GAL4 or Tubby-GAL4 driver) or in a tissue-specific manner (e.g., fat body-specific ppl-GAL4). Control flies should carry the driver and an empty UAS vector.
2. Lifespan Analysis:
-
Newly eclosed flies are collected and allowed to mate for 48 hours.
-
After mating, male and female flies are separated and housed in vials containing fresh food at a density of 20-25 flies per vial.
-
Flies are transferred to fresh food vials every 2-3 days, and the number of dead flies is recorded at each transfer.
-
The experiment is continued until all flies have died.
-
Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
B. Caenorhabditis elegans Lifespan Assay
This protocol outlines a standard method for assessing lifespan in the nematode worm C. elegans.
1. Worm Strains and Maintenance:
-
Worms are cultured on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.
-
For studies involving genetic knockout, strains with specific gene deletions (e.g., sir-2.3(ok444), the C. elegans homolog of SIRT4) are used. Wild-type N2 worms serve as the control.
2. Synchronization and Lifespan Assay:
-
Age-synchronized populations are obtained by allowing adult hermaphrodites to lay eggs for a few hours, after which the adults are removed.
-
The eggs are allowed to hatch and develop to the L4 larval stage.
-
L4 larvae are then transferred to fresh NGM plates containing 5-fluoro-2'-deoxyuridine (FUDR) to prevent the growth of progeny.
-
The number of living and dead worms is scored daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Survival data is plotted and analyzed as described for the Drosophila lifespan assay.
III. Signaling Pathways and Experimental Workflows
A. Sirtuin Signaling in Aging
The following diagram illustrates the general signaling network of sirtuins in the context of aging, highlighting the central role of NAD+ and the downstream effects on cellular processes that contribute to longevity.
Sirtuin signaling network in aging.
B. Experimental Workflow for Validating a Sirtuin Modulator in C. elegans
The following diagram outlines the typical experimental workflow for testing the effect of a putative sirtuin modulator on the lifespan of C. elegans.
Workflow for C. elegans lifespan assay.
IV. Conclusion
The genetic validation of SIRT4 in Drosophila melanogaster provides a strong rationale for the development of small molecule modulators that target this mitochondrial sirtuin. The consistent and significant impact of SIRT4 expression levels on lifespan highlights its potential as a therapeutic target for age-related decline. While specific pharmacological activators of SIRT4 with in vivo efficacy for lifespan extension are yet to be extensively documented, the broader success of other sirtuin activators, such as resveratrol for SIRT1, in various models of aging underscores the promise of this approach. Future research should focus on the discovery and in vivo validation of selective SIRT4 modulators and their comparative efficacy against other established anti-aging interventions. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such investigations.
References
- 1. Boosting Sirt4 gene activity extends healthy lifespan in fruit flies | Brown University [brown.edu]
- 2. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 3. Sirtuins, a promising target in slowing down the ageing process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Sirt4 Modestly Increases Fly Lifespan – Fight Aging! [fightaging.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. SRT1720 improves survival and healthspan of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knock-out of a mitochondrial sirtuin protects neurons from degeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuins: Guardians of Mammalian Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sirtuin Modulator 4 and Other 1,4-Dihydropyridines as Sirtuin Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Sirtuin Modulator 4 and other 1,4-dihydropyridine (DHP) derivatives that have been investigated for their ability to modulate the activity of sirtuins, a class of NAD+-dependent deacetylases. Sirtuins play crucial roles in a variety of cellular processes, including aging, metabolism, and DNA repair, making them attractive therapeutic targets for a range of diseases.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to facilitate informed decisions in research and drug development.
Quantitative Data on Sirtuin Modulation
The modulation of sirtuin activity by 1,4-dihydropyridine derivatives is highly dependent on the chemical substitutions on the DHP scaffold, particularly at the N1 position.[1][2] This structural variation can switch the compound's activity from activation to inhibition. Below is a summary of the reported activities of this compound and other representative 1,4-dihydropyridines.
Table 1: Comparative Activity of this compound and Other 1,4-Dihydropyridine Sirtuin Inhibitors
| Compound | Target Sirtuin(s) | Activity | Potency (IC50/EC50) | Reference |
| This compound | SIRT1 | Inhibition | 51-100 μM (EC50) | MedChemExpress |
| Compound 2b | SIRT1, SIRT2 | Inhibition | 86.6% inhibition of SIRT1 at 50 μM | [1] |
| Compound 3b | SIRT1, SIRT2 | Inhibition | 89.1% inhibition of SIRT1 at 50 μM | [1] |
| Compound 1a | SIRT1, SIRT2 | Inhibition | 53.7% inhibition of SIRT2 at 50 μM | [1] |
| Compound 1b | SIRT1, SIRT2 | Inhibition | 63.6% inhibition of SIRT1 at 50 μM | [1] |
| Compound 1d | SIRT1, SIRT2 | Inhibition | 76.6% inhibition of SIRT1 at 50 μM | [1] |
Table 2: Comparative Activity of 1,4-Dihydropyridine Sirtuin Activators
| Compound | Target Sirtuin(s) | Activity | Potency (EC150) | Reference |
| Compound 1c | SIRT1, SIRT2, SIRT3 | Activation | SIRT1: ~1 μM, SIRT2: 25 μM, SIRT3: ~50 μM | [1] |
| Compound 2c | SIRT1, SIRT2, SIRT3 | Activation | SIRT1: ~1 μM, SIRT2: 15 μM, SIRT3: ~50 μM | [1] |
| Compound 3c | SIRT1, SIRT2, SIRT3 | Activation | SIRT1: >1 μM, SIRT2: >25 μM, SIRT3: >50 μM | [1] |
| Compound 3d | SIRT3 | Activation | Induces 387% activation at 100 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the sirtuin-modulating activity of 1,4-dihydropyridine compounds.
In Vitro Sirtuin Activity Assays
Two primary types of in vitro assays are frequently employed to determine the effect of compounds on sirtuin activity: the Fluor de Lys (FdL) assay and coupled enzymatic assays.
1. Fluor de Lys (FdL) Sirtuin Activity Assay
This is a fluorescence-based assay that measures the deacetylase activity of sirtuins.
-
Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorophore. Deacetylation of the lysine by a sirtuin enzyme makes the peptide susceptible to cleavage by a developer, which releases the fluorophore and generates a fluorescent signal. The intensity of the fluorescence is directly proportional to the sirtuin activity.
-
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluor de Lys-SIRT1 substrate (e.g., from Enzo Life Sciences)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing the sirtuin enzyme, NAD+, and the test compound at various concentrations in the assay buffer.
-
Initiate the deacetylation reaction by adding the Fluor de Lys substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition or activation relative to a DMSO control. IC50 or EC50/EC150 values are determined by plotting the percentage of modulation against the logarithm of the compound concentration.
-
2. PncA/GDH-Coupled Deacylation Assay
This is a continuous enzymatic assay that avoids the potential for artifacts associated with fluorescently labeled substrates.
-
Principle: This assay measures the production of nicotinamide (NAM), a byproduct of the sirtuin deacetylation reaction. The NAM is then converted to ammonia and ribose-5-phosphate by nicotinamidase (PncA). The ammonia is subsequently used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, a reaction that consumes NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to the sirtuin activity.
-
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Unlabeled acetylated peptide substrate (e.g., acetylated p53 peptide for SIRT1)
-
NAD+
-
Nicotinamidase (PncA)
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NADPH
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing the sirtuin enzyme, acetylated peptide substrate, NAD+, PncA, GDH, α-ketoglutarate, and NADPH in the assay buffer.
-
Add the test compound at various concentrations.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The effect of the test compound is determined by comparing the reaction rate in its presence to that of a DMSO control.
-
Signaling Pathways and Mechanisms of Action
Sirtuin modulators, including 1,4-dihydropyridines, can exert their biological effects by influencing key cellular signaling pathways. The diagrams below illustrate the established downstream effects of SIRT1 modulation.
SIRT1 activators, such as certain 1,4-dihydropyridine derivatives, can enhance the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] This activation of PGC-1α promotes mitochondrial biogenesis, leading to improved metabolic function.[4][5]
Conversely, SIRT1 inhibitors like this compound prevent the deacetylation of key transcription factors such as p53 and the RelA/p65 subunit of NF-κB.[6][7] The resulting hyperacetylation of p53 can lead to the induction of apoptosis and cell cycle arrest.[2][6][8] Similarly, the increased acetylation of NF-κB can enhance its transcriptional activity, leading to a pro-inflammatory response.[7][9]
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of novel 1,4-dihydropyridine sirtuin modulators.
This comprehensive guide provides a comparative overview of this compound and other 1,4-dihydropyridine derivatives, offering valuable insights for researchers in the field of sirtuin-targeted drug discovery. The provided data, protocols, and pathway diagrams are intended to support further investigation and development of novel therapeutics.
References
- 1. 34.237.233.138 [34.237.233.138]
- 2. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 1 activation enhances the PGC-1α/mitochondrial antioxidant system pathway in status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of SIRT-1/PGC-1α-associated mitochondrial dysfunction and autophagy in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the On-Target Effects of a Novel Sirtuin 4 Modulator In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific agent designated "Sirtuin modulator 4" is not extensively documented. This guide, therefore, presents a hypothetical framework for the in vivo validation of a selective Sirtuin 4 (SIRT4) modulator. The on-target effects are predicted based on the known physiological roles of SIRT4. For comparative analysis, this guide includes established in vivo data from well-characterized modulators of other sirtuin isoforms, namely a SIRT1 activator and a SIRT3 inhibitor, which influence similar metabolic pathways.
Introduction to Sirtuin 4 (SIRT4)
Sirtuin 4 is a mitochondrial NAD+-dependent enzyme with diverse catalytic activities, including ADP-ribosylation, deacetylation, and lipoamidase functions. It is a critical regulator of cellular metabolism, primarily known for its inhibitory roles in fatty acid oxidation and insulin secretion. SIRT4 also functions as a tumor suppressor by modulating glutamine metabolism. These diverse functions make SIRT4 an attractive therapeutic target for metabolic diseases and cancer. This guide provides a comprehensive overview of the methodologies required to validate the on-target effects of a putative SIRT4 modulator in vivo and compares its expected performance with other sirtuin modulators.
Comparative Analysis of Sirtuin Modulators
This section compares the anticipated in vivo effects of a hypothetical SIRT4 modulator with the observed effects of a known SIRT1 activator (SRT1720) and a SIRT3 inhibitor (3-TYP).
Table 1: Comparison of In Vivo Metabolic Effects of Sirtuin Modulators
| Parameter | Hypothetical SIRT4 Inhibitor | Hypothetical SIRT4 Activator | SIRT1 Activator (SRT1720) | SIRT3 Inhibitor (3-TYP) |
| Fatty Acid Oxidation | Increased | Decreased | Increased[1][2] | Potentially Decreased |
| Respiratory Exchange Ratio (RER) | Decreased | Increased | Decreased[1] | Potentially Increased |
| Glucose-Stimulated Insulin Secretion (GSIS) | Increased | Decreased | Enhanced | No direct consensus |
| Glucose Tolerance | Improved | Impaired | Improved[1] | Potentially Impaired |
| Insulin Sensitivity | Improved | Impaired | Improved[3] | Potentially Impaired[4] |
| Liver Triglyceride Content | Decreased | Increased | Decreased[5] | Potentially Increased |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation process.
Caption: SIRT4 signaling pathway in key metabolic tissues.
Caption: Experimental workflow for in vivo validation of a SIRT4 modulator.
Detailed Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of a SIRT4 modulator to improve glucose clearance in a mouse model.
Protocol:
-
Animal Preparation: Use male C57BL/6J mice (8-10 weeks old) fed a high-fat diet for 8 weeks to induce insulin resistance. House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast the mice for 6 hours prior to the test, with free access to water.[6][7][8][9][10]
-
Baseline Blood Glucose: At t=0 min, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (20% w/v in sterile saline) via oral gavage.[6]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[6][7][8][10]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
In Vivo Hyperinsulinemic-Euglycemic Clamp
Objective: To determine the effect of a SIRT4 modulator on whole-body insulin sensitivity.
Protocol:
-
Surgical Preparation: 5-7 days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice.[11][12][13][14]
-
Fasting: Fast the mice for 5-6 hours before the clamp procedure.
-
Tracer Infusion: Start a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.
-
Clamp Procedure:
-
Initiate a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (blood glucose at ~120-140 mg/dL).[11]
-
Monitor blood glucose every 10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.[15]
-
-
Data Analysis: The steady-state GIR required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Ex Vivo Fatty Acid Oxidation Assay
Objective: To directly measure the effect of a SIRT4 modulator on the rate of fatty acid oxidation in isolated tissues.
Protocol:
-
Tissue Isolation: Euthanize mice and rapidly excise the liver and skeletal muscle (e.g., soleus).
-
Hepatocyte Isolation (for liver): Isolate primary hepatocytes by collagenase perfusion of the liver.
-
Tissue Homogenization (for muscle): Homogenize skeletal muscle tissue in ice-cold isolation buffer.
-
Incubation: Incubate isolated hepatocytes or tissue homogenates with a substrate mixture containing [1-¹⁴C]palmitate.
-
Measurement of ¹⁴CO₂: After incubation, trap the released ¹⁴CO₂ (a product of fatty acid oxidation) and quantify it using a scintillation counter.
-
Data Analysis: Normalize the rate of ¹⁴CO₂ production to the protein concentration of the sample to determine the specific rate of fatty acid oxidation.
Conclusion
Validating the on-target effects of a novel Sirtuin 4 modulator in vivo requires a multi-faceted approach, combining whole-body metabolic phenotyping with direct biochemical and molecular analyses of target tissues. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively assess the therapeutic potential of SIRT4 modulation for metabolic diseases. The comparative data provided for other sirtuin modulators serves as a valuable benchmark for evaluating the efficacy and mechanism of action of new chemical entities targeting SIRT4.
References
- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. taconic.com [taconic.com]
- 11. mmpc.org [mmpc.org]
- 12. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Sirtuin Modulator 4 Versus Natural Sirtuin Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sirtuin Inhibition
In the landscape of epigenetic modulation, sirtuins, particularly SIRT1, have emerged as critical targets for therapeutic intervention in a host of age-related diseases, including metabolic disorders, neurodegeneration, and cancer. While synthetic modulators offer targeted potency, a growing interest in naturally occurring compounds with sirtuin-inhibiting properties necessitates a thorough comparative analysis. This guide provides a head-to-head comparison of Sirtuin Modulator 4, a known synthetic SIRT1 inhibitor, with three well-characterized natural inhibitors: resveratrol, quercetin, and fisetin. We present quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate an informed assessment for research and development applications.
Quantitative Comparison of SIRT1 Inhibition
The following table summarizes the inhibitory potency of this compound and the selected natural compounds against SIRT1. It is important to note that the inhibitory activity of natural compounds can be influenced by the specific assay conditions and the substrate used.
| Compound | Type | Target | Potency (IC50/EC50) |
| This compound | Synthetic | SIRT1 | 51-100 µM (EC50)[1] |
| Resveratrol | Natural (Stilbenoid) | SIRT1 | Inhibition is substrate-dependent; can also act as an activator.[2] |
| Quercetin | Natural (Flavonoid) | SIRT1, SIRT2, SIRT6 | Potent inhibitor of SIRT2 (IC50 = 14 µM) and SIRT6 (IC50 = 55 µM); modulates SIRT1.[3] |
| Fisetin | Natural (Flavonoid) | SIRT1 | Modulates SIRT1 expression and activity.[4][5] |
Deciphering the Mechanism: Sirtuin 1 Signaling Pathway
SIRT1 is a key regulator of cellular processes through its NAD+-dependent deacetylase activity. It targets a wide array of substrates, including transcription factors and histones, thereby influencing gene expression and cellular stress responses. The signaling pathway below illustrates the central role of SIRT1 and the points of intervention for inhibitors.
Caption: SIRT1-mediated deacetylation and points of inhibition.
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for the accurate assessment of sirtuin inhibition. Below is a detailed methodology for a common in vitro fluorometric SIRT1 inhibition assay.
Fluorometric SIRT1 Inhibition Assay
This assay measures the deacetylase activity of SIRT1 on a fluorogenic acetylated peptide substrate. Inhibition of SIRT1 results in a decreased fluorescent signal.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated SIRT1 peptide substrate (e.g., based on p53 sequence)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, resveratrol, quercetin, fisetin) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~350-360 nm, Emission ~450-465 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT1 enzyme, substrate, and NAD+ in assay buffer. Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or DMSO for control)
-
SIRT1 enzyme solution
-
-
Initiation of Reaction: Add NAD+ solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without SIRT1 enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50/EC50 value using non-linear regression analysis.
-
Workflow for Sirtuin Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing sirtuin inhibitors.
Caption: A generalized workflow for sirtuin inhibitor discovery.
Concluding Remarks
This guide provides a comparative overview of this compound and the natural inhibitors resveratrol, quercetin, and fisetin. While this compound demonstrates clear inhibitory activity against SIRT1 with a defined EC50 range, the effects of the natural compounds are more complex and can be context-dependent. Resveratrol's activity is notably substrate-specific, and both quercetin and fisetin exhibit broader modulatory effects on sirtuins and other cellular pathways.
For researchers and drug development professionals, the choice between a targeted synthetic modulator and a natural compound with a wider biological profile will depend on the specific research question or therapeutic goal. The provided experimental protocols offer a foundation for conducting rigorous, in-house comparative studies to further elucidate the nuanced activities of these and other potential sirtuin modulators. The continued investigation into both synthetic and natural sirtuin inhibitors holds significant promise for the development of novel therapeutic strategies against a spectrum of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resveratrol is not a direct activator of SIRT1 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Sirtuin Modulator 4: A Comparative Guide Using Substrate Competition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the enzymatic specificity of Sirtuin modulator 4 against the human sirtuin family (SIRT1-7). Due to the current lack of publicly available data on the selectivity profile of this compound, this document outlines a detailed experimental protocol based on substrate competition assays. The presented data is illustrative, based on the proposed experimental plan, to demonstrate how the results would be structured for a direct comparison with known selective sirtuin inhibitors.
Introduction to this compound and the Need for Specificity Profiling
This compound has been identified as an inhibitor of Sirtuin 1 (SIRT1) with a reported half-maximal effective concentration (EC50) in the range of 51-100 μM.[1] Sirtuins are a family of seven NAD+-dependent deacylases (SIRT1-7) that play crucial roles in cellular metabolism, stress responses, and aging. Given the diverse and sometimes opposing roles of different sirtuin isoforms, the development of isoform-specific modulators is critical for therapeutic applications. A thorough assessment of the specificity of any new sirtuin modulator is therefore an essential step in its preclinical characterization.
This guide outlines the methodology to quantitatively assess the inhibitory activity of this compound against all seven human sirtuin isoforms and compares its hypothetical performance with well-established selective inhibitors for each isoform.
Comparative Inhibitory Activity of Sirtuin Modulators
The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound against the human sirtuin family (SIRT1-7), as would be determined by the proposed experimental protocol. For comparative purposes, the table also includes the reported IC50 values of known selective inhibitors for each sirtuin isoform.
Table 1: Comparative IC50 Values of Sirtuin Modulators (μM)
| Compound | SIRT1 | SIRT2 | SIRT3 | SIRT4 | SIRT5 | SIRT6 | SIRT7 |
| This compound (Hypothetical Data) | 75 | >200 | >200 | >200 | >200 | >200 | >200 |
| EX-527 | 0.038 | >7.6 | >19.6 | - | - | >100 | - |
| AGK2 | 3.5 | 0.5 | 15 | - | - | - | - |
| 3-TYP | 88 | 92 | 0.016 | - | - | - | - |
| Compound 69 | >50 | >50 | >50 | 16 | >50 | >50 | - |
| NRD167 | - | - | - | - | Potent Inhibitor | - | - |
| OSS_128167 | 1578 | 751 | - | - | - | 89 | - |
| SIRT7 inhibitor 97491 | - | - | - | - | - | - | 0.325 |
Data for this compound is illustrative and based on a proposed experimental plan. Data for other inhibitors are from published literature.
Experimental Protocols
To generate the specificity profile of this compound, a standardized in vitro substrate competition assay using fluorogenic substrates is proposed.
Materials and Reagents
-
Recombinant Human Sirtuin Enzymes (SIRT1-7): Commercially available from various suppliers. Ensure high purity (>90%) and enzymatic activity.
-
Fluorogenic Sirtuin Substrates: Specific substrates for each isoform are crucial for accurate assessment. Recommended substrates are listed in Table 2.
-
This compound: Synthesized or obtained from a commercial supplier.
-
Comparator Inhibitors: EX-527 (SIRT1), AGK2 (SIRT2), 3-TYP (SIRT3), Compound 69 (SIRT4), NRD167 (SIRT5), OSS_128167 (SIRT6), and SIRT7 inhibitor 97491 (SIRT7).
-
NAD+: Co-substrate for all sirtuin enzymes.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
Developer Solution: Specific for the chosen fluorogenic substrate, often containing trypsin or other proteases to release the fluorophore.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation and emission wavelengths appropriate for the chosen fluorophores.
Table 2: Recommended Fluorogenic Substrates for Sirtuin Activity Assays
| Sirtuin Isoform | Recommended Substrate |
| SIRT1 | Fluor-de-Lys®-SIRT1 (p53-based peptide) |
| SIRT2 | Fluor-de-Lys®-SIRT2 (α-tubulin-based peptide) |
| SIRT3 | Fluor-de-Lys®-SIRT3 (p53-based peptide) |
| SIRT4 | Fluorogenic substrate with 3-hydroxy-3-methylglutaryl-lysine |
| SIRT5 | Fluor-de-Lys®-Succinylated peptide |
| SIRT6 | Myristoylated peptide substrate |
| SIRT7 | Acetylated peptide substrate |
Assay Procedure
The following protocol describes a generalized procedure for a substrate competition assay. Specific concentrations of enzyme and substrate should be optimized for each sirtuin isoform to ensure linear reaction kinetics.
-
Prepare Reagents: Prepare stock solutions of this compound and comparator inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective sirtuin enzyme, and varying concentrations of this compound or the comparator inhibitor. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the specific fluorogenic substrate and NAD+ to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
Stop Reaction and Develop Signal: Add the developer solution to each well to stop the reaction and cleave the deacetylated/deacylated substrate, releasing the fluorophore. Incubate as recommended by the substrate manufacturer.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the percentage of sirtuin activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Experimental Workflow and Sirtuin Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound's specificity. The proposed substrate competition assays will yield quantitative IC50 values across the entire human sirtuin family, enabling a direct and objective comparison with known selective inhibitors. The illustrative data presented herein suggests that this compound may be a selective SIRT1 inhibitor, a hypothesis that requires experimental validation.
Upon completion of these assays, a clear understanding of this compound's selectivity profile will be established. This information is paramount for its further development as a chemical probe for studying sirtuin biology or as a potential therapeutic agent. Future studies should focus on cell-based assays to confirm on-target engagement and to explore the functional consequences of sirtuin modulation in a more physiological context.
References
Validating Sirtuin 4 Modulators: A Comparative Guide to Downstream Target Analysis
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 4 (SIRT4), a mitochondrial NAD+-dependent enzyme, has emerged as a critical regulator of cellular metabolism, playing key roles in insulin secretion, fatty acid oxidation, and cellular ATP homeostasis.[1][2][3][4] Its diverse enzymatic activities, including ADP-ribosylation, deacetylation, and lipoamidation, make it a compelling therapeutic target for a range of diseases, from metabolic disorders to cancer.[3][4][5][6]
This guide provides a comprehensive framework for the validation of novel SIRT4 modulators. By focusing on the analysis of downstream targets, researchers can effectively characterize the potency, specificity, and cellular effects of their compounds. We present a comparative analysis of key validation assays, detailed experimental protocols, and visual workflows to streamline your research.
Comparative Analysis of Downstream Target Modulation
The validation of a potential SIRT4 modulator requires a multi-pronged approach, examining its impact on various downstream targets. The following table summarizes the key enzymatic activities of SIRT4 and the expected outcomes of modulation on its primary targets. This allows for a direct comparison of a novel modulator's effects against established consequences of SIRT4 activity.
| SIRT4 Enzymatic Activity | Downstream Target | Effect of SIRT4 Activity | Expected Outcome of SIRT4 Inhibitor | Expected Outcome of SIRT4 Activator | Key Validation Assay |
| ADP-Ribosyltransferase | Glutamate Dehydrogenase (GDH) | Inhibition of GDH activity, leading to decreased insulin secretion in response to amino acids.[2][7] | Increased GDH activity; increased amino acid-stimulated insulin secretion. | Decreased GDH activity; decreased amino acid-stimulated insulin secretion. | GDH Activity Assay, Insulin Secretion Assay |
| Deacetylase | Malonyl-CoA Decarboxylase (MCD) | Inhibition of MCD activity, leading to decreased fatty acid oxidation.[3] | Increased MCD activity; increased fatty acid oxidation. | Decreased MCD activity; decreased fatty acid oxidation. | MCD Activity Assay, Fatty Acid Oxidation Assay |
| Lipoamidase | Pyruvate Dehydrogenase (PDH) Complex | Inhibition of PDH activity by removing lipoyl groups, linking glycolysis to the TCA cycle.[5][8][9] | Increased PDH complex activity. | Decreased PDH complex activity. | PDH Activity Assay |
| Deacylase/Regulator | Adenine Nucleotide Translocator 2 (ANT2) | Regulation of ANT2 to maintain mitochondrial coupling and ATP levels.[3][10] | Decreased cellular ATP levels.[10] | Increased cellular ATP levels.[10][11] | Cellular ATP Measurement |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate validation of SIRT4 modulators. Below are methodologies for the key assays mentioned above.
Glutamate Dehydrogenase (GDH) Activity Assay
This colorimetric assay measures the activity of GDH, a key enzyme in amino acid metabolism and a direct target of SIRT4's ADP-ribosyltransferase activity.
Principle: GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of NAD+ to NADH. The production of NADH is measured at 450 nm.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell or tissue lysates
-
GDH Assay Buffer
-
Glutamate solution
-
NAD+ solution
-
Developer solution containing a tetrazolium salt
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold GDH Assay Buffer. Centrifuge to remove insoluble material.
-
Reaction Setup: In a 96-well plate, add cell lysate, GDH Assay Buffer, and the novel SIRT4 modulator at various concentrations. Include appropriate controls (vehicle, known inhibitor/activator if available).
-
Initiate Reaction: Add a reaction mix containing glutamate and NAD+ to each well.
-
Develop Signal: Add the developer solution.
-
Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode for 30-60 minutes at 37°C.
-
Calculation: Determine the rate of NADH production from the linear portion of the curve. Compare the activity in modulator-treated samples to controls.
Malonyl-CoA Decarboxylase (MCD) Activity Assay
This assay determines the activity of MCD, an enzyme involved in fatty acid metabolism and regulated by SIRT4-mediated deacetylation.
Principle: MCD catalyzes the conversion of malonyl-CoA to acetyl-CoA. The produced acetyl-CoA can be measured using various methods, including radiochemical or coupled enzymatic assays.[4][6] A luminescence-based assay offers high sensitivity.[12]
Materials:
-
Luminometer
-
Cell or tissue lysates
-
Malonyl-CoA substrate
-
Coupling enzymes (e.g., citrate synthase)
-
Luciferase-based detection reagent
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the GDH assay.
-
Reaction Setup: In a white 96-well plate, combine the lysate with the SIRT4 modulator.
-
Initiate Reaction: Add malonyl-CoA to start the reaction.
-
Coupled Reaction and Detection: Add the coupling enzymes and the luciferase detection reagent. This will generate a luminescent signal proportional to the amount of acetyl-CoA produced.
-
Measurement: Measure luminescence using a luminometer.
-
Analysis: Compare the MCD activity in treated samples to control samples.
Pyruvate Dehydrogenase (PDH) Complex Activity Assay
This assay measures the activity of the PDH complex, which is inhibited by SIRT4's lipoamidase activity.
Principle: The PDH complex catalyzes the conversion of pyruvate to acetyl-CoA. The activity can be measured by monitoring the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product, which absorbs at 565 nm.[3]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 566 nm
-
Cell lysates
-
PDH Assay Buffer
-
Pyruvate
-
Cofactors (e.g., NAD+, Thiamine pyrophosphate)
-
MTT solution
-
Phenazine Methosulfate (PMS)
Procedure:
-
Sample Preparation: Prepare lysates from cells treated with the SIRT4 modulator or vehicle.
-
Reaction Setup: In a 96-well plate, add the cell lysate.
-
Working Solution: Prepare a working solution containing PDH Assay Buffer, Pyruvate, Cofactors, MTT, and PMS.
-
Initiate and Measure: Add the working solution to each well and immediately start measuring the absorbance at 566 nm every minute for several time points.[3]
-
Calculation: The rate of formazan production is directly proportional to PDH activity. Compare the rates between treated and control groups.
Cellular ATP Level Measurement
This assay quantifies the total cellular ATP, which is regulated by SIRT4 through its interaction with ANT2.
Principle: A common method utilizes a luciferase-based assay where the light produced is proportional to the ATP concentration.
Materials:
-
Luminometer
-
Cells cultured in 96-well plates
-
ATP releasing agent
-
Luciferase/luciferin reagent
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the SIRT4 modulator for the desired time.
-
Cell Lysis: Add an ATP releasing agent to lyse the cells and release ATP.
-
Luminescence Reaction: Add the luciferase/luciferin reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Normalization: Normalize the ATP levels to the cell number or total protein concentration. Compare the ATP levels in treated versus untreated cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SIRT4 modulation can aid in understanding and experimental design.
Caption: SIRT4 signaling pathways and downstream targets.
Caption: Experimental workflow for SIRT4 modulator validation.
By systematically applying these comparative analyses and detailed protocols, researchers can robustly validate the efficacy and mechanism of action of novel Sirtuin 4 modulators, accelerating the development of new therapeutics for metabolic and other diseases.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Radiochemical malonyl-CoA decarboxylase assay: activity and subcellular distribution in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Assay of the activity of malonyl-coenzyme A decarboxylase by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT4 inhibits glutamate dehydrogenase and opposes the effects of calorie restriction in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer [frontiersin.org]
- 9. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK | Aging [aging-us.com]
- 11. SIRT4 regulates ATP homeostasis and mediates a retrograde signaling via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sirtuin Modulator 4 and Nicotinamide on SIRT1 Activity
For researchers and professionals in drug development, understanding the nuances of sirtuin modulation is critical. This guide provides a comparative overview of two key molecules, Sirtuin modulator 4 and the well-established inhibitor, nicotinamide, focusing on their impact on Sirtuin 1 (SIRT1) activity. The following sections detail their mechanisms of action, present comparative quantitative data, and outline the experimental protocols used to evaluate their effects.
Introduction to SIRT1 and its Modulators
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase involved in a wide array of cellular processes, including stress resistance, metabolism, and aging. Its role in various signaling pathways has made it a significant target for therapeutic intervention. Modulation of SIRT1 activity, either through activation or inhibition, is a key area of research for conditions ranging from metabolic disorders to neurodegenerative diseases and cancer.
This compound , also identified as compound 12 in patent literature, has been described as an inhibitor of SIRT1 activity. In contrast, nicotinamide (NAM) , a form of vitamin B3, is a well-characterized endogenous and feedback inhibitor of sirtuins, including SIRT1. A key distinction in their activity profiles is that while nicotinamide acts as a direct inhibitor in vitro, it can paradoxically stimulate SIRT1 activity within cells by serving as a precursor for NAD+ biosynthesis.
Quantitative Comparison of Modulator Potency
The efficacy of a modulator is a key consideration in experimental design and potential therapeutic application. The following table summarizes the available quantitative data for this compound and nicotinamide in relation to their effect on SIRT1 activity.
| Modulator | Parameter | Value | Source |
| This compound | EC50 (SIRT1 Inhibition) | 51-100 μM | [1] |
| Nicotinamide | IC50 (SIRT1 Inhibition) | ~50 μM - 180 μM | |
| 68.1 ± 1.8 µM |
It is important to note that the specific experimental protocol used to determine the EC50 value for this compound is detailed in US Patent 7,998,974, which was not accessible for direct review in the creation of this guide. The provided value is based on publicly available data citing this patent.
Mechanism of Action on SIRT1
The following diagram illustrates the catalytic cycle of SIRT1 and the points of intervention for both this compound and nicotinamide.
Caption: SIRT1 catalytic cycle and points of inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of sirtuin modulation. Below is a representative protocol for a fluorometric SIRT1 activity assay, commonly used to evaluate inhibitors like nicotinamide.
Fluorometric SIRT1 Activity Assay Protocol
This protocol is based on the principle that SIRT1 deacetylates a substrate peptide containing a fluorophore and a quencher. Upon deacetylation, a developing solution cleaves the peptide, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate peptide (e.g., derived from p53)
-
NAD+ solution
-
SIRT1 assay buffer
-
Developing solution
-
Test compounds (this compound, Nicotinamide) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, substrate, and NAD+ in SIRT1 assay buffer to the desired final concentrations. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SIRT1 assay buffer
-
Test compound (or vehicle control)
-
SIRT1 enzyme
-
-
Initiation of Reaction: Add NAD+ to all wells to initiate the deacetylase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developing solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without SIRT1 or without NAD+) from all readings. Plot the percentage of SIRT1 activity against the log concentration of the inhibitor to determine the IC50 value.
Caption: Experimental workflow for a fluorometric SIRT1 activity assay.
Conclusion
Both this compound and nicotinamide demonstrate inhibitory effects on SIRT1 activity, with potencies in the micromolar range. While this compound is presented as a direct inhibitor, nicotinamide's physiological role is more complex due to its dual function as an inhibitor and an NAD+ precursor. The choice between these modulators for research purposes will depend on the specific experimental context, whether it be in vitro enzymatic assays or cell-based studies where the metabolic effects of nicotinamide may come into play. The provided experimental protocol offers a robust framework for the in vitro characterization of SIRT1 inhibitors. Further research, including the public availability of the specific assay conditions for this compound, will enable a more direct and comprehensive comparison.
References
Cross-Validation of Sirtuin Modulator Effects: A Comparative Analysis in Diverse Cellular Contexts
A detailed guide for researchers, scientists, and drug development professionals on the comparative effects of sirtuin modulators, with a focus on Sirtuin 4 (SIRT4) and its counterparts. This guide provides an objective comparison of performance with supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
Sirtuins, a class of NAD+-dependent deacylases, have emerged as critical regulators of numerous cellular processes, including metabolism, stress responses, and aging.[1][2] As such, the modulation of sirtuin activity holds significant therapeutic potential for a range of human diseases, from metabolic disorders to neurodegenerative diseases and cancer.[3][4][5] While "Sirtuin modulator 4" is a general term and can refer to various compounds, this guide will focus on the broader context of sirtuin modulation, with a specific emphasis on Sirtuin 4 (SIRT4) and a comparison with other key sirtuin family members, SIRT1 and SIRT3, to provide a comprehensive overview for researchers.
SIRT4, primarily localized in the mitochondria, is distinguished from other sirtuins by its robust ADP-ribosyltransferase activity.[6][7][8] It plays a crucial role in regulating cellular metabolism, including insulin secretion, fatty acid oxidation, and amino acid metabolism.[6][9] Given its multifaceted roles, understanding the effects of SIRT4 modulators across different cell types is paramount for therapeutic development.[3]
Comparative Effects of Sirtuin Modulators in Various Cell Types
The following table summarizes the quantitative effects of representative modulators for SIRT1, SIRT3, and SIRT4 in different cell lines. This data is compiled from various studies to provide a comparative overview of their potency and cellular impact.
| Modulator | Sirtuin Target | Cell Type | Concentration | Effect | Reference Assay |
| Resveratrol | SIRT1 (Activator) | MCF7 (Breast Cancer) | 50 µM | Increased SIRT1 activity, leading to decreased p53 acetylation and apoptosis. | Western Blot for acetyl-p53 |
| HepG2 (Liver Cancer) | 100 µM | Enhanced mitochondrial biogenesis and fatty acid oxidation. | qPCR for PGC-1α expression | ||
| EX-527 | SIRT1 (Inhibitor) | HCT116 (Colon Cancer) | 10 µM | Increased p53 acetylation, leading to cell cycle arrest and senescence. | Cell cycle analysis (FACS) |
| Primary Neurons | 1 µM | Protected against excitotoxicity-induced neuronal death. | MTT assay for cell viability | ||
| Honokiol | SIRT3 (Activator) | PC3 (Prostate Cancer) | 20 µM | Induced mitochondrial-mediated apoptosis. | Caspase-3 activity assay |
| C2C12 (Myoblasts) | 10 µM | Promoted mitochondrial biogenesis and protected against oxidative stress. | Measurement of mitochondrial DNA content | ||
| 3-TYP | SIRT3 (Inhibitor) | MDA-MB-231 (Breast Cancer) | 50 µM | Increased mitochondrial protein acetylation and enhanced sensitivity to chemotherapy. | Western Blot for acetyl-lysine |
| Primary Hepatocytes | 25 µM | Inhibited fatty acid oxidation. | Seahorse XF Analyzer for oxygen consumption rate | ||
| Lipoic Acid | SIRT4 (Inhibitor) | INS-1 (Insulinoma) | 100 µM | Increased insulin secretion in response to glucose. | Insulin secretion assay (ELISA) |
| H9c2 (Cardiomyocytes) | 50 µM | Protected against ischemia-reperfusion injury by preserving mitochondrial function. | Measurement of mitochondrial membrane potential | ||
| Kaempferol | SIRT4 (Potential Activator) | A549 (Lung Cancer) | 20 µM | Inhibited cell proliferation and induced apoptosis. | Annexin V-FITC/PI staining for apoptosis |
| Primary Astrocytes | 10 µM | Reduced inflammatory responses by inhibiting NF-κB signaling. | ELISA for IL-6 and TNF-α secretion |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Sirtuin Activity Assay
This protocol is a general guideline for measuring the deacetylase activity of sirtuins using a fluorogenic substrate.
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT3, or SIRT4)
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture by adding the assay buffer, NAD+, and the fluorogenic substrate to each well of the 96-well plate.
-
Add the sirtuin modulator of interest at various concentrations to the respective wells.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of sirtuin activity relative to a vehicle-treated control.
Western Blot for Acetylated Proteins
This protocol describes the detection of changes in protein acetylation, a common downstream effect of sirtuin modulation.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the acetylated protein of interest and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by sirtuins and a general experimental workflow for assessing sirtuin modulator effects.
References
- 1. New assays and approaches for discovery and design of Sirtuin modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuins Function as the Modulators in Aging-related Diseases in Common or Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 6. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Function, Metabolic Regulation, and Human Disease Viewed through the Prism of Sirtuin 4 (SIRT4) Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuins as Important Factors in Pathological States and the Role of Their Molecular Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 4 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sirtuin Modulator 4
Researchers, scientists, and drug development professionals handling Sirtuin modulator 4 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this research compound. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Segregation: Chemical wastes must be segregated to prevent dangerous reactions.[1] this compound waste should not be mixed with incompatible materials. As a general rule, keep organic and inorganic wastes separate, and do not combine halogenated and non-halogenated solvent wastes.[1]
-
Waste Collection:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, bench paper, and pipette tips, in a designated, clearly labeled, and sealed container. Never use black plastic or biohazard bags for chemical waste.[2][3]
-
Liquid Waste: Solutions containing this compound should be collected in a sturdy, leak-proof container made of a compatible material.[1][2] The original container, if empty, can be reused for waste collection.[1] Ensure the container is kept tightly capped except when adding waste.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be accurately and clearly labeled.[1][4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream (e.g., solvents). Avoid using abbreviations or chemical formulas.[4]
-
The approximate concentration and volume of each component.
-
The date of waste generation.[4]
-
The name of the principal investigator and the laboratory location.[4]
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat or ignition sources.[2] Use secondary containment for all liquid waste to prevent spills.[2] Do not store more than 10 gallons of hazardous waste in your laboratory at any one time.[2]
-
Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste.
-
To decontaminate an empty container, it must be triple-rinsed with a suitable solvent that can remove the compound.[1][5]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[2] Subsequent rinsates may also need to be collected, depending on local regulations and the hazard level of the compound.
-
After thorough rinsing and air-drying, the original labels must be completely removed or defaced before the container can be disposed of as regular solid waste or recycled.[2][5]
-
-
Waste Pickup: Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2] Do not dispose of this compound down the drain or in the regular trash.[2][4]
Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for laboratory chemical waste. Specific limits for this compound should be obtained from its Safety Data Sheet.
| Parameter | Guideline | Citation |
| Acutely Hazardous Waste (P-list) Container Rinsing | Triple rinse with a solvent equal to ~5% of the container volume. | [5] |
| Maximum Laboratory Hazardous Waste Storage | 10 gallons | [2] |
| Water Solubility for Potential Sewer Disposal (with approval) | At least 3% | [5] |
| Concentration for Sewer Disposal of Certain Chemicals (with approval) | Approximately 1% or less | [5] |
Experimental Workflow and Signaling Pathways
Logical Relationship for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
